(Methyl)triphenylphosphonium Iodide-d3,13CD3
Description
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Properties
IUPAC Name |
triphenyl(trideuterio(113C)methyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMIXMFEVJHFNY-SPZGMPHYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676043 | |
| Record name | (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
282107-30-6 | |
| Record name | (~13~C,~2~H_3_)Methyl(triphenyl)phosphanium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Methyl)triphenylphosphonium Iodide-d3,13CD3 chemical properties
Introduction: The Significance of Dual Isotopic Labeling
(Methyl)triphenylphosphonium Iodide-d3,¹³C, an isotopically labeled quaternary phosphonium salt, serves as a high-precision tool in modern organic chemistry and drug development. While its unlabeled counterpart is a cornerstone reagent for the Wittig reaction, the incorporation of both deuterium (²H or D) and carbon-13 (¹³C) into the methyl group provides an unparalleled ability to trace reaction pathways, elucidate complex mechanisms, and quantify metabolic turnover.
The deuterium labels offer a distinct signature in mass spectrometry and can significantly alter reaction rates through the kinetic isotope effect (KIE), providing deep insights into bond-breaking events at the rate-determining step. Concurrently, the ¹³C label provides a unique handle for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for unambiguous tracking of the carbon backbone. This dual-labeling strategy transforms a classic reagent into a sophisticated probe for mechanistic analysis, making it invaluable for researchers developing novel synthetic methodologies and for professionals in drug development studying drug metabolism and pharmacokinetics (DMPK). This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, its application in the Wittig reaction, and its unique spectroscopic characteristics.
Physicochemical and Spectroscopic Properties
The introduction of stable isotopes subtly alters the physical properties of the molecule, most notably its molecular weight. These properties are crucial for accurate experimental design and analysis.
| Property | Value | Source(s) |
| Chemical Name | (Methyl-d3,¹³C)triphenylphosphonium iodide | - |
| Synonyms | Triphenyl(trideuterio-¹³C-methyl)phosphonium iodide | - |
| CAS Number | 282107-30-6 | [1] |
| Molecular Formula | ¹³C¹²C₁₈H₁₅D₃IP | - |
| Molecular Weight | 408.24 g/mol | Calculated |
| Appearance | White to off-white solid | [2] |
| Melting Point | 186-188 °C (for d3 analogue) | [3] |
| Solubility | Soluble in polar solvents such as water, methanol, dichloromethane, and acetone. | [2][4] |
| Isotopic Purity | Typically ≥98 atom % D; ≥98 atom % ¹³C | [1] |
| Stability | Stable under recommended storage. Hygroscopic and light-sensitive. | [4] |
Synthesis of (Methyl)triphenylphosphonium Iodide-d3,¹³C
The synthesis of the title compound is a direct and high-yielding quaternization of triphenylphosphine. This Sₙ2 reaction leverages the high nucleophilicity of the phosphorus atom towards the electrophilic carbon of the isotopically labeled methyl iodide.[5] The following protocol is adapted from a robust procedure for the unlabeled analogue.[2]
Causality and Experimental Rationale
-
Reagent Purity: Triphenylphosphine is prone to oxidation to triphenylphosphine oxide. Using recrystallized starting material is crucial as the oxide impurity does not participate in the reaction and complicates purification.
-
Solvent Choice: A non-polar aromatic solvent like benzene or toluene is ideal. It readily dissolves the starting materials but precipitates the highly polar phosphonium salt product, simplifying its isolation. Anhydrous conditions are preferred to prevent potential side reactions.
-
Reaction Time: The Sₙ2 reaction is typically allowed to proceed for several hours at room temperature to ensure it reaches completion, maximizing the yield of the desired salt.
Experimental Protocol: Synthesis Workflow
Caption: Workflow for the synthesis of the target phosphonium salt.
Step-by-Step Methodology:
-
Preparation: A 250 mL round-bottomed flask is oven-dried at 120°C for at least 4 hours, assembled while hot, and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Charging: To the flask, add recrystallized triphenylphosphine (1.0 eq). Add 100 mL of anhydrous benzene via cannula and stir with a magnetic stir bar until the solid is fully dissolved.
-
SN2 Reaction: To the stirring solution, add Iodomethane-d3,¹³C (¹³CD₃I, 1.05 eq) dropwise via syringe. A white precipitate will almost immediately begin to form.
-
Reaction Completion: Seal the flask and allow the suspension to stir at room temperature for 12 hours to ensure the reaction proceeds to completion.
-
Product Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold anhydrous benzene (2 x 20 mL) to remove any residual starting materials.
-
Drying: Transfer the white solid to a clean, pre-weighed flask and dry under high vacuum for at least 12 hours, or until a constant weight is achieved. The product is typically obtained in high purity and yield (>95%).
Application in the Wittig Reaction
The primary utility of (Methyl)triphenylphosphonium Iodide-d3,¹³C is as a precursor to the corresponding phosphorus ylide for the Wittig reaction.[6] This reaction is one of the most effective methods for synthesizing alkenes from aldehydes or ketones. The isotopically labeled reagent is particularly powerful for creating terminal alkenes with a labeled methylene group (C=¹³CD₂).
Causality and Experimental Rationale
-
Ylide Generation: The proton on the carbon adjacent to the positively charged phosphorus is acidic (pKa ≈ 22-35). A very strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is required to deprotonate the phosphonium salt and form the reactive ylide.[6]
-
Anhydrous & Inert Conditions: Phosphorus ylides are highly reactive and strong bases. They are readily protonated by water or alcohols and can react with oxygen. Therefore, the reaction must be conducted in an anhydrous solvent (like THF or ether) under an inert atmosphere (N₂ or Ar).
-
Reaction Mechanism: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to a [2+2] cycloaddition.[7] This forms a transient four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide, a thermodynamically very stable byproduct that drives the reaction to completion.
Experimental Protocol: Wittig Reaction Mechanism
Caption: The Wittig reaction pathway from salt to alkene.
Step-by-Step Methodology (Example: Methylenation of Cyclohexanone):
-
Preparation: A 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum is oven-dried and cooled under an inert atmosphere.
-
Phosphonium Salt Suspension: Add (Methyl)triphenylphosphonium Iodide-d3,¹³C (1.1 eq) to the flask. Add 100 mL of anhydrous tetrahydrofuran (THF) via cannula. Stir to create a fine suspension.
-
Ylide Formation: Cool the suspension to 0°C in an ice bath. Add n-butyllithium (1.6 M in hexanes, 1.05 eq) dropwise via syringe over 10 minutes. The solution will typically turn a characteristic color (often yellow or orange), indicating the formation of the ylide. Allow the solution to stir at 0°C for 1 hour.
-
Reaction with Carbonyl: Slowly add a solution of cyclohexanone (1.0 eq) in 10 mL of anhydrous THF to the ylide solution via syringe at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.
Spectroscopic Characterization: The Isotopic Signature
Direct spectroscopic data for the dual-labeled compound is not widely published; however, its spectral characteristics can be confidently predicted based on established NMR principles and data from its analogues.[1][6][8]
-
Mass Spectrometry (MS): The most straightforward identification method. The molecular ion of the phosphonium cation [(¹³CD₃)PPh₃]⁺ will exhibit a mass-to-charge ratio (m/z) that is 4 units higher than its non-labeled counterpart, [(CH₃)PPh₃]⁺. This M+4 shift provides an unambiguous confirmation of complete isotopic incorporation.
-
¹H NMR Spectroscopy: The proton-decoupled spectrum will be notable for the complete absence of the characteristic methyl doublet signal typically seen in the unlabeled compound around 3.0-3.5 ppm. The only observable signals will be those corresponding to the phenyl protons, typically in the 7.6-7.9 ppm region.
-
¹³C NMR Spectroscopy:
-
Phenyl Carbons: The signals for the phenyl carbons will appear in their usual aromatic region (approx. 118-135 ppm).
-
Labeled Methyl Carbon (¹³C): This is the key signal. Instead of a simple doublet (from ¹³C-¹H coupling), the signal for the labeled carbon will appear as a septet due to coupling with the three deuterium atoms (²H, spin I=1), following the 2nI+1 rule. Furthermore, this septet will be split into a doublet due to the strong one-bond coupling to the phosphorus-31 nucleus (¹J_PC ≈ 50-60 Hz). The chemical shift will be in the range of 10-15 ppm.
-
-
³¹P NMR Spectroscopy:
-
³¹P NMR is a highly sensitive technique for phosphorus-containing compounds.[9] The spectrum is typically referenced to 85% H₃PO₄. For alkyltriphenylphosphonium salts, a single resonance is expected around +20 to +25 ppm.[8]
-
For the dual-labeled compound, this signal will be split by both the ¹³C and the three deuterium nuclei. It will appear as a doublet of septets , a complex multiplet reflecting ¹J_P-¹³C coupling and ²J_P-²H coupling. This complex splitting pattern is a definitive signature of the d3,¹³C-labeled methyl group's attachment to the phosphorus atom.
-
Safety, Handling, and Storage
(Methyl)triphenylphosphonium Iodide-d3,¹³C, like its non-labeled analogue, requires careful handling due to its potential hazards.
-
Hazard Identification: The compound is classified as an irritant and is toxic if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use sealed containers and appropriate tools (spatulas) for transfer.
-
Storage: The compound is hygroscopic and light-sensitive.[4] It should be stored in a tightly sealed container in a cool, dry, dark place, preferably under an inert atmosphere (e.g., in a desiccator or glove box) to maintain its integrity and reactivity.
References
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Wittig, G.; Schoellkopf, U. (1960). "Methylenecyclohexane". Organic Syntheses. 40: 66. doi:10.15227/orgsyn.040.0066. [Link]
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Wikipedia. "Triphenylphosphine". Wikipedia, The Free Encyclopedia. [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 638159, Methyltriphenylphosphonium iodide". PubChem. [Link]
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Yamataka, H., et al. (2014). "Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates". Journal of the American Chemical Society. 136 (35): 12345–12354. doi:10.1021/ja506497b. [Link]
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Cobas, C., et al. (2023). "Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis". Molecules. 28 (15): 5865. doi:10.3390/molecules28155865. [Link]
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An In-depth Technical Guide to (Methyl)triphenylphosphonium Iodide-d3,13CD3: A Dual-Labeled Tool for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Isotopic Labeling in Chemical Biology and Drug Development
In the intricate landscape of drug discovery and development, the ability to trace the metabolic fate of a molecule is paramount. (Methyl)triphenylphosphonium Iodide-d3,13CD3 (CAS Number: 282107-30-6) emerges as a powerful tool for researchers, offering the unique advantage of dual isotopic labeling. This stable isotope-labeled compound, featuring both deuterium (d3) and carbon-13 (13C) on the methyl group, provides a distinct mass signature, enabling precise tracking in complex biological systems. This guide delves into the synthesis, characterization, and application of this versatile reagent, with a particular focus on its role in advancing pharmaceutical research.
The incorporation of stable isotopes has revolutionized the study of absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and suitable for a wider range of studies, including those in humans.[1] The dual-labeling strategy employed in (Methyl)triphenylphosphonium Iodide-d3,13CD3 offers an additional layer of specificity, facilitating the unambiguous identification and quantification of metabolites by mass spectrometry.[1][3]
This guide will provide a comprehensive overview of this essential research tool, from its fundamental properties to its practical applications in the laboratory.
Core Properties and Synthesis
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a quaternary phosphonium salt. The triphenylphosphonium moiety imparts lipophilicity, which can facilitate transport across biological membranes.[4] The key feature of this molecule is the methyl group, which is enriched with one carbon-13 atom and three deuterium atoms.
| Property | Value | Source |
| CAS Number | 282107-30-6 | [5][6][7] |
| Molecular Formula | C₁₈¹³CH₁₅D₃IP | [5][6] |
| Molecular Weight | 408.24 g/mol | [5][6] |
| Appearance | White Solid (Powder) | [5] |
| Storage | 2-8°C Refrigerator | [5] |
Synthesis of (Methyl)triphenylphosphonium Iodide-d3,13CD3
The synthesis of (Methyl)triphenylphosphonium Iodide-d3,13CD3 is a straightforward nucleophilic substitution reaction. The key starting material is Iodomethane-d3,13C (¹³CD₃I), which is commercially available.
Elucidating Metabolic Pathways
The dual isotopic label serves as a powerful tracer for elucidating complex metabolic pathways. [8][9]When a drug candidate is synthesized using the labeled Wittig reagent, the resulting labeled alkene can be administered in preclinical or clinical studies. By analyzing biological samples (e.g., plasma, urine, feces) using high-resolution mass spectrometry, researchers can identify and quantify the parent drug and its metabolites based on their unique mass signature. The presence of both ¹³C and deuterium labels provides a high degree of confidence in metabolite identification, helping to distinguish drug-related material from endogenous compounds. [1]
Mechanistic Studies of the Wittig Reaction
The use of isotopically labeled reagents can provide valuable insights into reaction mechanisms. [3][10]In the context of the Wittig reaction, the kinetic isotope effect (KIE) can be studied by comparing the reaction rates of the labeled and unlabeled ylides. This can help to elucidate the nature of the transition state and provide evidence for or against proposed mechanistic pathways.
Pharmacokinetic and ADME Studies
Dual-labeled compounds are particularly useful in "microdosing" studies, where a very small, sub-therapeutic dose of a drug is administered to humans to evaluate its pharmacokinetic profile. [11]The high sensitivity of mass spectrometry allows for the detection of the labeled drug and its metabolites even at these low concentrations. The dual label can also be used in absolute bioavailability studies, where a labeled intravenous dose is administered concurrently with an unlabeled oral dose.
Conclusion
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a valuable and versatile tool for researchers in the fields of organic chemistry, chemical biology, and drug development. Its dual isotopic labeling provides a powerful and unambiguous means of tracing molecules in complex systems. From elucidating metabolic pathways and studying reaction mechanisms to facilitating advanced pharmacokinetic studies, this reagent empowers scientists to gain deeper insights into the behavior of chemical and biological systems. As the demand for more sophisticated analytical tools in drug discovery continues to grow, the utility of dual-labeled compounds like (Methyl)triphenylphosphonium Iodide-d3,13CD3 is set to expand, paving the way for the development of safer and more effective medicines.
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Pharmaffiliates. (Methyl)triphenylphosphonium Iodide-d3,13CD3. [Link]
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Splendid Lab. (Methyl)triphenylphosphonium Iodide-d3. [Link]
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S. O. Thomson and C. A. Fyfe. SYNTHESIS OF ISOTOPICALLY LABELLED OLEFINS VIA THE WITTIG REACTION. Canadian Journal of Chemistry. [Link]
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Baillie, T. A. Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]
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Crown, S. B. et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. Nature Communications. [Link]
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ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]
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ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines. [Link]
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Journal of Chemical Education. Computational Chemistry in the Undergraduate Laboratory: A Mechanistic Study of the Wittig Reaction. [Link]
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Keizer, R. J. et al. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology. Clinical Pharmacokinetics. [Link]
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ResearchGate. A roadmap for interpreting 13C metabolite labeling pattern from cells. [Link]
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MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]
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National Institutes of Health. Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. [Link]
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Alfa Chemistry. 2H 13C Labeled Compounds. [Link]
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ResearchGate. The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. [Link]
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An In-Depth Technical Guide to the Physical Properties of Deuterated Phosphonium Salts
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The strategic replacement of hydrogen with its heavier isotope, deuterium, has emerged as a pivotal tool in modern drug development, offering a pathway to enhanced metabolic stability and improved pharmacokinetic profiles. Phosphonium salts, a class of quaternary organic compounds, are integral to various synthetic and pharmaceutical applications, including their use as phase-transfer catalysts and key reagents in olefination reactions. The deuteration of these salts presents a unique intersection of isotope effects and ionic compound chemistry. This guide provides a comprehensive technical exploration of the core physical properties of deuterated phosphonium salts, offering field-proven insights into their synthesis, characterization, and the fundamental principles governing the changes induced by isotopic substitution.
Introduction: The Rationale for Deuteration in Pharmaceutical Sciences
The "deuterium switch" is a medicinal chemistry strategy wherein hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium.[1] This substitution can significantly alter the drug's metabolic fate due to the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond.[1] Breaking the C-D bond requires more energy, thus slowing down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[1] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.
Phosphonium salts are not only crucial reagents in the synthesis of complex active pharmaceutical ingredients (APIs) but can also be part of the final API structure. Understanding the physical properties of their deuterated analogues is therefore critical for formulation, stability testing, and regulatory compliance. This guide will focus on tetraphenylphosphonium bromide as a model compound to explore these properties.
Synthesis of Deuterated Phosphonium Salts: A Guided Workflow
The synthesis of a deuterated phosphonium salt, such as perdeuterated tetraphenylphosphonium bromide ([(C₆D₅)₄P]Br), is a multi-step process that begins with the deuteration of its precursors.
Synthesis of Perdeuterated Triphenylphosphine (PPh₃-d₁₅)
The foundational precursor for many deuterated phenylphosphonium salts is deuterated triphenylphosphine. An effective method involves the use of co-catalysts to facilitate the H/D exchange on the aromatic rings of triphenylphosphine using an inexpensive deuterium source like D₂O.[2]
Experimental Protocol: Catalytic H/D Exchange
-
Catalyst Preparation: In an inert atmosphere glovebox, add Ru/C and Ir/C co-catalysts to a reaction vessel.
-
Reagent Addition: Add triphenylphosphine (PPh₃), 2-propanol, and deuterium oxide (D₂O).
-
Reaction: Seal the vessel and heat the mixture. The catalysts facilitate the transfer of deuterium from D₂O to the aromatic rings of PPh₃.
-
Workup and Purification: After the reaction is complete, cool the mixture, extract the product with an organic solvent, and purify by recrystallization or chromatography to yield PPh₃-d₁₅.
Quaternization to Form Perdeuterated Tetraphenylphosphonium Bromide
The final step is the quaternization of the deuterated phosphine with a deuterated aryl halide. This reaction is analogous to the synthesis of the non-deuterated salt.[3][4]
Experimental Protocol: Synthesis of [(C₆D₅)₄P]Br
-
Reactant Setup: In a reaction flask under an inert atmosphere, combine perdeuterated triphenylphosphine (PPh₃-d₁₅), perdeuterated bromobenzene (C₆D₅Br), and a nickel-based catalyst (e.g., nickelous chloride).[3]
-
Reaction Conditions: Heat the mixture in a high-boiling point, non-protic solvent (or neat, using bromobenzene as the solvent) to the required temperature (e.g., 195°C).[5]
-
Isolation and Purification: After cooling, the product salt often precipitates. It can be purified by washing with a non-polar solvent to remove unreacted starting materials, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).
Below is a diagram illustrating the synthetic workflow.
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A Technical Guide to (Methyl)triphenylphosphonium Iodide-d3,13CD3: An Isotopically Labeled Internal Standard for Mass Spectrometry
This guide provides an in-depth overview of (Methyl)triphenylphosphonium Iodide-d3,13CD3, a stable isotope-labeled internal standard crucial for quantitative analysis in mass spectrometry. Designed for researchers, scientists, and professionals in drug development, this document details its physicochemical properties, outlines its application, and explains the rationale behind its use in modern analytical workflows.
The Critical Role of Internal Standards in Quantitative Analysis
In the landscape of analytical chemistry, particularly in chromatographic and mass spectrometric techniques, achieving accurate and reproducible quantification is paramount. A significant challenge in these methodologies is accounting for sample-to-sample variability that can arise during sample preparation, injection, and ionization. The use of a stable isotope-labeled (SIL) internal standard is a widely accepted and robust strategy to correct for these variations.[1] By introducing a known quantity of a SIL analog of the analyte into every sample, any loss or variation in the analytical process affects both the analyte and the internal standard equally. This ratiometric approach ensures that the final calculated concentration of the analyte is highly accurate and precise. (Methyl)triphenylphosphonium Iodide-d3,13CD3 serves as such a standard, providing a reliable reference for the quantification of its unlabeled counterpart.
Physicochemical Properties of (Methyl)triphenylphosphonium Iodide-d3,13CD3
The defining characteristic of (Methyl)triphenylphosphonium Iodide-d3,13CD3 is the incorporation of stable heavy isotopes, specifically three deuterium (d3) atoms and one carbon-13 (13C) atom in the methyl group. This isotopic labeling minimally alters the chemical properties of the molecule while significantly increasing its mass, allowing for its differentiation from the unlabeled analyte by a mass spectrometer.
Molecular Structure and Identity
Below is a diagram illustrating the chemical structure of (Methyl)triphenylphosphonium Iodide-d3,13CD3.
Caption: Molecular structure of (Methyl)triphenylphosphonium Iodide-d3,13CD3.
Quantitative Data Summary
The key quantitative data for (Methyl)triphenylphosphonium Iodide-d3,13CD3 are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 282107-30-6 | [2][3][4][5][6][7] |
| Molecular Formula | C₁₈¹³CH₁₅D₃PI | [2][3][4][5][7][8] |
| Molecular Weight | 408.24 g/mol | [2][3][5][7][8] |
| Exact Mass | 408.041 g/mol | [6] |
Detailed Molecular Weight Calculation
The molecular weight is calculated based on the atomic masses of the constituent atoms, including the specific isotopes.
| Element | Number of Atoms | Isotopic Mass ( g/mol ) | Total Mass ( g/mol ) |
| Carbon (¹²C) | 18 | 12.011 | 216.198 |
| Carbon (¹³C) | 1 | 13.003355[9][10][11][12] | 13.003355 |
| Hydrogen (¹H) | 15 | 1.008 | 15.120 |
| Deuterium (²H) | 3 | 2.014102[13][14][15][16][17][18] | 6.042306 |
| Phosphorus (P) | 1 | 30.974 | 30.974 |
| Iodine (I) | 1 | 126.904 | 126.904 |
| Total Molecular Weight | 408.241661 |
Note: The calculated molecular weight is in close agreement with the reported value of 408.24 g/mol .[2][3][5][7][8]
Experimental Protocol: Application as an Internal Standard
The primary application of (Methyl)triphenylphosphonium Iodide-d3,13CD3 is as an internal standard for the quantification of methyltriphenylphosphonium iodide using Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for using a stable isotope-labeled internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using an internal standard.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare a stock solution of (Methyl)triphenylphosphonium Iodide-d3,13CD3 at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as methanol.
-
Prepare a series of calibration standards by spiking known amounts of the unlabeled analyte into blank matrix, each containing a constant concentration of the internal standard.
-
-
Sample Preparation:
-
To each unknown sample, add a precise volume of the internal standard stock solution to achieve the same final concentration as in the calibration standards.
-
Perform the sample extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation) to isolate the analyte and internal standard.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the prepared samples and calibration standards onto the LC-MS system.
-
Develop a chromatographic method to achieve baseline separation of the analyte from other matrix components. Note that the labeled and unlabeled compounds will likely co-elute.
-
Set up the mass spectrometer to monitor for specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or Selected Reaction Monitoring - MRM/SRM).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is an indispensable tool for researchers requiring accurate quantification of methyltriphenylphosphonium iodide. Its use as an internal standard mitigates the inherent variability of analytical procedures, thereby enhancing the reliability and reproducibility of results. The principles and protocols outlined in this guide provide a framework for the effective implementation of this and other stable isotope-labeled standards in rigorous quantitative workflows.
References
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(Methyl)triphenylphosphonium Iodide-d3,13CD3 biochemical. Biochemical. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
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Carbon-13 | C | CID 175670880. PubChem. [Link]
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Deuterium | Definition, Symbol, Production, & Facts. Britannica. [Link]
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A Comprehensive Spectroscopic and Analytical Guide to (Methyl-d3,¹³C)triphenylphosphonium Iodide: Synthesis, Characterization, and Advanced Applications
This technical guide provides an in-depth analysis of the spectroscopic properties of the isotopically labeled compound, (Methyl-d3,¹³C)triphenylphosphonium Iodide. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed examination of the principles and practical outworking of isotopic labeling in spectroscopic analysis. We will explore the synthesis, characterization, and the profound impact of deuterium and carbon-13 incorporation on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
The Significance of Isotopic Labeling in Phosphonium Salts
Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful tool in analytical and mechanistic studies. In the context of (Methyl)triphenylphosphonium Iodide, the introduction of deuterium (D or ²H) and carbon-13 (¹³C) into the methyl group provides a unique spectroscopic fingerprint. This dual labeling strategy is instrumental for:
-
Mechanistic Elucidation: Tracing the fate of the methyl group in complex chemical transformations, such as the Wittig reaction[1][2][3].
-
Quantitative Analysis: Serving as an ideal internal standard in mass spectrometry-based assays due to its chemical identity and distinct mass.
-
Advanced NMR Studies: Probing subtle electronic and steric effects, and for use in sophisticated NMR experiments that rely on heteronuclear coupling.
The synthesis of this labeled compound can be achieved by adapting established methods for the preparation of methyltriphenylphosphonium iodide[1][4]. The key modification involves the use of doubly labeled iodomethane (¹³CD₃I) in the quaternization of triphenylphosphine.
Synthesis and Spectroscopic Analysis Workflow
The synthesis and subsequent spectroscopic analysis of (Methyl-d3,¹³C)triphenylphosphonium Iodide follow a systematic workflow. The primary synthetic route involves the Sₙ2 reaction between triphenylphosphine and (Iodomethane-d3,¹³C).
Caption: Workflow for the synthesis and spectroscopic characterization of (Methyl-d3,¹³C)triphenylphosphonium Iodide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the characterization of (Methyl-d3,¹³C)triphenylphosphonium Iodide. The presence of ¹³C and deuterium dramatically alters the appearance of the spectra compared to the unlabeled analogue.
Predicted ¹H NMR Spectrum
Due to the substitution of all three methyl protons with deuterium, the characteristic doublet for the methyl group in the ¹H NMR spectrum of the unlabeled compound will be absent. The spectrum will be dominated by the signals of the phenyl protons, typically observed as a complex multiplet in the aromatic region (approx. 7.6-7.9 ppm).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides definitive evidence of successful isotopic labeling.
-
Methyl Carbon (¹³CD₃): The signal for the labeled methyl carbon will be profoundly affected. Due to coupling with the spin-1 deuterium nuclei, the signal will appear as a 1:1:1 triplet. Furthermore, this signal will be split into a doublet due to one-bond coupling with the spin-1/2 ³¹P nucleus. The resulting pattern will be a doublet of triplets.
-
Phenyl Carbons: The signals for the phenyl carbons will remain largely unchanged from the unlabeled compound, appearing in the typical aromatic region (approx. 118-135 ppm).
Predicted ³¹P NMR Spectrum
³¹P NMR is a highly sensitive technique for phosphorus-containing compounds[5][6][7].
-
¹H-Decoupled ³¹P NMR: In a proton-decoupled spectrum, the phosphorus signal will be split into a doublet by the adjacent ¹³C nucleus. The magnitude of this one-bond coupling constant (¹J(P,C)) is typically in the range of 50-60 Hz for tetracoordinate phosphonium salts.
-
¹H-Coupled ³¹P NMR: The coupling to the three deuterium atoms will result in a septet pattern for the phosphorus signal. The J(P,D) coupling constant is significantly smaller than the J(P,H) coupling.
Table 1: Predicted NMR Spectroscopic Data for (Methyl-d3,¹³C)triphenylphosphonium Iodide
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| ¹H | 7.6 - 7.9 | Multiplet | - |
| ¹³C (¹³CD₃) | ~12 - 15 | Doublet of Triplets | ¹J(P,C) ≈ 50-60 Hz; ¹J(C,D) ≈ 20-25 Hz |
| ¹³C (Ph) | ~118 - 135 | Multiplets | - |
| ³¹P | ~20 - 25 | Doublet of Septets | ¹J(P,C) ≈ 50-60 Hz; ²J(P,D) ≈ 1-2 Hz |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule. The isotopic substitution in the methyl group leads to predictable shifts in the vibrational frequencies.
-
C-H vs. C-D Vibrations: The C-H stretching and bending vibrations of a standard methyl group are replaced by C-D vibrations. Due to the heavier mass of deuterium, these vibrations occur at lower frequencies. The C-D stretching vibrations are typically observed in the 2100-2250 cm⁻¹ region, which is significantly lower than the C-H stretching region (~2850-3000 cm⁻¹).
-
Phenyl Group Vibrations: The characteristic absorptions for the phenyl groups (C=C stretching, C-H bending) will remain prominent and largely unaffected by the isotopic substitution on the methyl group.
Table 2: Key Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Notes |
| C-D (Methyl) | Stretch | 2100 - 2250 | Absent in unlabeled compound |
| P-Ph | Stretch | ~1440 | Characteristic strong absorption |
| C=C (Aromatic) | Stretch | 1580 - 1600 | Phenyl ring vibration |
| C-H (Aromatic) | Out-of-plane bend | 720 - 760 | Phenyl ring substitution pattern |
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for confirming the molecular weight and isotopic incorporation.
-
Molecular Ion: The molecular weight of the cation, [(¹³CD₃)P(C₆H₅)₃]⁺, will be 281.1 Da. This is an increase of 4 mass units compared to the unlabeled cation, [(CH₃)P(C₆H₅)₃]⁺ (277.1 Da), accounting for the replacement of ¹²C with ¹³C (+1) and three ¹H atoms with three ²H atoms (+3).
-
Fragmentation: The fragmentation pattern will be similar to the unlabeled compound, with the key difference being the mass of the fragments containing the labeled methyl group.
Table 3: Comparison of Molecular Weights
| Species | Chemical Formula | Monoisotopic Mass of Cation (Da) |
| Unlabeled Cation | [C₁₉H₁₈P]⁺ | 277.1146 |
| Labeled Cation | [¹³CC₁₈D₃H₁₅P]⁺ | 281.1355 |
Experimental Protocols
General NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of (Methyl-d3,¹³C)triphenylphosphonium Iodide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to confirm the absence of the methyl signal and to observe the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to clearly resolve the doublet of triplets for the labeled methyl carbon.
-
³¹P NMR: Acquire a proton-decoupled ³¹P spectrum, using 85% H₃PO₄ as an external reference. The spectrum should clearly show a doublet resulting from ¹J(P,C) coupling.
Caption: Standardized workflow for NMR data acquisition and analysis.
General ATR-IR Spectroscopy Protocol
-
Place a small amount of the solid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after analysis.
General High-Resolution Mass Spectrometry (HRMS) Protocol
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the spectrum over a mass range that includes the predicted m/z of the cation (281.1).
-
Confirm the accurate mass and isotopic pattern.
Conclusion
The dual isotopic labeling of the methyl group in methyltriphenylphosphonium iodide provides a powerful analytical tool for a wide range of chemical and biological research. This guide has detailed the predicted spectroscopic signatures in NMR, IR, and MS, offering a comprehensive reference for researchers working with this and similar isotopically labeled compounds. The distinct changes in the spectra, particularly the coupling patterns in ¹³C and ³¹P NMR and the frequency shifts in IR, serve as unambiguous confirmation of successful synthesis and provide a foundation for more advanced mechanistic and quantitative studies.
References
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PubChem. Methyltriphenylphosphonium iodide | C19H18IP. National Center for Biotechnology Information. [Link]
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Chem-Impex. Methyltriphenylphosphonium iodide.[Link]
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Organic Syntheses. 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-.[Link]
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Wikipedia. Phosphorus-31 nuclear magnetic resonance.[Link]
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ResearchGate. P-31 NMR Data for Protonated Trialkyl Phosphines.[Link]
-
NPTEL IIT Bombay. Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy. YouTube. [Link]
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Unveiling Molecular Fates: An In-Depth Technical Guide to Isotopic Enrichment in Organic Compounds
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of isotopic enrichment in organic compounds. Moving beyond a simple recitation of protocols, this document delves into the core principles, strategic considerations, and practical applications of isotopic labeling, with a focus on empowering robust and insightful experimental design.
Section 1: The Foundation: Principles of Isotopic Enrichment
Isotopic enrichment is a powerful technique that involves the incorporation of isotopes, which are variants of a particular chemical element with a different number of neutrons, into a molecule of interest.[1] In the context of organic compounds, this typically involves replacing common atoms like carbon-12 (¹²C), hydrogen-1 (¹H), and nitrogen-14 (¹⁴N) with their heavier, stable (non-radioactive) isotopes such as carbon-13 (¹³C), deuterium (²H or D), and nitrogen-15 (¹⁵N).[2][3]
The foundational principle of this technique lies in the fact that the substitution of an atom with its heavier isotope does not significantly alter the chemical properties of the molecule.[3] The isotopically labeled compound, therefore, behaves almost identically to its unlabeled counterpart in biological and chemical systems. This chemical equivalence allows researchers to use the isotope as a "tag" to trace the journey and transformation of molecules through complex processes.[4]
The key to their utility is the mass difference, which allows for their detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This ability to distinguish and measure labeled versus unlabeled molecules provides unparalleled insights into metabolic pathways, reaction mechanisms, and the fate of therapeutic compounds in vivo and in vitro.
Common Stable Isotopes in Organic Compound Analysis
The choice of isotope is dictated by the research question and the elemental composition of the molecule of interest. The following table summarizes the properties of commonly used stable isotopes in organic compound enrichment:
| Isotope | Natural Abundance (%) | Mass Difference (vs. most abundant) | Common Applications |
| Carbon-13 (¹³C) | 1.1% | +1 | Metabolic flux analysis, drug metabolism studies, proteomics.[4] |
| Nitrogen-15 (¹⁵N) | 0.37% | +1 | Protein and nucleic acid studies, metabolic pathway tracing.[1] |
| Deuterium (²H or D) | 0.015% | +1 | Drug metabolism (kinetic isotope effect), protein structural analysis.[5] |
| Oxygen-18 (¹⁸O) | 0.2% | +2 | Mechanistic studies of enzymatic reactions, tracing oxygen sources.[1] |
Section 2: The Analytical Toolkit: Detecting and Quantifying Isotopic Enrichment
The ability to accurately detect and quantify the level of isotopic enrichment is paramount. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice between these techniques is a critical experimental decision, driven by the specific analytical needs of the study.
Mass Spectrometry (MS)
MS-based methods are highly sensitive and can detect isotopically labeled compounds at very low concentrations.[6] This makes MS the workhorse for many isotopic enrichment studies, particularly in drug metabolism and proteomics. The fundamental principle involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). The mass difference between the labeled and unlabeled isotopologues allows for their distinct detection and quantification.[7]
Key MS-based techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. Derivatization is often required to increase volatility.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wide range of non-volatile and thermally labile compounds. It is a cornerstone of modern drug metabolism and proteomics studies.[8]
-
Isotope Ratio Mass Spectrometry (IRMS): Provides highly precise measurements of isotope ratios, often used in metabolic studies and to determine the origin of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a unique advantage in its ability to provide positional information about the isotope within the molecule.[9] This is particularly valuable for elucidating metabolic pathways and understanding reaction mechanisms where the specific location of the label is critical. While generally less sensitive than MS, advancements in NMR technology, such as higher field magnets and specialized pulse sequences, have significantly improved its utility in isotopic enrichment studies.[6][10]
Key advantages of NMR include:
-
Positional Isotopomer Analysis: NMR can distinguish between molecules that have the same number of isotopic labels but at different atomic positions.[9]
-
Non-destructive: The sample can be recovered after analysis.
-
Quantitative: NMR is inherently quantitative without the need for labeled standards for every analyte.[10]
Head-to-Head: Choosing Between MS and NMR
The decision to use MS or NMR is not always straightforward and often depends on a trade-off between sensitivity and the need for positional information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | High (picomole to femtomole)[6] | Lower (micromole to nanomole) |
| Positional Information | Limited, though tandem MS can provide some structural information. | High, can distinguish between isotopomers.[9] |
| Quantification | Requires isotopically labeled internal standards for absolute quantification. | Inherently quantitative.[10] |
| Sample Throughput | Generally higher. | Generally lower. |
| Instrumentation Cost | Varies widely, can be lower than high-field NMR. | High-field NMR instruments are a significant investment. |
| Sample Preparation | Often requires chromatography and derivatization.[8] | Minimal sample preparation, non-destructive.[10] |
Section 3: Applications in Drug Development and Research
Isotopic enrichment has become an indispensable tool in modern drug discovery and development, providing critical data from early discovery through to clinical trials.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Understanding the ADME properties of a drug candidate is a regulatory requirement and crucial for assessing its safety and efficacy.[5] By synthesizing a drug molecule with a stable isotope label (often ¹³C or ¹⁴C for radiolabeling), its journey through a biological system can be meticulously tracked.[5] This allows for the identification and quantification of metabolites, the determination of routes of excretion, and the assessment of drug distribution in various tissues.[5][11]
Pharmacokinetic (PK) and Bioavailability Studies
Isotopically labeled compounds are instrumental in determining key pharmacokinetic parameters such as a drug's half-life, clearance, and volume of distribution.[12] Microdosing studies, where a very small, non-pharmacologically active dose of a radiolabeled drug is administered, can provide early human PK data, accelerating the drug development process.[5]
Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a cell.[4] By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a cell culture, the labeled carbon atoms are incorporated into various downstream metabolites.[11] Analyzing the isotopic labeling patterns of these metabolites allows researchers to infer the activity of different metabolic pathways.[13] This is particularly valuable in cancer research, where metabolic reprogramming is a hallmark of the disease.[13]
Logical Flow of a ¹³C-Metabolic Flux Analysis Experiment
Caption: Workflow of a ¹³C-Metabolic Flux Analysis experiment.
Section 4: Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for two widely used isotopic enrichment techniques. The rationale behind key steps is highlighted to foster a deeper understanding of the experimental choices.
Protocol: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful metabolic labeling strategy for the accurate relative quantification of proteins between different cell populations.[14] It involves growing one population of cells in a "light" medium containing normal amino acids and another in a "heavy" medium containing stable isotope-labeled essential amino acids (typically ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[15]
Experimental Workflow for SILAC
Caption: General workflow for a SILAC experiment.
Step-by-Step Methodology:
-
Adaptation Phase:
-
Culture two populations of cells in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" SILAC medium containing isotopically labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine).[14]
-
Causality: This phase is critical to ensure complete incorporation of the heavy amino acids into the entire proteome of the "heavy" cell population. Incomplete labeling will lead to inaccurate quantification.[16] A minimum of five to six cell divisions is generally required.[15]
-
Self-Validation: Before proceeding to the experimental phase, it is essential to verify the labeling efficiency (>95%) by analyzing a small aliquot of the "heavy" cell lysate by mass spectrometry.[17]
-
-
Experimental Phase:
-
Once complete labeling is confirmed, apply the experimental treatment (e.g., drug administration, gene knockdown) to one of the cell populations.[14] The other population serves as the control.
-
Harvest the cells and prepare protein lysates. Combine the "light" and "heavy" lysates in a 1:1 ratio based on protein concentration.[15]
-
Causality: Combining the samples at this early stage minimizes experimental variability in subsequent sample processing steps, leading to higher precision in quantification.[15]
-
-
Sample Preparation for MS Analysis:
-
Separate the combined protein mixture by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with a protease, most commonly trypsin.[2]
-
Causality: Trypsin cleaves proteins at the C-terminus of lysine and arginine residues, ensuring that every resulting peptide (except the C-terminal peptide of the protein) will contain a labeled amino acid, making it quantifiable.[15]
-
Extract the peptides from the gel.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14]
-
The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the isotopic label.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify the relative abundance of each protein by comparing the signal intensities of the "light" and "heavy" peptide pairs.[5]
-
Protocol: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol outlines a general workflow for conducting a ¹³C-MFA experiment in cultured mammalian cells.
Step-by-Step Methodology:
-
Experimental Design:
-
Define the metabolic network of interest and the specific fluxes to be quantified.
-
Select the appropriate ¹³C-labeled tracer. The choice of tracer is critical and depends on the pathways being interrogated. For example, [1,2-¹³C₂]glucose is highly informative for glycolysis and the pentose phosphate pathway, while [U-¹³C₅]glutamine is optimal for probing the TCA cycle.[1]
-
Causality: Different tracers will produce distinct labeling patterns in downstream metabolites, and a well-chosen tracer will maximize the sensitivity of the labeling data to the fluxes of interest.[18]
-
-
Tracer Experiment:
-
Culture cells in a medium containing the selected ¹³C-labeled substrate. The experiment should be conducted at a metabolic steady state, which is often assumed during the exponential growth phase.[19]
-
Monitor cell growth and the consumption/secretion of key metabolites (e.g., glucose, lactate, glutamine) to ensure a steady state is maintained.[13]
-
-
Sample Collection and Metabolite Extraction:
-
Rapidly quench metabolism to prevent changes in metabolite levels during sample processing. This is typically achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Extract the intracellular metabolites.
-
-
Isotopic Labeling Measurement:
-
Analyze the metabolite extracts by GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites.[8] The MID represents the fractional abundance of each isotopologue of a metabolite.
-
-
Flux Estimation and Statistical Analysis:
-
Use specialized software (e.g., INCA, Metran) to perform the computational analysis.[19]
-
The software uses an iterative process to find the set of metabolic fluxes that best reproduce the experimentally measured MIDs.[4]
-
Self-Validation: A goodness-of-fit analysis is performed to ensure that the calculated fluxes are consistent with the experimental data. Confidence intervals for the estimated fluxes should also be determined.[19]
-
Section 5: Conclusion
Isotopic enrichment is a cornerstone of modern research in the life sciences and drug development. The ability to trace the fate of molecules in complex biological systems provides an unparalleled level of insight that is often unattainable with other techniques. By carefully considering the principles of isotopic labeling, selecting the appropriate analytical tools, and implementing robust experimental protocols, researchers can unlock a wealth of information to accelerate scientific discovery and the development of new therapeutics.
References
-
G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. [Link]
-
Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. [Link]
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Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. iScience. [Link]
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NPTEL - National Programme on Technology Enhanced Learning. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
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UT Southwestern Proteomics Core. SILAC Quantitation. [Link]
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Antoniewicz, M. R. (2013). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering. [Link]
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Fan, T. W.-M., & Lane, A. N. (2016). NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
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Buescher, J. M., et al. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine. [Link]
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Zhang, Y., et al. (2022). Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms. Journal of Proteome Research. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering. [Link]
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Vu, A. H., O'Connor, S. E., & Caputi, L. (2025). Isotopic labelling analysis using single cell mass spectrometry. Chemical Science. [Link]
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Metallo, C. M., et al. (2011). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]
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Kumar, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]
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Methodological & Application
Harnessing Isotopic Precision: The Application of (Methyl)triphenylphosphonium Iodide-d3,13CD3 in Advanced Wittig Reactions
An Application Note and Protocol for Researchers
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] This guide provides an in-depth exploration of an isotopically labeled variant of a key Wittig reagent, (Methyl)triphenylphosphonium Iodide-d3,13CD3. The incorporation of both deuterium (d3) and carbon-13 (13C) into the methyl group offers a powerful tool for mechanistic studies, quantitative analysis via mass spectrometry, and the synthesis of labeled internal standards crucial for drug metabolism and pharmacokinetic (DMPK) studies.[3][4] We will delve into the mechanistic underpinnings, provide a validated, step-by-step protocol for its use, and discuss its strategic applications in modern chemical and pharmaceutical research.
Introduction: The Significance of Isotopic Labeling in Olefination Chemistry
The conversion of aldehydes and ketones into alkenes via the Wittig reaction is a testament to its reliability and broad functional group tolerance.[5] The reaction's power lies in its ability to form a C=C bond at a precisely defined location, a feature not always achievable through traditional elimination reactions.[2] The core of the reaction involves the interaction of a phosphorus ylide with a carbonyl compound, proceeding through a cycloaddition mechanism to yield the desired alkene and a phosphine oxide byproduct.[6]
The strategic introduction of stable isotopes, such as deuterium (²H or D) and carbon-13 (¹³C), into reacting molecules provides an unparalleled level of insight.[4] In drug development, isotopically labeled compounds are indispensable for Absorption, Distribution, Metabolism, and Excretion (ADME) studies, allowing researchers to trace the metabolic fate of a drug candidate with high precision using mass spectrometry.[7] The dual-labeled reagent, (Methyl)triphenylphosphonium Iodide-d3,13CD3, is particularly valuable. The combined mass increase of 4 Da (+3 for D3, +1 for 13C) creates a distinct isotopic signature, simplifying quantification and distinguishing the labeled compound from its natural abundance counterparts.
This document serves as a comprehensive guide for researchers utilizing this advanced reagent. We will explain the causality behind the procedural steps, ensuring a robust and reproducible experimental design.
The Reagent: (Methyl)triphenylphosphonium Iodide-d3,13CD3
This specialized phosphonium salt is the precursor to the isotopically labeled ylide, methylenetriphenylphosphorane-d2,13C. Its synthesis is analogous to the unlabeled version, typically involving the Sₙ2 reaction of triphenylphosphine with ¹³CD₃I.[2][8]
| Property | Value | Source |
| CAS Number | 282107-30-6 | [9][10] |
| Molecular Formula | C₁₈¹³CH₁₅D₃PI | [9][10] |
| Molecular Weight | 408.24 g/mol | [9][10] |
| Appearance | White to off-white solid | [9] |
| Isotopic Enrichment | Typically ≥98% for D, ≥99% for ¹³C (lot-specific) | N/A |
| Primary Application | Wittig Reagent for isotopic labeling | [9] |
The key advantage of this reagent is its role as a "heavy" building block. When it reacts with a carbonyl compound, it introduces a ¹³CD₂-methylene group into the final alkene product. This labeled alkene can then be used as an internal standard in quantitative bioanalysis or to study metabolic pathways.[11]
Mechanistic Framework
The modern understanding of the Wittig reaction, particularly under lithium-salt-free conditions, favors a concerted [2+2] cycloaddition mechanism.[1][12] The ylide attacks the carbonyl carbon to directly form a four-membered ring intermediate known as an oxaphosphetane. This intermediate then undergoes a syn-cycloreversion to produce the final alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force of the reaction.[13]
The use of (Methyl)triphenylphosphonium Iodide-d3,13CD3 does not alter this fundamental pathway. The isotopic labels act as silent reporters, tracing the path of the methyl group from the phosphonium salt to the final product without significantly impacting the reaction's course, although subtle kinetic isotope effects may be observable in highly sensitive studies.
Experimental Protocol: Synthesis of a Labeled Alkene
This protocol details the synthesis of 1-phenyl-1-ethene-¹³C,2,2-d₂ from benzaldehyde using (Methyl)triphenylphosphonium Iodide-d3,13CD3.
4.1. Safety & Handling
-
Reagents: Strong bases like n-butyllithium (n-BuLi) are pyrophoric and corrosive. Anhydrous solvents are flammable. Handle all reagents under an inert atmosphere (Argon or Nitrogen) in a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves at all times.
4.2. Materials & Equipment
| Reagents & Solvents | Equipment |
| (Methyl)triphenylphosphonium Iodide-d3,13CD3 | Oven-dried round-bottom flasks with stir bars |
| n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M) | Schlenk line or inert gas manifold |
| Anhydrous Tetrahydrofuran (THF) | Syringes and needles |
| Benzaldehyde (freshly distilled) | Magnetic stir plate |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | Ice-water bath |
| Dichloromethane (DCM) | Separatory funnel |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Rotary evaporator |
| Silica gel for column chromatography | Thin Layer Chromatography (TLC) plates |
| Eluent: Hexanes/Ethyl Acetate mixture | NMR tubes, MS vials |
4.3. Workflow Diagram
4.4. Step-by-Step Procedure
-
Preparation:
-
Place a 100 mL round-bottom flask containing a magnetic stir bar in an oven (120 °C) overnight.
-
Allow the flask to cool to room temperature under a stream of argon or nitrogen.
-
-
Ylide Formation:
-
To the cooled flask, add (Methyl)triphenylphosphonium Iodide-d3,13CD3 (1.22 g, 3.0 mmol, 1.2 equiv).
-
Using a cannula or syringe, add 30 mL of anhydrous THF. Stir to create a suspension.[14]
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add 1.6 M n-BuLi in hexanes (1.8 mL, 2.88 mmol, 1.15 equiv) dropwise via syringe. Causality: The strong base n-BuLi is required to deprotonate the phosphonium salt, which has a pKa of ~35.[2] The solution will turn a characteristic deep red or orange color upon formation of the ylide.
-
Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete ylide formation.
-
-
Reaction with Aldehyde:
-
In a separate dry vial, prepare a solution of benzaldehyde (0.265 g, 2.5 mmol, 1.0 equiv) in 5 mL of anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Add the benzaldehyde solution dropwise to the stirring ylide mixture over 10 minutes. Causality: Adding the aldehyde slowly at a low temperature helps to control the reaction rate and minimize potential side reactions.
-
Once the addition is complete, remove the ice bath and let the reaction stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 95:5 Hexanes:EtOAc), observing the consumption of benzaldehyde.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Causality: This step neutralizes any remaining strong base and protonates intermediates, making the mixture safe to handle in air.
-
Transfer the mixture to a separatory funnel and add 30 mL of water and 30 mL of dichloromethane (DCM).
-
Extract the aqueous layer with DCM (2 x 20 mL).[15]
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.[16]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., starting with 100% hexanes) to separate the nonpolar alkene from the more polar triphenylphosphine oxide.
-
4.5. Product Characterization
The successful synthesis and isotopic incorporation should be confirmed by mass spectrometry and NMR spectroscopy.
| Analysis Technique | Expected Result for 1-phenyl-1-ethene-¹³C,2,2-d₂ |
| Mass Spectrometry (EI-MS) | M⁺ peak at m/z = 108 (unlabeled is 104). The observed mass shift of +4 confirms incorporation. |
| ¹H NMR | Absence of signals for the terminal =CH₂ protons. Signals for aromatic and vinylic (-CH=) protons will be present. |
| ¹³C NMR | A strong, distinct signal for the terminal =¹³CD₂ carbon. |
| ²H (Deuterium) NMR | A signal corresponding to the deuterium atoms on the terminal carbon. |
Applications in Research & Development
The primary utility of alkenes synthesized with this reagent is in quantitative bioanalysis and metabolic research.
-
Internal Standards for Mass Spectrometry: A stable isotope-labeled version of a drug or metabolite is the gold standard for an internal standard in LC-MS/MS assays.[11] Its chemical and physical properties are nearly identical to the analyte, meaning it co-elutes and experiences similar matrix effects and ionization efficiency, leading to highly accurate quantification.
-
Metabolite Identification: By administering a mixture of labeled and unlabeled drug (e.g., a 1:1 ratio), researchers can easily identify drug-related metabolites in complex biological matrices. The characteristic isotopic pattern (a pair of peaks separated by 4 Da) acts as a clear flag for any molecule derived from the parent drug.[7]
-
Mechanistic Studies: While not its primary use, the deuterium labeling allows for the study of the kinetic isotope effect (KIE) in subsequent reactions involving the C-D bonds, providing insight into reaction mechanisms.
Conclusion
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a sophisticated chemical tool that extends the utility of the classic Wittig reaction into the realm of high-precision analytical and metabolic science. Its dual-labeling strategy provides a robust and unambiguous tag for synthesizing internal standards and tracing metabolic pathways. By understanding the mechanistic principles and following a carefully controlled protocol as outlined in this guide, researchers can confidently apply this reagent to advance their projects in drug discovery, toxicology, and fundamental organic chemistry.
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Multichem Exports. (n.d.). Methyltriphenylphosphonium iodide International Distributor. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of methyltriphenylphosphonium iodide. Retrieved from [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 282107-30-6 | (Methyl)triphenylphosphonium Iodide-d3,13CD3. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E). Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
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Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
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Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development. Retrieved from [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]
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European Commission. (2019). ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]
- Baillie, T. A. (1991). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 4(4), 378-387.
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ResearchGate. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]
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Protocol for deuterated ylide formation from a phosphonium salt
Application Notes & Protocols
Topic: Protocol for Deuterated Ylide Formation from a Phosphonium Salt
For: Researchers, Scientists, and Drug Development Professionals
Guide to the Synthesis and Application of Deuterated Phosphorus Ylides
Abstract
Isotopic labeling is a cornerstone of modern chemical research, enabling detailed mechanistic studies, quantitative analysis through mass spectrometry, and the enhancement of pharmaceutical properties by altering metabolic pathways[1][2]. The Wittig reaction, a robust method for alkene synthesis, utilizes phosphorus ylides as key intermediates[3][4]. Incorporating deuterium at the α-carbon of these ylides provides a direct route to specifically deuterated alkenes. This guide provides a comprehensive technical overview and detailed protocols for the formation of deuterated phosphorus ylides from their corresponding phosphonium salts. We will explore the underlying mechanistic principles, the critical choice of reagents, and the analytical techniques required for validation, offering researchers a practical framework for implementing this powerful synthetic tool.
The Foundational Chemistry: From Salt to Ylide
The journey to a deuterated ylide begins with the formation of a phosphonium salt and its subsequent deprotonation. This two-step process is fundamental to all Wittig chemistry.
Step 1: Synthesis of the Phosphonium Salt
The process is initiated by a standard SN2 reaction between a phosphine, most commonly triphenylphosphine (PPh₃), and an alkyl halide.[3][5] Triphenylphosphine is an excellent nucleophile, and its reaction with primary or methyl halides is typically efficient, yielding a stable alkyltriphenylphosphonium salt.[3][5]
-
Causality: The choice of a primary alkyl halide is crucial for maximizing the yield of the SN2 reaction. Secondary halides are less reactive and can lead to lower yields, while tertiary halides are generally unsuitable due to steric hindrance favoring elimination pathways.[3][5]
Step 2: Deprotonation to Form the Ylide
The key to ylide formation lies in the acidity of the α-protons (the hydrogens on the carbon adjacent to the phosphorus atom). The positively charged phosphorus atom inductively withdraws electron density, making these protons significantly more acidic than those of a standard alkane.[3] Treatment with a strong base removes one of these protons to generate the ylide, a neutral molecule with adjacent positive and negative formal charges.[6]
-
Causality: The strength of the required base is directly related to the stability of the resulting ylide.
-
Non-Stabilized Ylides: When the alkyl group lacks electron-withdrawing substituents (e.g., alkyl groups), the resulting ylide is highly reactive. Strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂) are required for complete deprotonation.[3][7]
-
Stabilized Ylides: If the alkyl group contains an electron-withdrawing group (e.g., a carbonyl or ester), the negative charge of the ylide is stabilized by resonance. These phosphonium salts are more acidic, and weaker bases like alkoxides or even sodium hydroxide can be sufficient for deprotonation.[6]
-
The Core Principle: Isotopic Exchange
The formation of a deuterated ylide is achieved by exploiting the reversible nature of the deprotonation step. The ylide, being a carbanionic species, is a potent base. By introducing a deuterium source that can act as an acid, a proton-deuteron exchange can be initiated.
The general mechanism involves:
-
Deprotonation: The phosphonium salt is deprotonated by a strong base to form the non-deuterated ylide.
-
Deuteration: The ylide abstracts a deuteron from a suitable deuterium donor, forming the α-deuterated phosphonium salt.
-
Re-deprotonation: The base present in the mixture deprotonates the α-deuterated salt, yielding the final deuterated ylide.
This equilibrium-driven process can be pushed towards the deuterated product by using the deuterating agent in excess or as the reaction solvent.
Caption: Mechanism of H/D exchange for ylide formation.
Critical Reagent Selection
The success of the deuteration protocol hinges on the appropriate selection of the base and the deuterium source.
Deuterium Sources
The ideal deuterium source should be readily available, compatible with the strong bases used, and efficient in the H/D exchange.
| Deuterium Source | Common Abbreviation | Key Characteristics |
| Deuterated Dimethyl Sulfoxide | DMSO-d₆ | Excellent choice as it can serve as both the solvent and the deuterium source. Highly effective for deuterating non-stabilized ylides.[8] |
| Deuterium Oxide | D₂O | Inexpensive and common, but its high acidity relative to the phosphonium salt can lead to rapid quenching of the ylide. Must be used cautiously. |
| Methanol-d₄ | CD₃OD | A common deuterated solvent that can act as an effective deuterium donor.[9] |
| Methanol-d₁ | CH₃OD | Can be used, but only the hydroxyl deuteron is available for exchange. |
Expert Insight: For non-stabilized ylides, using DMSO-d₆ as a co-solvent or the primary solvent is a highly effective and convenient strategy. The dimsyl anion, formed from the deprotonation of DMSO, is a strong base itself and the deuterated solvent provides a vast excess of deuterium, driving the equilibrium towards the deuterated product.[8][10]
Choice of Base
The base must be strong enough to deprotonate the phosphonium salt but should not react irreversibly with the solvent or the deuterium source.
| Base | Common Abbreviation | Suitability for Deuteration |
| n-Butyllithium | n-BuLi | Very common for non-stabilized ylides.[3] Can be used with ethereal solvents like THF or diethyl ether. |
| Sodium Hydride | NaH | A strong, non-nucleophilic base. Often used with DMSO as the solvent. |
| Potassium tert-Butoxide | t-BuOK | A strong, non-nucleophilic base suitable for many applications. |
| Potassium bis(trimethylsilyl)amide | KHMDS | A strong, sterically hindered base that is often used to generate "salt-free" ylides, which can influence the stereochemistry of the subsequent Wittig reaction.[11] |
Detailed Experimental Protocol: General Procedure
This protocol provides a generalized method for the formation of a deuterated ylide from an alkyltriphenylphosphonium salt using n-BuLi as the base and DMSO-d₆ as the deuterium source.
Safety Precaution: n-Butyllithium is pyrophoric and reacts violently with water. Sodium hydride also reacts exothermically with water. All manipulations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment.
Materials and Equipment
-
Alkyltriphenylphosphonium salt (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq, titrated solution)
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Inert gas line (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Step-by-Step Workflow
Caption: Step-by-step workflow for deuterated ylide synthesis.
-
Preparation: Assemble a flame-dried Schlenk flask containing a magnetic stir bar under a positive pressure of nitrogen or argon.
-
Reagent Addition: Add the alkyltriphenylphosphonium salt (1.0 eq) to the flask. Add anhydrous THF via syringe to achieve a concentration of approximately 0.2-0.5 M.
-
Cooling: Cool the resulting suspension or solution in an ice bath (0 °C) or a dry ice/acetone bath (-78 °C).
-
Ylide Generation: While stirring vigorously, add the n-BuLi solution (1.05 eq) dropwise via syringe over 5-10 minutes. A distinct color change (typically to deep red, orange, or yellow) indicates the formation of the ylide.[12]
-
Stirring: Allow the reaction mixture to stir at this temperature for 30-60 minutes to ensure complete ylide formation.
-
Deuteration: Slowly add anhydrous DMSO-d₆ (1.5-2.0 eq, or as a co-solvent) via syringe.
-
Equilibration: Allow the mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature to facilitate the H/D exchange.
-
Confirmation (Optional): To confirm deuteration, an aliquot can be carefully quenched with D₂O, extracted, and analyzed by ¹H NMR to check for the disappearance of the α-proton signal.
-
Usage: The resulting solution of the deuterated ylide is now ready for the subsequent Wittig reaction with an aldehyde or ketone.
Validation and Characterization
Confirming the successful formation and deuteration of the ylide is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.
-
¹H NMR: The most direct evidence of successful deuteration is the significant reduction or complete disappearance of the signal corresponding to the α-proton(s) of the phosphonium salt/ylide.
-
²H (Deuterium) NMR: A complementary technique where the appearance of a signal at the chemical shift corresponding to the α-position confirms the incorporation of deuterium.
-
³¹P NMR: This technique is useful for monitoring the conversion of the phosphonium salt to the ylide. The chemical shift of the phosphorus atom changes distinctly upon deprotonation.[12]
-
Mass Spectrometry (MS): After the Wittig reaction, the resulting alkene product can be analyzed by MS. A mass shift corresponding to the number of incorporated deuterium atoms provides definitive proof of successful deuteration.
Troubleshooting and Field Insights
-
Problem: Low or no ylide formation (no color change).
-
Cause: Inactive base, wet solvent/glassware, or insufficiently acidic phosphonium salt.
-
Solution: Use freshly titrated n-BuLi.[13] Ensure all solvents are rigorously dried and glassware is flame-dried under vacuum. Verify the structure of the phosphonium salt.
-
-
Problem: Low deuterium incorporation.
-
Cause: Insufficient deuterating agent, insufficient reaction time for H/D exchange, or presence of protic impurities (e.g., water).
-
Solution: Increase the equivalents of the deuterating agent or use it as a co-solvent. Increase the equilibration time after adding the deuterium source. Ensure all reagents and solvents are anhydrous.
-
-
Problem: Ylide decomposition.
-
Cause: Non-stabilized ylides can be thermally unstable. Contact with water or air will also destroy them.
-
Solution: Maintain low temperatures during formation and use immediately. Maintain a strict inert atmosphere throughout the procedure.
-
References
-
19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay-Enabled Carbenylative Insertion/E1cB-Type Heck Cascade. Journal of the American Chemical Society. [Link]
-
The Laurencia Stereochemical Paradox: Chemical Shift Litmus Test, Asymmetric Total Synthesis, and Structural Reassignment of (+)-Itomanallene B. The Journal of Organic Chemistry. [Link]
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Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
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dn-Alkyl Phosphonium Iodide Salts as Radical dn-Alkylating Reagents and Their Applications in the Photoinduced Synthesis of dn-Alkylated Heterocycles. CCS Chemistry. [Link]
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Deuteration of Non-Stabilized Phosphorus Ylides With DMSO-d 6: Convenient Synthesis of Mono-Deuterated Alkenes. Taylor & Francis Online. [Link]
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The mechanism of phosphonium ylide alcoholysis and hydrolysis: concerted addition of the OH bond across the P=C bond. CORA. [Link]
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No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions. PubMed. [Link]
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Application of (Methyl)triphenylphosphonium Iodide-d3,13CD3 for High-Fidelity Quantitative Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of (Methyl)triphenylphosphonium Iodide-d3,13CD3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. The triphenylphosphonium (TPP) cation is a widely utilized moiety for targeting therapeutics and probes to mitochondria. Accurate quantification of these TPP-containing molecules in complex biological matrices is critical for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document elucidates the rationale behind using a heavy-atom labeled internal standard, outlines its physicochemical properties, and provides a validated, step-by-step protocol for its implementation in a typical LC-MS/MS workflow for bioanalysis.
Introduction: The Need for Precision in Bioanalysis
The lipophilic triphenylphosphonium (TPP) cation has become an invaluable tool in drug development and cell biology.[1][2][3] Its positive charge and hydrophobicity facilitate its accumulation within the mitochondrial matrix, driven by the large negative membrane potential.[2][4] This property is exploited to deliver a wide array of cargo—from antioxidants like Mito-TEMPO to novel anti-cancer agents—directly to the site of cellular respiration.[2][5][6][7]
As these novel therapeutics progress through the development pipeline, robust bioanalytical methods are required to quantify their concentrations in biological samples (e.g., plasma, tissue homogenates). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[8][9][10] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including analyte loss during sample preparation and ion suppression or enhancement in the mass spectrometer source, collectively known as matrix effects.[9]
The most effective way to correct for this variability is through the use of a stable isotope-labeled internal standard (SIL-IS).[9][11][12] A SIL-IS is a form of the analyte in which several atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[9][11] (Methyl)triphenylphosphonium Iodide-d3,13CD3 is an ideal SIL-IS for the quantification of its non-labeled counterpart or other analytes containing the TPP functional group. Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences the same extraction recovery and matrix effects.[12] Its mass difference, however, allows it to be distinguished by the mass spectrometer, providing a reliable reference for quantification.[13]
Physicochemical Properties and Rationale for Labeling
The key to a successful SIL-IS is stable isotopic labeling at positions that do not undergo back-exchange and a sufficient mass shift to prevent spectral overlap with the analyte.[11] (Methyl)triphenylphosphonium Iodide-d3,13CD3 incorporates both deuterium (d) and carbon-13 (¹³C) isotopes.
Table 1: Physicochemical Properties of (Methyl)triphenylphosphonium Iodide and its Isotopologues
| Property | (Methyl)triphenylphosphonium Iodide (Analyte) | (Methyl)triphenylphosphonium Iodide-d3 (SIL-IS) | (Methyl)triphenylphosphonium Iodide-d3,13CD3 (SIL-IS) |
| Chemical Formula | C₁₉H₁₈PI | C₁₉H₁₅D₃PI | ¹³CC₁₈H₁₅D₃PI |
| Molecular Weight | 404.22 g/mol [14] | 407.24 g/mol | ~408.24 g/mol |
| CAS Number | 2065-66-9[14] | 1560-56-1 | Not Available |
| Mass Shift (vs. Analyte) | M | M+3 | M+4 |
| Isotopic Purity | N/A | Typically >95 atom % D | Target >98 atom % (combined) |
The M+4 mass shift provided by the combined d3 and ¹³C labeling is highly advantageous. It minimizes the risk of "cross-talk," where the isotopic cluster of the analyte contributes to the signal of the internal standard, a potential issue with lower mass shifts.[9] Furthermore, labeling on the methyl carbon with ¹³C provides greater stability compared to placing deuterium on aromatic rings, where H/D exchange could potentially occur under certain conditions.[11]
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Application Note: High-Precision Quantitative NMR Spectroscopy Using Isotopically Labeled Internal Standards
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a primary analytical method for the precise determination of concentration and purity of chemical substances. Its fundamental principle—the direct proportionality between NMR signal intensity and the number of corresponding nuclei—obviates the need for compound-specific response factors, a significant advantage over chromatographic techniques.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for conducting high-precision qNMR using isotopically labeled internal standards, with a focus on ¹³C and ¹⁵N labels. We delve into the causality behind experimental choices, provide self-validating protocols, and ground the methodology in authoritative guidelines from the United States Pharmacopeia (USP).
The Principle and Advantage of Isotopic Labeling in qNMR
Quantitative NMR relies on the comparison of the integrated signal of an analyte to that of a reference compound of known purity and concentration.[2] The fundamental equation governing qNMR is:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I : Integral of the NMR signal
-
N : Number of nuclei giving rise to the signal
-
M : Molar mass
-
m : Mass
The choice of an internal standard is paramount for accurate and reproducible results.[3] An ideal standard should be of high purity, stable, soluble in the chosen solvent, and possess signals that do not overlap with the analyte.[3]
The Isotopic Advantage:
While traditional ¹H qNMR is widely used, spectral overlap in complex molecules can be a significant challenge. Isotopically labeled internal standards, particularly those utilizing ¹³C and ¹⁵N, offer elegant solutions to this problem.
-
¹³C-Labeled Standards: The low natural abundance of ¹³C (1.1%) means that ¹³C-enriched standards provide a clean, distinct signal in a region of the spectrum that is otherwise sparsely populated, drastically reducing the probability of signal overlap.[5] This is particularly advantageous for the analysis of complex active pharmaceutical ingredients (APIs).[6]
-
¹⁵N-Labeled Standards: Similar to ¹³C, the low natural abundance of ¹⁵N (0.37%) makes ¹⁵N-labeled standards highly specific.[2] They are invaluable for the quantification of nitrogen-containing compounds like peptides, proteins, and many small-molecule drugs, where ¹H spectra can be exceedingly complex.
The use of isotopically labeled standards that are structurally identical or very similar to the analyte ensures that their physicochemical properties, such as solubility and relaxation behavior, are closely matched, further enhancing the accuracy of the quantification.[7]
The qNMR Workflow: A Conceptual Overview
The successful execution of a qNMR experiment is a multi-step process that demands meticulous attention to detail at each stage. From initial planning to final data analysis, each step contributes to the overall accuracy and precision of the result.
Figure 1: A conceptual workflow for quantitative NMR experiments, from initial planning to final data analysis.
Detailed Protocols for High-Precision qNMR
The following protocols are designed to serve as a robust starting point for developing a validated qNMR method. Adherence to these steps is critical for achieving high accuracy and precision.
Materials and Equipment
-
NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended to maximize signal dispersion and sensitivity.[3]
-
High-Precision Balance: A microbalance with a readability of at least 0.01 mg is essential for accurate weighing.[3]
-
High-Quality NMR Tubes: Use tubes that meet narrow tolerance specifications for diameter, wall thickness, and camber to ensure optimal shimming and line shape.[8]
-
Isotopically Labeled Internal Standard: A certified reference material (CRM) with a known, high purity (e.g., >99.5%).
-
Deuterated Solvent: High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).
-
Volumetric Glassware and Syringes: Calibrated for accurate liquid handling.
Protocol 1: Sample Preparation for ¹³C qNMR
This protocol describes the preparation of a sample for the purity determination of an active pharmaceutical ingredient (API) using a ¹³C-labeled internal standard.
-
Standard and Analyte Weighing:
-
Accurately weigh approximately 5-10 mg of the ¹³C-labeled internal standard into a clean, dry vial using a microbalance. Record the weight to the nearest 0.001 mg.
-
Accurately weigh approximately 15-25 mg of the analyte into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.[3] Record the exact weight.
-
-
Dissolution:
-
Add a precise volume (e.g., 0.6 mL for a 5 mm tube) of the appropriate deuterated solvent to the vial.[9]
-
Ensure complete dissolution by vortexing the vial for at least one minute. Visually inspect the solution to confirm that no solid particles remain. Incomplete dissolution is a major source of error.[10]
-
-
Transfer to NMR Tube:
-
Carefully transfer the solution to a high-quality NMR tube.
-
Cap the tube securely to prevent solvent evaporation.
-
Protocol 2: NMR Data Acquisition
Accurate quantification is contingent upon acquiring the NMR data under appropriate conditions that ensure the signal intensity is directly proportional to the number of nuclei.
-
Instrument Setup:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature for at least 5 minutes.[4]
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A sharp, symmetrical peak shape is crucial for accurate integration.
-
-
Determination of Relaxation Delay (T₁):
-
The longitudinal relaxation time (T₁) of the nuclei of interest must be determined to set an adequate relaxation delay.
-
Use an inversion-recovery pulse sequence to measure the T₁ of the slowest-relaxing signal of interest for both the analyte and the standard.
-
Causality: The relaxation delay (D1) plus the acquisition time must be at least 5 times the longest T₁ value (ideally 7x T₁) to ensure >99.9% of the magnetization has returned to equilibrium before the next pulse.[4] Failure to do so will result in signal saturation and an underestimation of the integral.[11]
-
-
Quantitative Acquisition Parameters:
-
Pulse Angle: Set the excitation pulse to a 90° flip angle to maximize the signal in a single scan.
-
Relaxation Delay (D1): Set D1 based on the T₁ measurement (D1 + Acquisition Time ≥ 5 x T₁_longest).
-
For ¹³C and ¹⁵N qNMR - Inverse-Gated Decoupling: This is a critical parameter. The proton decoupler is only turned on during the acquisition of the FID and is turned off during the relaxation delay.
-
Causality: This technique suppresses the Nuclear Overhauser Effect (NOE), which can otherwise artificially enhance the signal intensities of proton-attached carbons and nitrogens, leading to inaccurate quantification.[4]
-
-
Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure an integration error of less than 1%.[10]
-
Spectral Width: Ensure the spectral width is large enough to encompass all signals of interest and provide adequate baseline on either side for accurate correction.[4]
-
Protocol 3: Data Processing and Analysis
Careful and consistent data processing is as important as data acquisition for obtaining reliable quantitative results.
-
FID Processing:
-
Apply a gentle apodization function, such as an exponential multiplication with a line broadening factor of 0.1-0.3 Hz, to improve the S/N without significantly distorting the line shape.
-
Perform zero-filling to at least double the number of data points to improve the digital resolution of the spectrum.
-
Execute a Fourier Transform to convert the FID from the time domain to the frequency domain.
-
-
Spectral Correction:
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption line shape. Automated phasing routines are often insufficient for high-accuracy qNMR.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum, particularly around the integrated signals.
-
-
Integration and Purity Calculation:
-
Define the integration regions for the chosen analyte and standard signals. The integration window should be wide enough to encompass the entire peak, typically at least 64 times the full width at half height (FWHH).[3]
-
Be consistent with the inclusion or exclusion of ¹³C satellites for all integrated ¹H signals.[3]
-
Use the fundamental qNMR equation provided in Section 1 to calculate the purity of the analyte.
-
Method Validation According to Pharmaceutical Standards
A qNMR method intended for use in a regulated environment, such as for the quality control of pharmaceuticals, must be validated to demonstrate its suitability for its intended purpose. The validation should be conducted in line with guidelines from regulatory bodies like the FDA and pharmacopeias.[12] The upcoming revisions to USP Chapter <761> emphasize a lifecycle approach to analytical procedure validation.[13]
Key Validation Parameters:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal of the analyte is free from interference from the internal standard, impurities, or excipients.[12] | The analyte signal should be baseline-resolved from other components. |
| Linearity | To verify that the signal response is directly proportional to the concentration of the analyte over the intended range.[12] | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing a sample with a known purity (e.g., a CRM).[12] | Recovery of 98.0% to 102.0% of the known value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12] | Repeatability (intra-assay precision): RSD ≤ 1.0%. Intermediate Precision (inter-assay precision): RSD ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity.[12] | Typically 80% to 120% of the target concentration for an assay. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] | S/N ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] | No significant change in results when parameters like temperature or relaxation delay are slightly varied. |
Data Presentation and Case Study
Case Study: Purity determination of API-XYZ (MW = 350.4 g/mol ) using ¹³C-labeled Maleic Acid (¹³C₄H₄O₄, MW = 120.06 g/mol ) as an internal standard. The standard has a certified purity of 99.8%.
Experimental Data:
| Parameter | Analyte (API-XYZ) | Standard (¹³C-Maleic Acid) |
| Mass (m) | 20.15 mg | 7.05 mg |
| Molar Mass (M) | 350.4 g/mol | 120.06 g/mol |
| Integrated Signal | Aromatic CH | ¹³C-labeled CH |
| Integral Value (I) | 1.00 (normalized) | 1.15 |
| Number of Nuclei (N) | 1 | 2 |
| Purity (P) | To be determined | 99.8% |
Calculation:
Purity_API-XYZ = (1.00 / 1.15) * (2 / 1) * (350.4 / 120.06) * (7.05 / 20.15) * 99.8% Purity_API-XYZ = 98.9%
Troubleshooting Common Issues in qNMR
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Line Shape (Asymmetric Peaks) | Inhomogeneous magnetic field. | Re-shim the spectrometer. Use high-quality NMR tubes. Ensure the sample is fully dissolved and homogeneous.[15] |
| Inaccurate Integrals | Incorrect phasing or baseline correction. Incomplete relaxation (saturation).[11] | Perform manual phasing and baseline correction. Measure T₁ values and ensure the relaxation delay is sufficient (≥ 5xT₁).[10] |
| Low Signal-to-Noise Ratio | Insufficient sample concentration or number of scans. | Increase the number of scans. If possible, increase the sample concentration. |
| Spinning Sidebands | Incorrect spinner rate or poor quality NMR tube. | Adjust the spinning rate. Use high-quality, clean NMR tubes. Often, turning spinning off is recommended for qNMR.[4] |
| Signal Overlap | The analyte and standard signals are not sufficiently resolved. | Choose a different internal standard or a different deuterated solvent to alter chemical shifts. Utilize an isotopically labeled standard to move the reference signal to an empty region of the spectrum. |
Conclusion
Quantitative NMR with isotopically labeled internal standards is a powerful, accurate, and versatile technique for the determination of purity and concentration in pharmaceutical and chemical analysis. By providing a clear, unambiguous signal free from spectral overlap, ¹³C and ¹⁵N-labeled standards significantly enhance the reliability of qNMR, particularly for complex molecules. Adherence to meticulous experimental protocols, from precise sample preparation to optimized data acquisition and processing, is essential for achieving results that meet the stringent requirements of regulatory bodies. When properly validated, qNMR stands as a primary ratio method of measurement, offering a self-validating system that provides a high degree of confidence in the analytical results.
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]
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ResearchGate. (2025). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. [Link]
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US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). [Link]
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SciSpace. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
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PubMed Central (PMC). (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. [Link]
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Diehl, B. W. K., Malz, F., & Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
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Reddit. (2023). Internal Standard Selection. [Link]
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ACS Publications. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]
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Governors State University. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
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RSC Publishing. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. [Link]
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Agilent. (2011). Easy, Precise and Accurate Quantitative NMR. [Link]
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Semantic Scholar. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. [Link]
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Application Note: (Methyl)triphenylphosphonium Iodide-d3,¹³CD₃ as a Robust Internal Standard for LC-MS Quantification of Mitochondria-Targeted Compounds
For: Researchers, scientists, and drug development professionals engaged in quantitative bioanalysis.
Introduction: The Imperative for Precision in Quantitative Bioanalysis
In the landscape of drug discovery and development, particularly for compounds targeting subcellular organelles like mitochondria, achieving high accuracy and precision in quantification is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the gold standard for this task due to its inherent sensitivity and selectivity. However, the accuracy of LC-MS quantification is susceptible to variations introduced during sample preparation and analysis, such as extraction inconsistencies, matrix effects, and fluctuations in instrument response.[1]
The use of a stable isotope-labeled (SIL) internal standard (IS) is the most effective strategy to mitigate these sources of error.[2][3] An ideal SIL-IS co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby normalizing for variations and ensuring data integrity. This application note details the use of (Methyl)triphenylphosphonium Iodide-d3,¹³CD₃ as a premier internal standard for the LC-MS/MS quantification of mitochondria-targeted therapeutic agents, using the well-characterized antioxidant Mitoquinone (MitoQ) as a model analyte.
The Scientific Rationale: Why (Methyl)triphenylphosphonium Iodide-d3,¹³CD₃?
Mitochondria-targeted drugs frequently incorporate a lipophilic triphenylphosphonium (TPP⁺) cation, which leverages the large mitochondrial membrane potential to drive accumulation within the mitochondrial matrix.[4][5][6] When quantifying such compounds, the ideal internal standard should share this core TPP⁺ moiety.
(Methyl)triphenylphosphonium Iodide-d3,¹³CD₃ is an exemplary choice for several reasons:
-
Structural Analogy: It shares the fundamental triphenylphosphonium structure common to many mitochondria-targeted agents, ensuring similar chromatographic behavior and ionization efficiency.
-
Stable Isotope Labeling: The incorporation of three deuterium atoms and one Carbon-13 atom results in a +4 Dalton mass shift from its unlabeled counterpart, methyltriphenylphosphonium iodide. This provides a clear mass difference for unambiguous detection by the mass spectrometer without significantly altering the physicochemical properties of the molecule.[7] This mass shift prevents isotopic crosstalk and ensures accurate quantification.
-
Metabolic Stability: The C-D and ¹³C-P bonds are stronger than their C-H and ¹²C-P counterparts, rendering the labeled methyl group highly resistant to metabolic degradation.
-
Chemical Inertness: The TPP⁺ cation is generally considered metabolically stable, ensuring that the internal standard does not degrade during sample processing and analysis.
The diagram below illustrates the structure of the internal standard, highlighting the isotopic labels that are key to its function.
Caption: Structure of (Methyl)triphenylphosphonium Iodide-d3,¹³CD₃.
Experimental Protocol: Quantification of Mitoquinone in Plasma
This section provides a detailed protocol for the quantification of Mitoquinone (MitoQ), a TPP⁺-containing antioxidant, in rat plasma.[4] (Methyl)triphenylphosphonium Iodide-d3,¹³CD₃ serves as the internal standard.
Materials and Reagents
-
Analyte: Mitoquinone (MitoQ)
-
Internal Standard (IS): (Methyl)triphenylphosphonium Iodide-d3,¹³CD₃
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade)
-
Biological Matrix: Blank rat plasma (K₂EDTA anticoagulant)
Stock and Working Solution Preparation
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve MitoQ in methanol.
-
IS Stock (1 mg/mL): Accurately weigh and dissolve (Methyl)triphenylphosphonium Iodide-d3,¹³CD₃ in methanol.
-
Analyte Working Solutions: Serially dilute the analyte stock with 50:50 acetonitrile:water to prepare calibration standards ranging from 0.5 ng/mL to 250 ng/mL.[4]
-
IS Working Solution (50 ng/mL): Dilute the IS stock with acetonitrile.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting TPP⁺-containing compounds from plasma.[4][7]
Caption: Workflow for plasma sample preparation via protein precipitation.
-
Pipette 50 µL of plasma (calibration standard, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the IS (50 ng/mL).
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following parameters are adapted from established methods for MitoQ analysis and are suitable for baseline separation and sensitive detection.[4][7]
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase, e.g., 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | MitoQ: [To be determined empirically]IS: [To be determined empirically] |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
Note: Specific MRM (Multiple Reaction Monitoring) transitions for the analyte and IS must be optimized by infusing pure standards into the mass spectrometer to identify the most stable and intense precursor and product ions.
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[8][9] The validation process, guided by regulatory documents such as the ICH M10 guideline, establishes the method's performance characteristics.[2][3] The use of (Methyl)triphenylphosphonium Iodide-d3,¹³CD₃ as an IS is central to meeting these stringent requirements.
Validation Parameters and Acceptance Criteria
The following table summarizes key validation experiments and their typical acceptance criteria as per ICH M10 guidelines.[1][8]
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity | To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS. | Response of interfering components should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and ≤ 5% of the IS response.[2] |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter (precision) over multiple runs. | Mean accuracy within ±15% of nominal value (±20% at LLOQ). Precision (CV%) ≤ 15% (≤ 20% at LLOQ). Assessed at LLOQ, Low, Medium, and High QC levels.[1] |
| Matrix Effect | To evaluate the suppression or enhancement of ionization caused by co-eluting matrix components. | The CV of the IS-normalized matrix factor calculated from at least 6 different lots of matrix should be ≤ 15%. |
| Recovery | To determine the efficiency of the extraction process. | Recovery of the analyte and IS should be consistent and reproducible, though not necessarily 100%. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top). | Mean concentration at each stability condition must be within ±15% of the nominal concentration. |
Conclusion: Enhancing Data Confidence in Mitochondrial Research
(Methyl)triphenylphosphonium Iodide-d3,¹³CD₃ provides an exceptional solution for the challenges of quantitative LC-MS analysis of mitochondria-targeted compounds. Its properties as a stable isotope-labeled internal standard, closely mimicking the behavior of TPP⁺-containing analytes like MitoQ, allow it to effectively correct for variability during sample processing and analysis. By incorporating this internal standard into a validated bioanalytical method, researchers can achieve the high level of accuracy, precision, and robustness required to make confident decisions in preclinical and clinical development. This application note provides a comprehensive framework for the implementation and validation of this powerful analytical tool.
References
-
Hu, C., et al. (2007). Quantitation and Metabolism of Mitoquinone, a Mitochondria-Targeted Antioxidant, in Rat by Liquid chromatography/tandem Mass Spectrometry. Rapid Communications in Mass Spectrometry, 21(5), 693-700. Available at: [Link]
-
Chaudhari, K., et al. (2020). Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm. PLOS ONE, 15(6), e0234571. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Bielski, E., & Szewczyk, A. (2021). Mitochondria-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. Molecules, 26(15), 4539. Available at: [Link]
-
PubChem. (n.d.). Methyltriphenylphosphonium iodide. Retrieved January 26, 2026, from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-157. Available at: [Link]
-
Trnka, J., et al. (2015). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLOS ONE, 10(4), e0121837. Available at: [Link]
-
Zielonka, J., et al. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. Chemical Reviews, 117(15), 10043-10120. Available at: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved January 26, 2026, from [Link]
-
U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
-
Racz, A., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method Development and Validation for the Determination of a New Mitochondrial Antioxidant in Mouse Liver and Cerebellum, Employing Advanced Chemometrics. Molecules, 27(19), 6649. Available at: [Link]
-
Cheng, G., et al. (2018). Mitochondria-targeted analogs of metformin exhibit enhanced antiproliferative and radiosensitizing effects in pancreatic cancer cells. Cancer Research, 78(13), 3527-3540. Available at: [Link]
-
Cochemé, H. M., et al. (2012). A mitochondria-targeted mass spectrometry probe to detect glyoxals: implications for diabetes. Free Radical Biology and Medicine, 52(9), 1766-1774. Available at: [Link]
-
International Council for Harmonisation. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Available at: [Link]
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The Indispensable Role of Phosphonium Salts in Modern Organic Synthesis: A Detailed Guide for Researchers
Phosphonium salts, a class of organophosphorus compounds characterized by a tetracoordinate phosphorus atom bearing a positive charge, have emerged as remarkably versatile and powerful tools in the arsenal of the synthetic organic chemist. Their utility extends far beyond their initial application in the seminal Wittig reaction, now encompassing a broad spectrum of transformations including phase-transfer catalysis, C-O bond activation, and as robust ionic liquids. This guide provides an in-depth exploration of the synthesis and application of phosphonium salts, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and professionals in drug development.
The Foundation: Synthesis of Phosphonium Salts
The journey into the diverse applications of phosphonium salts begins with their synthesis. The most prevalent and straightforward method involves the quaternization of phosphines, typically triphenylphosphine, with alkyl halides via an SN2 reaction.[1][2][3] This reaction is generally efficient and high-yielding, particularly with primary and less hindered secondary alkyl halides.[1][3]
The choice of solvent and temperature is critical for optimizing the reaction. Non-polar solvents like benzene or toluene are often employed, and heating is typically required to drive the reaction to completion.[1] Upon cooling, the resulting phosphonium salt often precipitates and can be isolated by simple filtration. The reactivity of the alkyl halide follows the expected trend for SN2 reactions: I > Br > Cl.[2]
The Cornerstone Application: The Wittig Reaction
The Wittig reaction stands as a cornerstone of organic synthesis, providing a reliable and versatile method for the formation of alkenes from aldehydes and ketones.[4][5] The key reagent in this transformation is a phosphonium ylide, which is generated in situ from a phosphonium salt by deprotonation with a strong base.[3][6]
Mechanism of the Wittig Reaction
The currently accepted mechanism involves the [2+2] cycloaddition of the ylide to the carbonyl group, forming a transient four-membered ring intermediate known as an oxaphosphetane.[7] This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction due to the formation of the strong P=O bond.[8]
Protocol: Synthesis of (E)-Stilbene via Wittig Reaction
This protocol details the synthesis of (E)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Benzyltriphenylphosphonium chloride | 388.88 | 10 | 3.89 g |
| Sodium methoxide (NaOMe) | 54.02 | 10 | 0.54 g |
| Benzaldehyde | 106.12 | 10 | 1.02 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Diethyl ether | - | - | 100 mL |
Procedure:
-
Ylide Generation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (3.89 g, 10 mmol) and dichloromethane (30 mL). Cool the suspension to 0 °C in an ice bath.
-
Add sodium methoxide (0.54 g, 10 mmol) portion-wise over 5 minutes with vigorous stirring. The formation of the orange-red ylide should be observed.
-
Reaction with Aldehyde: To the ylide solution, add benzaldehyde (1.02 mL, 10 mmol) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup and Purification: Quench the reaction by adding 20 mL of water. Separate the organic layer and wash it with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield (E)-stilbene as a white crystalline solid.
Bridging Phases: Phosphonium Salts as Phase-Transfer Catalysts
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases.[9][10] Quaternary phosphonium salts are highly effective phase-transfer catalysts, often exhibiting greater thermal stability than their ammonium counterparts.[11] They function by transporting a reactant from one phase (typically aqueous) to another (typically organic), where the reaction can proceed.[12]
Mechanism of Phase-Transfer Catalysis
The phosphonium cation forms an ion pair with the reactant anion in the aqueous phase. This lipophilic ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate.[12] After the reaction, the phosphonium cation pairs with the leaving group and returns to the aqueous phase, completing the catalytic cycle.
Protocol: Phase-Transfer Catalyzed Synthesis of Benzyl Cyanide
This protocol illustrates the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide using tetrabutylphosphonium bromide as a phase-transfer catalyst.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| Benzyl chloride | 126.58 | 50 | 5.78 mL |
| Sodium cyanide (NaCN) | 49.01 | 75 | 3.68 g |
| Tetrabutylphosphonium bromide | 339.34 | 2.5 | 0.85 g |
| Water | - | - | 25 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (3.68 g, 75 mmol) in water (25 mL).
-
Add benzyl chloride (5.78 mL, 50 mmol), dichloromethane (50 mL), and tetrabutylphosphonium bromide (0.85 g, 2.5 mmol).
-
Reaction: Heat the biphasic mixture to reflux with vigorous stirring for 4 hours.
-
Workup: After cooling to room temperature, separate the organic layer.
-
Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude benzyl cyanide can be purified by vacuum distillation.
Activating C-O Bonds: The Appel and Mitsunobu Reactions
Phosphonium salts are key intermediates in several named reactions that involve the activation of C-O bonds in alcohols. The Appel and Mitsunobu reactions are prominent examples, enabling the conversion of alcohols to a variety of other functional groups.[13]
The Appel Reaction
The Appel reaction converts alcohols to alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., CCl₄ or CBr₄).[8][14] The reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by a halide ion in an SN2 manner, leading to inversion of stereochemistry at a chiral center.[8][15]
The Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to esters, ethers, azides, and other functional groups.[16][17] The reaction employs triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol.[18] An alkoxyphosphonium salt is a key intermediate, which is then subjected to nucleophilic attack with inversion of configuration.[17][18]
Expanding the Carbon Framework: The Corey-Fuchs Reaction
The Corey-Fuchs reaction provides a two-step method for the conversion of aldehydes into terminal alkynes.[19][20][21] The first step involves the reaction of an aldehyde with triphenylphosphine and carbon tetrabromide to form a dibromoalkene.[22] This transformation proceeds via a phosphorus ylide intermediate.[19] In the second step, treatment of the dibromoalkene with a strong base, such as n-butyllithium, results in elimination and metal-halogen exchange to afford the terminal alkyne.[19]
Green Solvents and Catalysts: Phosphonium Ionic Liquids
Phosphonium-based ionic liquids (PILs) are a class of molten salts that are liquid at or near room temperature.[23] They possess several advantageous properties, including high thermal and chemical stability, low vapor pressure, and tunable polarity.[24] These features make them attractive as environmentally benign solvents and catalysts for a variety of organic reactions, such as palladium-catalyzed carbonylation reactions.[23][25] The choice of both the phosphonium cation and the anion allows for the fine-tuning of the PIL's properties for specific applications.[25]
Conclusion
Phosphonium salts are far more than just precursors to Wittig reagents. Their unique properties and reactivity have established them as indispensable tools in modern organic synthesis. From the stereospecific formation of alkenes and the activation of alcohols to their role as robust phase-transfer catalysts and green solvents, the applications of phosphonium salts continue to expand. A thorough understanding of their synthesis, mechanisms of action, and practical protocols is essential for any researcher aiming to leverage the full potential of these versatile compounds in the development of novel synthetic methodologies and the efficient construction of complex molecules.
References
-
Organic Chemistry Portal. Phosphonium salt synthesis by alkylation or C-P coupling. Available at: [Link]
-
Beilstein Journals. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Available at: [Link]
-
ScholarWorks at UMass Amherst. (2020). Phosphonium-Salt Mediated Activation of C-O Bonds: Applications and Mechanistic Studies. Available at: [Link]
-
Journal of the American Chemical Society. (1973). Catalysis mechanism of phosphonium salts supported on silica gel in organic-aqueous two-phase systems. Available at: [Link]
-
SIOC Journals. (2020). Research Progress of Vinyl/Aryl Phosphonium Salts in Organic Synthesis. Available at: [Link]
-
NROChemistry. Appel Reaction: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. (2007). Efficient Carbonylation Reactions in Phosphonium Salt Ionic Liquids: Anionic Effects. Available at: [Link]
-
Wikipedia. Mitsunobu reaction. Available at: [Link]
-
RSC Publishing. (2014). Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
PubMed Central. (2018). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. Available at: [Link]
-
ResearchGate. (2020). Applications of phosphonium-based ionic liquids in chemical processes. Available at: [Link]
-
RSC Publishing. (2025). Corey–Fuchs reaction enabled synthesis of natural products: a review. Available at: [Link]
-
YouTube. (2019). making phosphonium salts. Available at: [Link]
-
Wikipedia. Appel reaction. Available at: [Link]
-
ACS Publications. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Available at: [Link]
-
ResearchGate. Synthesis of phosphonium salts.[a] Unless otherwise noted, all.... Available at: [Link]
-
YouTube. (2025). Appel Reaction Mechanism. Available at: [Link]
-
University of Missouri-St. Louis. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]
-
Medium. (2023). Exploring the Mechanism and Applications of Phosphonium Ylides. Available at: [Link]
-
Journal of Materials Chemistry. (2011). Ionic liquids and organic ionic plastic crystals utilizing small phosphonium cations. Available at: [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]
- Google Patents. (1996). Process for the preparation of phosphonium salts.
-
OperaChem. (2023). Phase transfer catalysis (PTC). Available at: [Link]
-
Organic Chemistry Portal. Appel Reaction. Available at: [Link]
-
ACS Publications. (1989). The mechanism of the Mitsunobu esterification reaction. Part I. The involvement of phosphoranes and oxyphosphonium salts. Available at: [Link]
-
BYJU'S. Wittig Reaction. Available at: [Link]
-
MDPI. (2020). Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. Available at: [Link]
-
RoCo. Phosphonium Ionic Liquids: High Performance Green Solvents in Modern Chemistry. Available at: [Link]
-
Wikipedia. Ylide. Available at: [Link]
-
NIH. (2020). Plasma‐Assisted Immobilization of a Phosphonium Salt and Its Use as a Catalyst in the Valorization of CO2. Available at: [Link]
-
ACS Publications. (2016). Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction. Available at: [Link]
-
NPTEL Archive. Lecture 41 : Phase Transfer Catalysis. Available at: [Link]
-
Organic Syntheses Procedure. (100 mL) - is added into the flask using the addition funnel and the system is purged with argon for 5 min - (Note 5). Available at: [Link]
-
The Royal Society of Chemistry. (2014). Chapter 3: Phosphonium salts and P-ylides. Available at: [Link]
-
ACS Publications. (2022). Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach. Available at: [Link]
-
ACS Publications. (1989). Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. Available at: [Link]
-
Springer. (1989). Phosphorus Ylides. Available at: [Link]
-
RSC Publishing. (2020). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. Available at: [Link]
-
Wikipedia. Corey–Fuchs reaction. Available at: [Link]
-
ResearchGate. (2019). Ylides: Synthesis, reactions and applications | Request PDF. Available at: [Link]
-
SynArchive. Corey-Fuchs Reaction. Available at: [Link]
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Troubleshooting & Optimization
Stability of (Methyl)triphenylphosphonium Iodide-d3,13CD3 under reaction conditions
Welcome to the technical support center for (Methyl)triphenylphosphonium Iodide-d3,13CD3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this isotopically labeled reagent. This guide will address common challenges and provide scientifically grounded solutions to ensure the successful application of this valuable synthetic tool, particularly in the context of the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is (Methyl)triphenylphosphonium Iodide-d3,13CD3 and what are its primary applications?
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a high-purity, isotopically labeled phosphonium salt. It is primarily used as a precursor to the corresponding deuterated and ¹³C-labeled Wittig reagent, (methylidene-d2,¹³C)triphenylphosphorane. This reagent is instrumental in introducing a labeled methylene (=CD₂) group onto a molecule via the Wittig reaction, a cornerstone of alkene synthesis in organic chemistry.[1][2] Its applications are prevalent in mechanistic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.
Q2: How should I properly handle and store (Methyl)triphenylphosphonium Iodide-d3,13CD3?
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a stable, crystalline solid under standard laboratory conditions. However, to maintain its integrity, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Storage | Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen). | The salt can be hygroscopic, and moisture can interfere with subsequent reactions.[3] |
| Handling | Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. | Like its non-labeled counterpart, it can cause skin and eye irritation.[4] |
| Incompatibilities | Avoid strong oxidizing agents. | To prevent unwanted side reactions. |
Q3: What is the general stability of the phosphonium salt itself?
As a quaternary phosphonium salt, (Methyl)triphenylphosphonium Iodide-d3,13CD3 is generally a stable compound. It is not particularly sensitive to air or light under normal storage conditions. However, prolonged exposure to moisture should be avoided. The stability of the phosphonium salt is significantly higher than that of its corresponding ylide, which is generated in situ for reactions.
Q4: Will the deuterium and ¹³C labels be stable during storage?
Yes, the deuterium and ¹³C labels in (Methyl)triphenylphosphonium Iodide-d3,13CD3 are covalently bonded and are stable under recommended storage conditions. There is no risk of isotopic exchange or degradation of the labels when the compound is stored as a dry solid. The primary concern for isotopic stability arises during the conversion to the ylide and the subsequent Wittig reaction, which is addressed in the troubleshooting section.
Troubleshooting Guide for Wittig Reactions
The Wittig reaction, while powerful, can present challenges. This section addresses specific issues you may encounter when using (Methyl)triphenylphosphonium Iodide-d3,13CD3.
Issue 1: Low or No Yield of the Desired Labeled Alkene
A common issue in Wittig reactions is a low yield of the desired alkene product. Several factors can contribute to this outcome.
Possible Causes and Solutions:
-
Inefficient Ylide Formation: The first critical step is the deprotonation of the phosphonium salt to form the ylide.
-
Choice of Base: An insufficiently strong base will not completely deprotonate the phosphonium salt. For unstabilized ylides like the one derived from (Methyl)triphenylphosphonium Iodide-d3,13CD3, strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) are typically required.[1][2]
-
Base Quality: Ensure the base is fresh and has not been degraded by exposure to air or moisture. For instance, KOtBu is highly sensitive to moisture.[3]
-
Solvent: The reaction is typically performed in anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether. The presence of water will quench the ylide.[5]
-
-
Ylide Instability: Unstabilized ylides are reactive and can decompose if not used promptly.[5]
-
Reaction Temperature: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) to minimize decomposition. The reaction with the carbonyl compound can then be allowed to warm to room temperature.[1]
-
In Situ Trapping: In some cases, generating the ylide in the presence of the aldehyde or ketone can improve yields by trapping the unstable ylide as it is formed.[3]
-
-
Issues with the Carbonyl Substrate:
-
Steric Hindrance: Sterically hindered ketones react slowly with unstabilized ylides, leading to low yields.[1]
-
Enolizable Carbonyls: If the carbonyl compound has acidic α-protons, the ylide can act as a base, leading to enolate formation and reducing the amount of ylide available for the Wittig reaction.
-
Labile Aldehydes: Some aldehydes are prone to oxidation, polymerization, or decomposition under the reaction conditions.[1]
-
Experimental Workflow for Ylide Formation and Wittig Reaction:
Caption: Standard workflow for a Wittig reaction.
Issue 2: Loss or Scrambling of Deuterium Labels
A critical concern when using isotopically labeled reagents is the potential for loss or scrambling of the labels, which would compromise the integrity of the experimental results.
Possible Cause and Solution:
-
H/D Exchange via Reversible Deprotonation: The deuterium atoms on the methyl group of (Methyl)triphenylphosphonium Iodide-d3,13CD3 are acidic, with a pKa of approximately 22 in dimethyl sulfoxide (DMSO).[6] When a strong base is used to form the ylide, this deprotonation can be reversible. If there are any proton sources in the reaction medium (e.g., trace water, or the solvent itself in some cases like DMSO), the highly basic ylide can be re-protonated with a proton (¹H) instead of a deuteron.[6] This leads to a mixture of deuterated and non-deuterated ylides, and consequently, a scrambled isotopic distribution in the final product.
Mitigation Strategies:
| Strategy | Explanation |
| Use Aprotic, Non-acidic Solvents | Solvents like THF and diethyl ether are preferred over DMSO, as DMSO can be a proton source, especially when using very strong bases like dimsyl anion.[6] |
| Strictly Anhydrous Conditions | Ensure all glassware, solvents, and reagents are rigorously dried to eliminate water as a potential proton source. |
| Choice of Base | While strong bases are necessary, consider using organolithium bases like n-BuLi in THF, which often lead to less reversible deprotonation compared to systems like NaH in DMSO. |
| Monitor Reaction Conditions | Avoid prolonged reaction times for ylide generation before the addition of the carbonyl compound to minimize the window for potential side reactions, including isotopic exchange. |
Logical Flow for Diagnosing Isotopic Scrambling:
Caption: Troubleshooting isotopic scrambling.
Issue 3: Formation of Unexpected Side Products
The appearance of unexpected signals in your analytical data (e.g., NMR, MS) indicates the formation of side products.
Possible Side Reactions and Their Prevention:
-
Reaction with Solvent: Some strong bases, particularly n-BuLi, can react with ethereal solvents like THF, especially at elevated temperatures. This can consume the base and introduce impurities. To prevent this, maintain low temperatures during ylide formation and use.
-
Double Addition: In the case of substrates with multiple carbonyl groups, the Wittig reagent may react more than once. Control stoichiometry carefully to favor mono-addition if that is the desired outcome.
-
Rearrangement Reactions: While less common with simple unstabilized ylides, some substrates may be prone to rearrangement under basic conditions.
-
Formation of Triphenylphosphine Oxide: The formation of triphenylphosphine oxide is an inherent part of the Wittig reaction mechanism.[2] However, its presence can sometimes complicate product purification. If you observe excessive triphenylphosphine oxide without a corresponding amount of your desired product, it may indicate that the ylide has decomposed through other pathways, such as reaction with oxygen or water.
References
-
Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]
-
Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Wittig Reaction | Chem-Station Int. Ed. (2024). Retrieved from [Link]
-
Deuterated reagents in multicomponent reactions to afford deuterium-labeled products - PMC. (n.d.). Retrieved from [Link]
-
Wittig Reaction Practice Problems - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Attempted hydrogen–deuterium exchange of the protio-trimethyloxonium dication... - PubMed Central. (n.d.). Retrieved from [Link]
-
Problems with wittig reaction : r/Chempros - Reddit. (2022). Retrieved from [Link]
-
The Wittig Reaction - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Methyl iodide. Basic or acidic? : r/chemistry - Reddit. (2014). Retrieved from [Link]
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- 5. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Methyltriphenylphosphonium iodide-d3 | 1560-56-1 | Benchchem [benchchem.com]
Technical Support Center: Deuterated Compound Integrity
A Senior Application Scientist's Guide to Preventing Isotopic Exchange
Welcome to the technical support center for deuterated compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on the isotopic stability of deuterated molecules for their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and prevent hydrogen-deuterium (H-D) exchange effectively. Unwanted isotopic exchange can compromise experimental results, from altering the pharmacokinetic profile of a drug candidate to invalidating quantitative mass spectrometry data. This resource provides in-depth answers and field-tested solutions to common challenges.
Section 1: Understanding Isotopic Exchange
Before troubleshooting, it's crucial to understand the "why." Isotopic exchange is a chemical reaction where a deuterium atom in your compound is replaced by a hydrogen atom (or vice-versa), a process often referred to as "back-exchange."[1] This seemingly simple swap can have profound implications for your research.
Q1: What is the fundamental mechanism of hydrogen-deuterium exchange?
A: Hydrogen-deuterium exchange (HDX) is the substitution of a hydrogen atom with a deuterium atom on a molecule.[2] The ease with which this occurs depends on the lability of the hydrogen atom.
-
Labile Protons: Protons attached to heteroatoms (like oxygen in hydroxyl groups, nitrogen in amines, or sulfur in thiols) are highly "labile" or "exchangeable." They readily exchange with deuterium from sources like heavy water (D₂O) or deuterated methanol (CD₃OD) within minutes, often without a catalyst.[2][3]
-
Non-Labile Protons: Protons attached to carbon atoms are generally considered non-exchangeable under normal conditions. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, an observation central to the "deuterium kinetic isotope effect" (DKIE), which is why deuteration can slow drug metabolism.[4][5] However, these C-D bonds can be broken and undergo exchange under specific conditions, such as the presence of acid, base, or metal catalysts, often combined with heat.[1]
The reaction is typically catalyzed by acids or bases.[2] The rate of this exchange is highly dependent on the pH of the solution.[2]
Q2: Why should I be concerned about isotopic exchange?
A: Maintaining the isotopic purity of your deuterated compound is critical for several reasons:
-
Drug Development: Deuteration is used to strategically slow down a drug's metabolism, improving its pharmacokinetic profile.[5][6] If the deuterium label is lost in vivo, this therapeutic advantage is negated.
-
Quantitative Analysis (LC-MS): Deuterated compounds are the gold standard for internal standards in mass spectrometry.[7] They have nearly identical chemical properties and chromatographic retention times to the non-deuterated analyte but a different mass, allowing for precise quantification.[7] If the standard undergoes H-D exchange, its mass will change, leading to inaccurate measurements.[2]
-
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR), intentional H-D exchange is used to identify labile protons and study protein dynamics.[3][8] However, unintentional exchange can lead to the disappearance of signals or misinterpretation of spectra.[3]
Section 2: Troubleshooting Unwanted Isotopic Exchange
This section addresses specific problems you might encounter during your experiments. The following workflow can help diagnose the source of deuterium loss.
Caption: Troubleshooting workflow for identifying the cause of deuterium loss.
Q3: I dissolved my deuterated standard in methanol-d4 for NMR and the signal for my hydroxyl (-OD) group disappeared. What happened?
A: This is a classic case of rapid isotopic exchange with a protic solvent. Deuterated methanol (CD₃OD) contains an exchangeable deuteron on its oxygen atom.[9] This deuteron rapidly exchanges with the deuterium on the hydroxyl group of your molecule. In NMR spectroscopy, this rapid exchange averages the signals, often causing the peak to broaden significantly or disappear into the baseline.[3]
-
Causality: Protic solvents like D₂O and CD₃OD actively participate in H-D exchange with any labile protons on your analyte.[3][9] Aprotic solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) do not have exchangeable deuterons and are therefore preferred when you need to observe signals from labile protons.[3]
-
Solution: To observe the -OD signal, re-run your sample in an aprotic solvent like DMSO-d₆. Proton exchange rates are much slower in DMSO, allowing you to see the peak.[3]
Q4: My deuterated internal standard is showing a loss of isotopic purity during my LC-MS analysis, which uses a water/acetonitrile gradient. How can I prevent this?
A: This issue, known as back-exchange, is a significant challenge in LC-MS. The mobile phase, containing water (H₂O), is a vast reservoir of protons that can exchange with deuterium atoms on your standard, especially if they are in labile positions.[2]
-
Causality: The rate of exchange is highly dependent on pH and temperature. The exchange rate for amide hydrogens, for example, is slowest around pH 2.6.[1] At higher or lower pH values, the exchange rate increases dramatically.[2]
-
Solutions to Minimize Back-Exchange:
-
Optimize pH: Adjust the pH of your mobile phase to a range where the exchange is minimized, if compatible with your chromatography. For many compounds, this is a slightly acidic pH.
-
Lower Temperature: Perform the HPLC separation at a low temperature (e.g., 4 °C).[1] This slows the kinetics of the exchange reaction.
-
Increase Speed: Use ultra-high-performance liquid chromatography (UPLC) to shorten the analysis time, reducing the period your compound is exposed to the protic mobile phase.[1]
-
Strategic Labeling: If you are designing or choosing a standard, select one that is deuterated at non-exchangeable C-D positions.
-
Section 3: Best Practices & Protocols
Proactive measures are the most effective way to maintain the isotopic integrity of your compounds.
Q5: What are the ideal storage and handling conditions for deuterated compounds and solvents?
A: The primary enemy of isotopic stability during storage is atmospheric moisture (H₂O). Proper storage is critical to prevent contamination.[7][10]
| Parameter | Recommendation | Rationale |
| Atmosphere | Handle and store under an inert atmosphere (e.g., dry argon or nitrogen).[11][12] | Prevents exposure to atmospheric H₂O, which is a primary source of proton contamination. |
| Containers | Use tightly sealed containers. For highly sensitive solvents, single-use ampoules are ideal.[10][11] | Minimizes ingress of moisture over time. |
| Temperature | Store in a cool, dry, and well-ventilated area. Refrigeration is often recommended.[10][12] | Lowers the vapor pressure of residual water and slows any potential degradation or exchange. Do not freeze certain solvents like chloroform.[12] |
| Glassware | Ensure all glassware (NMR tubes, vials, pipettes) is thoroughly dried before use, ideally by oven-drying.[11] | Removes adsorbed water from surfaces, which can be a significant source of contamination. |
Protocol: Preparing an NMR Sample to Minimize Isotopic Exchange
This protocol is designed to ensure that any observed H-D exchange is a true property of your sample interactions, not an artifact of contamination.
-
Dry the NMR Tube: Place the NMR tube in a laboratory oven at >100 °C for at least 2 hours. Allow it to cool to room temperature in a desiccator just before use.
-
Select the Right Solvent: Choose a high-purity, anhydrous aprotic deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃CN) if you need to prevent the exchange of labile protons.[3] Ensure the solvent is from a freshly opened or properly stored container.
-
Prepare the Sample Under Inert Gas: If your compound is particularly sensitive, perform the sample preparation inside a glovebox or using a Schlenk line under an argon or nitrogen atmosphere.
-
Dissolve the Sample: Accurately weigh your sample and dissolve it in the chosen deuterated solvent directly in the NMR tube or in a dry vial before transferring.
-
Seal the Tube: Cap the NMR tube immediately and tightly. For long-term experiments or sensitive samples, use a tube with a screw cap and O-ring, and consider sealing the cap with Parafilm.
-
Acquire Data Promptly: Analyze the sample as soon as possible after preparation.
Caption: Recommended workflow for preparing an NMR sample to prevent exchange.
Q6: I am working with D₂O. How do I measure the pD (the equivalent of pH)?
A: This is a common point of confusion. A standard glass electrode pH meter measures proton (H⁺) activity. When used in D₂O, the reading is an "apparent pH" (pHₐ) and not the true pD.[13]
-
The Correction Factor: For accurate pD measurement, a correction factor must be applied to the meter reading. The generally accepted formula is: pD = pHₐ (meter reading) + 0.41 [12][13]
-
Causality: This correction is necessary because of differences in the physical properties and dissociation constants of D₂O compared to H₂O.[13] The autoionization constant of D₂O is lower than that of H₂O, meaning it is less dissociated.[13] Failing to make this correction will lead to errors in preparing buffers and controlling reaction conditions, which can significantly impact exchange rates.
References
-
Skinner, J., et al. (2017). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Available at: [Link]
-
Wikipedia. (Date not available). Hydrogen–deuterium exchange. Wikipedia. Available at: [Link]
-
Zhang, Y., et al. (2024). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. Available at: [Link]
-
Wang, H., et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. Available at: [Link]
-
ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. Available at: [Link]
-
Nanalysis. (2021). Deuterated Solvents. Nanalysis. Available at: [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Available at: [Link]
-
ResolveMass Laboratories Inc. (Date not available). Deuterated Standards for LC-MS Analysis. ResolveMass. Available at: [Link]
-
Wikipedia. (Date not available). Heavy water. Wikipedia. Available at: [Link]
-
Venditti, V., & Tugarinov, V. (2023). Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions and in cells. ScienceDirect. Available at: [Link]
-
Labinsights. (Date not available). Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]
-
Salamandra. (Date not available). Regulatory Considerations for Deuterated Products. Salamandra. Available at: [Link]
-
Alfa Chemistry. (Date not available). Deuterated Solvents for NMR. Isotope Science. Available at: [Link]
-
Singh, S., & Singh, J. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. salamandra.net [salamandra.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. Heavy water - Wikipedia [en.wikipedia.org]
Technical Support Center: Wittig Reactions with Substituted Phosphonium Salts
Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of olefination chemistry, particularly when using substituted phosphonium salts. Here, we move beyond textbook examples to address the real-world challenges that can arise during experimentation. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered problems in Wittig reactions involving substituted ylides. Each issue is broken down into potential causes and actionable solutions, grounded in mechanistic principles.
Issue 1: Low or No Alkene Yield
The complete absence of product or a disappointingly low yield is a common frustration. The cause often lies in one of the two key stages of the reaction: ylide formation or the olefination step itself.
Potential Causes & Recommended Solutions
-
Inefficient Ylide Formation: The phosphonium ylide is the critical nucleophile, and its successful generation is paramount.
-
Cause A: Incomplete Deprotonation of the Phosphonium Salt. The acidity of the α-proton on the phosphonium salt is highly dependent on the nature of the substituents. Stabilized salts (with adjacent electron-withdrawing groups like esters or ketones) are more acidic and can be deprotonated with weaker bases.[1][2] Non-stabilized salts (with alkyl substituents) require very strong, non-nucleophilic bases.[3][4]
-
Solution: Match the base to the ylide type. For non-stabilized ylides, use strong bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[1] For stabilized ylides, milder bases such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK) are often sufficient and preferable.[1] Always ensure anhydrous conditions when using reactive organometallic bases.
-
-
Low Reactivity of the Ylide or Carbonyl:
-
Cause B: Use of a Stabilized Ylide with a Ketone. Stabilized ylides are less nucleophilic due to delocalization of the negative charge.[1][2] While they react well with aldehydes, they often fail to react with more sterically hindered and less electrophilic ketones.[1][5]
-
Solution: If a ketone is the required substrate, consider using a more reactive non-stabilized ylide if the target molecule allows. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate carbanions, is a superior alternative for reacting with ketones to form E-alkenes.[5]
-
Cause C: Steric Hindrance. Severely hindered ketones or bulky phosphonium ylides can prevent the necessary approach of the nucleophile to the carbonyl carbon, leading to slow or non-existent reactions.[2][5]
-
Solution: If possible, redesign the synthesis to use a less hindered reaction partner.[6] For example, the double bond can be formed from two different pairs of reactants; one combination may be less sterically encumbered than the other.[6] Increasing the reaction temperature may provide the necessary activation energy, but can negatively impact stereoselectivity.
-
-
Ylide Decomposition:
-
Cause D: Air or Moisture Sensitivity. Non-stabilized ylides are highly reactive and can be quenched by atmospheric oxygen or moisture.[2]
-
Solution: These reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and glassware.[5] The ylide should be generated in situ and used immediately.[2]
-
Troubleshooting Workflow: Low Yield
Here is a logical workflow to diagnose the root cause of a low-yield Wittig reaction.
Caption: Contrasting pathways for non-stabilized vs. stabilized ylides.
Frequently Asked Questions (FAQs)
Q1: How do I prepare the initial phosphonium salt?
The phosphonium salt is typically prepared via an Sₙ2 reaction between triphenylphosphine (PPh₃) and an alkyl halide. [3]For best results, use a primary alkyl halide, as secondary halides are much less efficient and prone to elimination side reactions. [1][5]The reaction is often performed by heating PPh₃ and the alkyl halide in a suitable solvent like toluene or acetonitrile. The resulting salt usually precipitates and can be collected by filtration.
Q2: My phosphonium salt is difficult to deprotonate, even with n-BuLi. What could be wrong?
First, ensure your phosphonium salt is completely dry, as moisture will consume the base. If the salt is pure and dry, the issue might be solubility. Phosphonium salts can have low solubility in ethereal solvents like THF. [7]Try suspending the salt in the solvent and stirring vigorously during base addition. Warming the suspension slightly (before cooling for the reaction) can sometimes help. In difficult cases, using a more polar aprotic solvent like DMSO with a base like NaH can be effective, but be aware that solvent can also influence stereoselectivity.
Q3: How can I remove the triphenylphosphine oxide byproduct from my reaction mixture?
Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its moderate polarity and high crystallinity. Standard column chromatography can be challenging. Here are a few field-proven methods:
-
Crystallization: If your product is a non-polar oil, you can often precipitate the TPPO by concentrating the crude mixture and adding a non-polar solvent like hexanes or a hexanes/ether mixture. The TPPO will crash out and can be filtered off.
-
Acid-Base Extraction: This is less common but can work if your product is stable to acid. TPPO is weakly basic and can be protonated and extracted with strong acid, but this is not a general solution.
-
Specialized Filtration: Some labs report success filtering the crude reaction mixture through a short plug of silica gel, eluting with a non-polar solvent to isolate the alkene before the TPPO elutes with more polar solvents.
Q4: Can I use esters or amides as the carbonyl component in a Wittig reaction?
No, standard phosphonium ylides do not react with esters or amides to form alkenes. [3]These functional groups are not sufficiently electrophilic. To perform an olefination on an ester, more specialized and highly reactive reagents like the Tebbe reagent are required.
Q5: What is the general mechanism of the Wittig reaction?
The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon. [3]This initially forms a betaine intermediate which rapidly cyclizes to a four-membered ring intermediate called an oxaphosphetane. [6][8]This oxaphosphetane is unstable and spontaneously decomposes in a syn-elimination fashion to yield the final alkene and the thermodynamically very stable triphenylphosphine oxide. [8]The high stability of the P=O bond is the primary driving force for the reaction.
Caption: The core mechanistic pathway of the Wittig reaction.
References
-
Master Organic Chemistry. (2018). The Wittig Reaction. [Link]
-
Cravotto, G., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Robichaud, A., et al. (2013). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. The Journal of Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]
- University of Michigan. The Wittig Reaction: Synthesis of Alkenes.
-
Wikipedia. Wittig reagents. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Wikipedia. Wittig reaction. [Link]
-
AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]
Sources
- 1. Wittig reagents - Wikipedia [en.wikipedia.org]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Purification of Triphenylphosphine Oxide from Wittig Reaction Products
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction. Our goal is to equip you with the knowledge to tackle this often-challenging purification step with confidence and efficiency.
Introduction: The Persistent Challenge of Triphenylphosphine Oxide
The Wittig reaction is a cornerstone of synthetic organic chemistry, celebrated for its reliability in alkene synthesis from aldehydes and ketones.[1][2] However, the reaction produces a stoichiometric amount of triphenylphosphine oxide (TPPO) as a byproduct.[1][3] The removal of TPPO can be a significant bottleneck in product purification, particularly on a larger scale, due to its physical properties.[3] This guide explores the most effective, field-proven methods for TPPO removal, delving into the causality behind each technique.
Frequently Asked Questions (FAQs)
Q1: Why is triphenylphosphine oxide so difficult to remove from my reaction mixture?
A1: The difficulty in removing TPPO stems from its unique solubility profile and high polarity. It is often soluble in the same solvents as the desired alkene product, particularly if the product itself has some degree of polarity. TPPO is known to be poorly soluble in non-polar solvents like hexane and diethyl ether, but its removal can be incomplete if the desired product is also sparingly soluble in these solvents.[4][5] Furthermore, on techniques like silica gel chromatography, TPPO can sometimes co-elute with products of moderate polarity.[6]
Q2: I see a white crystalline solid in my reaction mixture. Is it my product or TPPO?
A2: It's a common experience to mistake the crystalline TPPO for the desired product.[3] To definitively identify the solid, you should perform a quick analysis. A simple Thin Layer Chromatography (TLC) of the crude reaction mixture against a TPPO standard is highly recommended. TPPO is quite polar and will likely have a low Rf value in non-polar eluents.[6] Alternatively, a crude Nuclear Magnetic Resonance (NMR) spectrum can quickly confirm the presence and relative amount of TPPO.
Q3: Can I avoid the formation of TPPO altogether?
A3: While completely avoiding phosphine oxide formation in a standard Wittig reaction is not possible, there are alternative reagents and reaction conditions that can facilitate easier byproduct removal. The Horner-Wadsworth-Emmons (HWE) reaction, for instance, utilizes a phosphonate ester and generates a water-soluble phosphate byproduct that can be easily removed by aqueous extraction. For specific applications, exploring phosphine reagents with modified solubility profiles (e.g., polymer-supported phosphines) can also be a viable strategy.[3]
Troubleshooting Purification Strategies
This section provides a detailed breakdown of common and advanced techniques for TPPO removal, complete with step-by-step protocols and the scientific rationale behind them.
Method 1: Precipitation with Non-Polar Solvents
This is often the first and simplest method attempted. The principle relies on the low solubility of TPPO in non-polar solvents compared to many organic products.[4][5][7]
Troubleshooting Scenarios:
-
My product is also precipitating out with the TPPO.
-
Cause: Your product may have limited solubility in the chosen non-polar solvent.
-
Solution: Try a different non-polar solvent or a solvent mixture. For example, if pure hexane causes your product to crash out, a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate might keep your product in solution while still precipitating the bulk of the TPPO.[6]
-
-
After filtration, I still see a significant amount of TPPO in my filtrate by TLC.
-
Cause: TPPO has some residual solubility even in non-polar solvents.[6]
-
Solution: Repeated trituration (suspending the crude material in a solvent and stirring) with fresh, cold non-polar solvent can be effective.[4] Cooling the mixture significantly (e.g., to 0°C or below) can further decrease the solubility of TPPO and improve precipitation.[8]
-
-
Concentrate the Reaction Mixture: After the Wittig reaction is complete, remove the reaction solvent under reduced pressure to obtain a crude residue.
-
Add Non-Polar Solvent: To the crude residue, add a sufficient volume of cold hexane (or another suitable non-polar solvent like cyclohexane or petroleum ether).[7][8] The amount of solvent should be enough to fully suspend the solid material.
-
Stir Vigorously: Stir the suspension vigorously at room temperature or below for at least 30 minutes. A magnetic stirrer is typically sufficient.
-
Filter: Filter the mixture through a Büchner funnel. The solid collected on the filter paper is primarily TPPO.
-
Wash: Wash the collected solid with a small amount of cold hexane to recover any entrained product.
-
Analyze the Filtrate: Concentrate the filtrate and analyze it by TLC or NMR to assess the remaining TPPO content. Repeat the trituration if necessary.[6]
Method 2: Precipitation via Metal Salt Complexation
This technique leverages the Lewis basicity of the phosphoryl oxygen in TPPO to form an insoluble complex with a Lewis acidic metal salt.[3] This method is particularly useful when simple precipitation with non-polar solvents is ineffective.
Choosing the Right Metal Salt:
| Metal Salt | Common Solvents for Complexation | Key Advantages | Potential Drawbacks |
| Zinc Chloride (ZnCl₂) ** | Ethanol, Ethyl Acetate, Isopropanol[9] | Effective in more polar solvents where TPPO is soluble. | Can be acidic, potentially affecting acid-sensitive functional groups.[9] |
| Magnesium Chloride (MgCl₂) | Toluene, Dichloromethane[4] | Forms a highly insoluble complex. | Less effective in ethereal solvents like THF.[3] |
| Calcium Bromide (CaBr₂) ** | Tetrahydrofuran (THF), 2-MeTHF, MTBE[3] | Very efficient for removing TPPO from THF solutions.[3] | The salt is hygroscopic and should be handled accordingly. |
-
Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable polar solvent such as ethanol or ethyl acetate.[9]
-
Prepare the ZnCl₂ Solution: In a separate flask, prepare a solution of anhydrous zinc chloride (1.1 to 1.5 equivalents relative to TPPO) in the same solvent.
-
Precipitation: Slowly add the ZnCl₂ solution to the solution of the crude product with vigorous stirring at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[10]
-
Stir: Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Filtration: Filter the mixture through a Büchner funnel to remove the solid complex.[10]
-
Wash: Wash the solid with a small amount of the cold solvent.
-
Workup: The filtrate contains the desired product. It can be concentrated and further purified if necessary. An aqueous workup may be required to remove any excess ZnCl₂.[9]
Method 3: Chromatographic Purification
While often considered a last resort for large-scale purifications due to cost and time, column chromatography can be a very effective method for removing TPPO, especially when dealing with smaller quantities of material.[7]
Troubleshooting Chromatography:
-
TPPO is co-eluting with my product.
-
Cause: The polarity of your product is very similar to that of TPPO.
-
Solution:
-
Solvent System Optimization: Experiment with different solvent systems. A less polar eluent system may allow for better separation. For example, if you are using a hexane/ethyl acetate gradient, try a hexane/diethyl ether or hexane/dichloromethane system.
-
Silica Gel Plug: For a faster separation, a short "plug" of silica gel can be used. Elute with a non-polar solvent to wash your product through while the more polar TPPO remains adsorbed to the silica.[6][10]
-
-
Workflow and Decision Making
The choice of purification method depends on several factors, including the scale of the reaction, the properties of the desired product, and the available resources. The following diagram illustrates a logical workflow for tackling TPPO purification.
Caption: A decision tree for selecting the appropriate purification method for TPPO removal.
The Wittig Reaction Mechanism: Understanding TPPO Formation
A foundational understanding of the Wittig reaction mechanism clarifies why TPPO is an inherent byproduct. The reaction proceeds through a concerted [2+2] cycloaddition of the phosphonium ylide with the carbonyl compound, forming a transient four-membered ring intermediate called an oxaphosphetane.[11][12] This intermediate then collapses, driven by the formation of the very stable phosphorus-oxygen double bond in TPPO, to yield the desired alkene.[1][12]
Caption: The mechanism of the Wittig reaction, illustrating the formation of TPPO.
References
-
Merwade, A. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]
-
ACS Publications. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. Available at: [Link]
-
Reddit. (2021). Removal of triphenylphosphine oxide (TPPO) from product. r/OrganicChemistry. Available at: [Link]
-
The Journal of Organic Chemistry. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. ACS Publications. Available at: [Link]
-
YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. Available at: [Link]
- Google Patents. (1997). Triphenylphosphine oxide complex process.
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Triphenylphosphine oxide. Available at: [Link]
-
ACS Publications. (2014). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
Chemistry Steps. (n.d.). The Wittig Reaction: Examples and Mechanism. Available at: [Link]
-
Wikipedia. (n.d.). Wittig reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]
-
Merwade, A. et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]
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- 5. pubs.acs.org [pubs.acs.org]
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- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Synthesis of Isotopically Labeled Phosphonium Salts
Welcome to the Technical Support Center for the synthesis of isotopically labeled phosphonium salts. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve yields and troubleshoot common issues in their synthetic workflows. Our goal is to provide you with in-depth technical guidance, grounded in established scientific principles and practical, field-proven experience.
Introduction
Isotopically labeled phosphonium salts are invaluable reagents in a multitude of scientific disciplines, most notably in the Wittig reaction for the introduction of isotopic labels into complex molecules.[1][2] They are crucial for producing standards for mass spectrometry, elucidating reaction mechanisms, and in the development of radiolabeled pharmaceuticals for imaging and therapeutic applications.[3][4] However, the synthesis of these compounds can be challenging, often plagued by low yields and difficult purifications. This guide provides a structured approach to troubleshooting and optimizing your synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of isotopically labeled phosphonium salts and offers actionable solutions.
Question 1: Why is my reaction yield consistently low?
Low yields in phosphonium salt synthesis are a frequent issue. The primary synthetic route, an SN2 reaction between a phosphine and an isotopically labeled alkyl halide, is sensitive to several factors.[5]
Possible Causes & Solutions:
-
Steric Hindrance: The reaction is most efficient with primary alkyl halides. Yields decrease significantly with secondary halides and the reaction often fails with tertiary halides due to steric hindrance impeding the nucleophilic attack by the phosphine.[5]
-
Recommendation: If possible, redesign your synthetic route to utilize a primary halide. If a secondary halide is unavoidable, you may need to employ more forcing reaction conditions.
-
-
Poor Leaving Group: The reactivity of the alkyl halide is critical. The general trend for the leaving group is I > Br > Cl.[5]
-
Recommendation: If you are using an alkyl chloride and experiencing low yields, consider converting it to the corresponding iodide in situ by adding a catalytic amount of an iodide salt (e.g., NaI or KI). The iodide acts as a nucleophilic catalyst, displacing the chloride and then being displaced by the phosphine, which is a better nucleophile towards the alkyl iodide.[6]
-
-
Insufficient Phosphine Nucleophilicity: The electronic and steric properties of the phosphine play a major role.
-
Electronic Effects: Triarylphosphines with electron-donating groups on the aryl rings are more nucleophilic and generally provide better and faster results. Conversely, phosphines with electron-withdrawing groups can be poor nucleophiles.[5]
-
Steric Effects: Highly bulky phosphines, such as tri-tert-butylphosphine, may react more slowly than less hindered phosphines like triphenylphosphine, often requiring higher temperatures to proceed effectively.[5]
-
-
Inadequate Reaction Conditions:
-
Temperature: Many phosphonium salt preparations require heating to proceed at a reasonable rate.[5] If your reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by TLC or ³¹P NMR can significantly improve the yield. Some reactions may need to be heated for 4 to 24 hours.[5]
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), and dimethylformamide (DMF) are often effective.[5] In some cases, non-polar solvents like toluene or benzene can be advantageous, as the desired phosphonium salt may precipitate out of the solution as it forms, driving the reaction to completion.
-
Question 2: I am observing significant amounts of unreacted starting material. What should I do?
The presence of unreacted starting materials, particularly the phosphine or the alkyl halide, points to an incomplete reaction.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that your starting materials, especially the isotopically labeled alkyl halide, are pure and free of inhibitors or degradation products.
-
Increase Reaction Time and/or Temperature: As mentioned previously, these reactions can be slow. Monitor the reaction over a longer period or incrementally increase the temperature.
-
Re-evaluate Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.2 equivalents) of the phosphine can sometimes help to drive the reaction to completion, especially if the alkyl halide is prone to side reactions.
-
Consider a Stronger Nucleophile or a More Reactive Electrophile: If feasible, switch to a more electron-rich phosphine or a more reactive alkyl halide (iodide > bromide > chloride).
Question 3: My phosphonium salt is difficult to purify. What are the best practices?
Purification can be a major hurdle, especially if the product is an oil or is difficult to crystallize.
Purification Strategies:
-
Crystallization/Recrystallization: This is the most common and effective method for solid phosphonium salts.
-
Solvent Selection: A good solvent system will dissolve the phosphonium salt when hot but lead to its precipitation upon cooling. Common solvent systems include dichloromethane/ether, chloroform/hexane, and acetone.
-
-
Trituration: If the product is an oil or a waxy solid, triturating it with a non-polar solvent like diethyl ether or hexanes can help to remove unreacted starting materials and induce crystallization.[7]
-
Column Chromatography: While not always ideal for highly polar phosphonium salts, silica gel chromatography can be effective. A polar mobile phase, often containing methanol in dichloromethane, is typically required.
-
Ion Exchange Chromatography: For particularly challenging purifications, cation exchange resins can be employed to isolate the phosphonium cation.[8]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my phosphonium salt synthesis?
A1: ³¹P NMR spectroscopy is the most direct method for monitoring the reaction.[9][10] The phosphorus signal of the phosphine starting material (e.g., triphenylphosphine at ~ -5 ppm) will shift downfield to the characteristic region for a phosphonium salt (typically between +20 and +30 ppm). TLC can also be used, but visualization of the phosphonium salt may require a specific stain (e.g., iodine vapor or permanganate).
Q2: Are there special considerations for working with radiolabeled precursors?
A2: Yes. When working with radiolabeled compounds, such as those containing ¹⁴C or tritium, it is crucial to maximize radiochemical yield (RCY).[11] This often means adapting "cold" (non-radioactive) procedures to handle the small scale and potential volatility of the labeled reagent. For instance, incomplete transfer of a gaseous radiolabeled alkylating agent like [¹⁴C]CH₃I can significantly lower the RCY.[11] It is advisable to perform a "cold" run first to optimize the conditions before introducing the expensive and radioactive material.
Q3: Can I use an alcohol as a precursor instead of an alkyl halide?
A3: Yes, methods exist for the synthesis of phosphonium salts from alcohols. One approach involves the in situ conversion of the alcohol to a halide, for example, by using TMSBr, followed by the addition of the phosphine.[12]
Q4: My phosphonium salt appears to be unstable. What could be the cause?
A4: While most phosphonium salts are stable, some can be susceptible to degradation, particularly in the presence of nucleophiles or bases. The stability can also be influenced by the counter-ion. If instability is suspected, it is important to store the purified salt under an inert atmosphere and away from moisture. In some cases, particularly with complex structures, metabolic degradation can occur in biological systems.[13]
Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of a [¹³C]-Labeled Phosphonium Salt
This protocol provides a general method for the synthesis of a methyl[¹³C]triphenylphosphonium iodide.
Step-by-Step Methodology:
-
To a solution of triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile (10 mL/mmol of phosphine) in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add [¹³C]-iodomethane (1.0 equivalent).
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by ³¹P NMR or TLC until the triphenylphosphine is consumed (typically 4-24 hours).
-
Upon completion, cool the reaction mixture to room temperature. The phosphonium salt may precipitate directly from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from dichloromethane/diethyl ether) or trituration with diethyl ether to yield the pure [¹³C]-labeled phosphonium salt.
| Parameter | Recommended Condition |
| Phosphine | Triphenylphosphine (or other triaryl/trialkylphosphine) |
| Labeled Substrate | Isotopically labeled alkyl halide (e.g., [¹³C]CH₃I) |
| Stoichiometry | 1.1-1.2 equivalents of phosphine per 1.0 equivalent of alkyl halide |
| Solvent | Anhydrous Acetonitrile, Toluene, or DMF |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 4 - 24 hours |
Table 1: Recommended Reaction Parameters for Phosphonium Salt Synthesis.
Visualizing the Workflow
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in phosphonium salt synthesis.
Diagram 2: General Reaction Scheme
Caption: General SN2 reaction for the synthesis of an isotopically labeled phosphonium salt.
References
-
Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. Nottingham ePrints. [Link]
-
Phosphonium salt synthesis by alkylation or C-P coupling. Organic Chemistry Portal. [Link]
-
Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. [Link]
-
Synthesis and stability studies of Ga‐67 labeled phosphonium salts. SciSpace. [Link]
-
Phosphonium salts and P-ylides. Organophosphorus Chemistry, Volume 52. [Link]
-
Synthesis of highly 13C enriched carotenoids. Biblioteka Nauki. [Link]
-
In situ generated phosphonium salts observed via ³¹P NMR. ResearchGate. [Link]
-
Gas-Phase Synthesis, Characterization, and Reactivity Studies of the Prototype Aromatic Phosphirenylium Ion. Organometallics. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
-
Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Problems with wittig reaction. Reddit. [Link]
- Process for the purification of phosphonium salts.
-
Catalytic iodine in synthesis of phosphonium salts. Chemistry Stack Exchange. [Link]
-
A chemoselective hydroxycarbonylation and ¹³C-labeling of aryl diazonium salts using formic acid as the C-1 source. PubMed. [Link]
-
Preparation and ³¹P nuclear magnetic resonance studies of chiral phosphines. Iowa State University. [Link]
-
Characterization and relative quantification of phospholipids based on methylation and stable isotopic labeling. PubMed. [Link]
-
An efficient method for the synthesis of π-expanded phosphonium salts. RSC Publishing. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group. [Link]
-
Synthesis and biological activity of quaternary phosphonium salts based on 3-hydroxypyridine and 4-deoxypyridoxine. ResearchGate. [Link]
-
Phosphonium salts and P-ylides. Organophosphorus Chemistry: Volume 45. [Link]
-
purification of phosphonium hydride salts. Reddit. [Link]
- Preparation method of C15 phosphonium salt.
-
Synthesis of site-specifically deuterated arachidonic acid derivatives containing a remote tritium radiolabel. PMC - NIH. [Link]
-
McNally Group: Home. McNally Group. [Link]
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- 8. US6630605B2 - Process for the purification of phosphonium salts - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Phosphonium salt synthesis by alkylation or C-P coupling [organic-chemistry.org]
- 13. scispace.com [scispace.com]
Technical Support Center: Wittig Reaction Stereoselectivity
Welcome to the technical support center for troubleshooting Wittig reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling the E/Z stereoselectivity of their alkene products. Here, we will delve into the mechanistic underpinnings of selectivity and provide actionable, field-proven strategies to steer your reaction toward the desired isomeric outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My Wittig reaction is giving me a poor E/Z ratio. What are the primary factors I should consider to improve selectivity?
Answer:
Achieving high stereoselectivity in a Wittig reaction is a classic challenge in organic synthesis. The E/Z ratio of the resulting alkene is not accidental; it is a direct consequence of the interplay between the structure of your reactants and the conditions under which the reaction is run. The three most critical factors to analyze are:
-
The Nature of the Phosphonium Ylide: This is the most significant determinant of your reaction's outcome. Ylides are generally categorized into three classes based on the substituents attached to the carbanion, and each class has an inherent stereochemical preference.[1]
-
Reaction Conditions (Solvents, Temperature): These parameters can influence the stability of intermediates and the reversibility of the initial steps, thereby impacting the final isomeric ratio.
-
Presence of Salts: The type of base used for deprotonation and the resulting salt byproducts (especially lithium halides) can dramatically alter the reaction pathway and, consequently, the stereochemical outcome.[2]
Let's break down each of these factors in more detail.
Question 2: I used a simple alkyl ylide and obtained a mixture of alkenes, but I need the Z-isomer. How can I increase Z-selectivity?
Answer:
This is a very common scenario. The good news is that your observation aligns with the expected outcome for this class of ylide, and we can optimize it.
Core Concept: Unstabilized Ylides and Kinetic Control
Ylides bearing simple alkyl or aryl groups (e.g., Ph₃P=CHCH₃) are termed "unstabilized" because there are no electron-withdrawing groups to delocalize the negative charge on the carbon.[3] These ylides are highly reactive.[1] Their reactions with aldehydes are typically irreversible and governed by kinetic control .[2][3]
The selectivity for the Z-alkene arises from the geometry of the transition state during the initial cycloaddition between the ylide and the aldehyde. The reaction proceeds through a puckered, four-centered transition state that minimizes steric hindrance. This leads preferentially to a cis-oxaphosphetane intermediate, which then decomposes in a syn-fashion to yield the Z-alkene.[2]
Troubleshooting & Optimization Protocol for Z-Selectivity:
-
Utilize Salt-Free Conditions: The presence of lithium salts (like LiBr or LiI), often generated when using bases like n-butyllithium (nBuLi), can compromise Z-selectivity.[4] Lithium cations can coordinate to the intermediates, allowing for equilibration of the oxaphosphetane, which erodes the kinetic preference.
-
Actionable Protocol: Prepare the ylide using a sodium- or potassium-based strong base, such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu), in a non-polar, aprotic solvent like THF or toluene.[5] This minimizes the concentration of lithium cations.
-
-
Lower the Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C) further favors the kinetically controlled pathway by reducing the energy available to overcome the barrier to the less-favored trans-oxaphosphetane.
-
Choose an Aprotic, Non-polar Solvent: Solvents like THF, diethyl ether, or toluene are ideal. Polar protic solvents (like ethanol) can interfere with the intermediates and should be avoided.[6][7]
Summary Table: Optimizing for Z-Alkenes with Unstabilized Ylides
| Factor | Recommended Condition | Rationale |
| Ylide Type | Unstabilized (e.g., R = alkyl, aryl) | Inherently favors Z-alkene formation under kinetic control.[3] |
| Base | Sodium or Potassium bases (NaHMDS, KHMDS) | Creates "salt-free" conditions, preventing equilibration. |
| Solvent | Aprotic, non-polar (THF, Toluene, Ether) | Minimizes solvation of charged intermediates, preserving kinetic pathway.[8] |
| Temperature | Low (-78 °C to 0 °C) | Slows down side reactions and potential equilibration pathways. |
Question 3: My goal is the E-alkene, but my reaction is yielding the Z-isomer as the major product. What strategies can I employ to reverse the selectivity?
Answer:
Achieving high E-selectivity requires a different strategic approach. You have two primary options: modifying the ylide itself or changing the reaction conditions to favor thermodynamic control.
Strategy 1: Employ a Stabilized Ylide
Core Concept: Stabilized Ylides and Thermodynamic Control
If the group on your ylide is electron-withdrawing (e.g., an ester, ketone, or nitrile, such as Ph₃P=CHCO₂Et), it is classified as a "stabilized ylide".[1][9] These ylides are less reactive because the negative charge is delocalized.[3]
This lower reactivity changes the entire energy profile of the reaction. The initial cycloaddition to form the oxaphosphetane becomes reversible.[10] The reaction is now under thermodynamic control , and the product distribution reflects the most stable intermediate/transition state. The trans-oxaphosphetane, which leads to the E-alkene, is sterically less hindered and therefore more stable. Over time, the reaction mixture equilibrates to this favored intermediate.
Troubleshooting & Optimization Protocol for E-Selectivity (Stabilized Ylides):
-
Use a Stabilized Ylide: Synthesize a phosphonium salt with an adjacent electron-withdrawing group.
-
Weaker Bases are Sufficient: Due to the increased acidity of the phosphonium salt, weaker and cheaper bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can be used for deprotonation.[5]
-
Allow for Equilibration: Running the reaction at room temperature or even with gentle heating can ensure that the system reaches thermodynamic equilibrium, maximizing the E/Z ratio.
Strategy 2: The Schlosser Modification (for Unstabilized Ylides)
What if you must use an unstabilized ylide but still need the E-alkene? The Schlosser Modification is a powerful technique designed for exactly this purpose.[4][11]
Core Concept: Trapping and Inverting the Intermediate
The Schlosser modification intentionally leverages the lithium salts that are detrimental to Z-selectivity. It forces the reaction through a betaine intermediate, which is then deprotonated and reprotonated to invert its stereochemistry before elimination.
Experimental Workflow: Schlosser Modification
Detailed Protocol for Schlosser Modification:
-
Generate the unstabilized ylide using a lithium base (e.g., n-BuLi or PhLi) in THF at low temperature. The presence of LiX is crucial.
-
Add the aldehyde at -78 °C. This forms a mixture of lithium-complexed betaine intermediates, kinetically favoring the cis (or erythro) form.
-
Add a second equivalent of a strong lithium base (typically phenyllithium, PhLi) at -78 °C.[4] This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.
-
Allow the solution to warm slightly. The β-oxido ylide equilibrates to its more thermodynamically stable trans configuration.
-
Quench the reaction with a proton source (like tert-butanol) to protonate the β-oxido ylide, trapping it as the trans (threo) betaine.
-
Warm the reaction to room temperature to allow the elimination to proceed, yielding the E-alkene with high selectivity.[12]
Question 4: What about semi-stabilized ylides? My results are inconsistent.
Answer:
Ylides that are "semi-stabilized," typically bearing an aryl or vinyl substituent (e.g., Ph₃P=CHPh), are notoriously difficult to control.[4] They exist on the borderline between kinetic and thermodynamic control. The small energy difference between the competing pathways means that minor changes in reaction conditions can lead to significant variations in the E/Z ratio.
Troubleshooting Semi-Stabilized Ylides:
-
Solvent Polarity: The choice of solvent can have a pronounced effect. A more polar solvent may favor the pathway leading to the E-alkene. Experimentation with solvents ranging from toluene to THF to DMF is recommended.
-
Additives: The addition of salts, as discussed, can push the reaction toward thermodynamic control and favor the E-alkene.
-
Temperature Screening: Perform the reaction at a range of temperatures (e.g., -78 °C, -40 °C, 0 °C, and RT) to find an optimal point for the desired isomer.
For these systems, it is often more efficient to switch to an alternative olefination method that offers better intrinsic selectivity, such as the Horner-Wadsworth-Emmons (HWE) reaction, which typically provides excellent E-selectivity.[3][4]
Mechanistic Summary: The Path to E vs. Z
The stereochemical outcome of the Wittig reaction is determined by the relative rates of formation and/or equilibration of the diastereomeric oxaphosphetane intermediates.
// Nodes Reactants [label="Aldehyde + Ylide", fillcolor="#F1F3F4", style=filled]; TS_cis [label="Puckered TS\n(Kinetic)", shape=ellipse, color="#4285F4", fontcolor="#202124"]; TS_trans [label="Planar TS\n(Thermodynamic)", shape=ellipse, color="#EA4335", fontcolor="#202124"]; OP_cis [label="cis-Oxaphosphetane", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; OP_trans [label="trans-Oxaphosphetane", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; Z_Alkene [label="Z-Alkene", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E_Alkene [label="E-Alkene", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> TS_cis [label="k_cis (fast)\nUnstabilized Ylides\nSalt-Free", color="#4285F4"]; Reactants -> TS_trans [label="k_trans (slower)", color="#EA4335"]; TS_cis -> OP_cis [color="#4285F4"]; TS_trans -> OP_trans [color="#EA4335"]; OP_cis -> Z_Alkene [label="Syn-elimination", color="#4285F4"]; OP_trans -> E_Alkene [label="Syn-elimination", color="#EA4335"]; OP_cis -> OP_trans [label="Equilibration\n(Reversible for\nStabilized Ylides)", style=dashed, dir=both, color="#FBBC05"]; } } Caption: Competing pathways for Z and E-alkene formation.
References
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. [Link]
-
Robb, M. A., & Vayner, M. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2412–2422. [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. [Link]
-
Myers, A. G. (n.d.). Stereoselective Olefination Reactions: The Wittig Reaction. Harvard University. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Reddit. (2021). Impact of solvent choice on the stereochemistry of Wittig Reaction Products. [Link]
-
Organic Chemistry Portal. (n.d.). Schlosser Modification. [Link]
-
Vedejs, E., & Marth, C. F. (1988). Low-temperature characterization of the intermediates in the Wittig reaction. Journal of the American Chemical Society, 110(12), 3948–3958. [Link]
-
Byrne, P. A., & Gilheany, D. G. (2012). Salt Effects on the Stereoselectivity of the Wittig Reaction. Journal of the American Chemical Society, 134(22), 9225-9239. [Link]
-
SynArchive. (n.d.). Schlosser Modification. [Link]
-
Olah, G. A., & Krishnamurthy, V. V. (1982). Unusual solvent effects in the Wittig reaction of some ketones indicating initial one-electron transfer. Journal of the American Chemical Society, 104(14), 3987–3990. [Link]
-
Aksnes, G., Berg, T. J., & Gramstad, T. (1995). Temperature and Solvent Effects in Wittig Reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 106(1-4), 79-84. [Link]
-
Wikipedia. (n.d.). Wittig reagents. [Link]
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- 12. synarchive.com [synarchive.com]
Technical Support Center: Best Practices for the Storage and Handling of Hygroscopic Phosphonium Salts
Welcome to the Technical Support Center for hygroscopic phosphonium salts. This guide is designed for researchers, scientists, and professionals in drug development who frequently utilize these versatile yet sensitive reagents. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to ensure the integrity of your materials and the success of your experiments. Hygroscopic phosphonium salts, critical reagents in transformations like the Wittig reaction, demand meticulous handling due to their propensity to absorb atmospheric moisture. This guide offers in-depth FAQs and troubleshooting advice to address the common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What makes phosphonium salts hygroscopic and why is this a concern?
A1: Phosphonium salts are ionic compounds, and their hygroscopicity, the tendency to attract and absorb moisture from the air, is primarily influenced by the nature of both the cation and the anion. The strong electrostatic interactions between the charged phosphorus center and its counter-ion can facilitate the formation of hydrates. This is particularly true for salts with halide anions (e.g., bromide, chloride, iodide), which are known to be hygroscopic.[1] The absorption of water is a significant concern because it can lead to several experimental issues:
-
Physical State Alteration: The solid, free-flowing powder can become a sticky, clumpy solid or even an oily substance, making accurate weighing and dispensing exceedingly difficult.[1][2][3]
-
Reaction Stoichiometry: Inaccurate weighing due to absorbed water leads to errors in stoichiometry, which can negatively impact reaction yields and purity.
-
Chemical Degradation: The presence of water can facilitate decomposition pathways. For instance, in the presence of a base, water can hydrolyze the phosphonium salt to a phosphine oxide and a hydrocarbon, a known side reaction that consumes the active reagent.[4]
-
Impact on Reactivity: In moisture-sensitive reactions like the Wittig olefination, the presence of water can interfere with the formation of the ylide, the reactive species generated by deprotonating the phosphonium salt.[4][5]
Q2: What are the ideal storage conditions for hygroscopic phosphonium salts?
A2: To maintain the integrity of hygroscopic phosphonium salts, they must be stored in a controlled, moisture-free environment. The primary goal is to minimize exposure to atmospheric humidity.
| Storage Condition | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass bottles with PTFE-lined caps) | Prevents ingress of moisture and light-induced degradation. |
| Location | Desiccator or glovebox | Provides a dry environment. A desiccator with a suitable desiccant (e.g., anhydrous calcium sulfate, silica gel) is a minimum requirement. For highly sensitive salts, storage inside a glovebox is recommended.[6][7] |
| Temperature | Cool, dry place (as per manufacturer's SDS) | While specific temperature requirements can vary, storing in a cool environment slows down potential degradation pathways. Avoid temperature cycling which can lead to condensation.[8][9] |
For long-term storage, it is advisable to seal the container with paraffin film as an extra barrier against moisture.[8]
Q3: My phosphonium salt has become clumpy. Can I still use it?
A3: A clumpy phosphonium salt is a clear indication of moisture absorption.[2][3] While it may still be usable, you must take steps to dry it thoroughly before use to ensure accurate weighing and optimal reactivity. Using a clumpy, wet salt will lead to the issues outlined in Q1.
Q4: How can I effectively dry a hygroscopic phosphonium salt that has been exposed to moisture?
A4: Drying a hygroscopic phosphonium salt requires removing the absorbed water without decomposing the salt itself. Here is a reliable protocol:
Experimental Protocol: Drying a Hygroscopic Phosphonium Salt
-
Transfer to a Suitable Flask: Place the clumpy phosphonium salt into a clean, dry Schlenk flask.
-
High Vacuum Application: Connect the flask to a Schlenk line and place it under high vacuum for several hours. This will remove the majority of the physisorbed water.[10]
-
Gentle Heating (Optional but Recommended): While under vacuum, gently heat the flask with a heat gun or in an oil bath. The temperature should be kept well below the salt's decomposition temperature (refer to the Safety Data Sheet). A temperature of 50-60 °C is often a safe starting point. This will help to drive off more tightly bound water molecules.
-
Inert Gas Backfill: After drying, allow the flask to cool to room temperature while still under vacuum. Then, backfill the flask with an inert gas like nitrogen or argon.
-
Storage: The dried salt should be stored under an inert atmosphere, preferably in a glovebox or a desiccator, to prevent re-exposure to moisture.[6][11]
It is crucial to confirm the dryness of the salt. A simple visual inspection for a free-flowing powder is a good indicator. For more rigorous applications, techniques like Karl Fischer titration can be used to quantify the water content.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments with hygroscopic phosphonium salts.
| Problem | Probable Cause(s) | Troubleshooting Steps & Solutions |
| Inaccurate and inconsistent weighing of the phosphonium salt. | The salt is rapidly absorbing moisture from the atmosphere on the balance pan. | Solution 1 (Ideal): Weigh the phosphonium salt inside a glovebox with an inert atmosphere.[6][7][12] Solution 2 (Without a Glovebox): Weigh the salt directly into the reaction flask as quickly as possible. Alternatively, weigh it in a sealed container, and then dissolve it in an appropriate anhydrous solvent for transfer via syringe.[12] |
| The phosphonium salt, which should be a solid, appears as a viscous oil or fails to crystallize upon synthesis. | This is often due to the presence of residual solvent or absorbed water, which can inhibit crystallization.[1] | Solution: 1. Dry the crude product thoroughly under high vacuum, with gentle heating if the salt's stability permits.[1] 2. Attempt recrystallization using anhydrous solvents. A common technique is vapor diffusion, for instance, diffusing a non-polar solvent like hexane into a solution of the salt in a more polar solvent like toluene.[1] 3. Cooling the oily product to low temperatures (-15 to -18 °C) for an extended period can sometimes induce crystallization.[1] |
| Low or no yield in a Wittig reaction. | 1. Inactive Reagent: The phosphonium salt may have been compromised by moisture, leading to hydrolysis.[4] 2. Inefficient Ylide Formation: The presence of water can interfere with the base used for deprotonation, preventing the formation of the reactive ylide.[4][5] 3. Decomposition of the Ylide: Some ylides are unstable and can decompose if not used promptly after generation. | Solution: 1. Ensure the phosphonium salt is rigorously dried before use (see drying protocol above). 2. Use freshly dried, anhydrous solvents for the reaction. 3. Perform the reaction under a strict inert atmosphere using Schlenk techniques or a glovebox.[11][13][14] 4. For unstable ylides, consider generating the ylide in the presence of the aldehyde or ketone to ensure it reacts as it is formed. |
| The phosphonium salt is difficult to dissolve in an anhydrous solvent. | The salt may have formed clumps due to moisture absorption, reducing the surface area available for solvation. | Solution: 1. Ensure the salt is a fine, free-flowing powder before attempting to dissolve it. If necessary, gently break up any clumps with a spatula under an inert atmosphere. 2. Use gentle heating and stirring to aid dissolution, ensuring the temperature remains within the stability range of the salt. |
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams outline the critical workflows and the consequences of improper handling.
Caption: Consequences of proper vs. improper storage of hygroscopic phosphonium salts.
Caption: Step-by-step procedure for weighing hygroscopic salts in a glovebox.
By adhering to these best practices, you can ensure the quality and reactivity of your hygroscopic phosphonium salts, leading to more reliable and reproducible experimental outcomes.
References
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). ResearchGate. [Link]
-
How do you handle hygroscopic salts? (n.d.). HepatoChem. [Link]
-
How to recrystallize phosphonium salt? (2018). ResearchGate. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). National Center for Biotechnology Information. [Link]
-
HYGROSCOPIC BULK SOLIDS. (n.d.). Schaeffer. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). National Center for Biotechnology Information. [Link]
-
Addition of Solids. (n.d.). The Schlenk Line Survival Guide. [Link]
-
Drying and Storing Hygroscopic Salts. (2017). Reddit. [Link]
-
Thermal Stability of Highly Fluorinated Phosphonium Salts. (n.d.). TA Instruments. [Link]
-
Troubleshooting: Weighing Reactants and Reagents. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh. [Link]
-
CYPHOS® IL 169 PHOSPHONIUM SALT SECTION 1. (n.d.). Regulations.gov. [Link]
-
Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. (2021). ResearchGate. [Link]
-
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. (2002). ResearchGate. [Link]
-
Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization. (2020). MDPI. [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023). Chem-Station. [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018). University of St Andrews. [Link]
-
SAFETY DATA SHEET. (n.d.). Regulations.gov. [Link]
- Process for drying hygroscopic materials. (1976).
-
USP <659> Packaging and Storage Requirements Explained. (n.d.). Sensitech Blog. [Link]
-
The Do's and Don'ts of Laboratory Balances. (2023). Labcompare.com. [Link]
-
High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. (2011). National Center for Biotechnology Information. [Link]
-
Guides. (2024). Chemistry LibreTexts. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). (2013). ChemistryViews. [Link]
-
The Wittig Reaction. (2019). Chemistry LibreTexts. [Link]
-
How do I measure out these salts using the proper method? (2017). Chemistry Stack Exchange. [Link]
-
Schlenk Techniques. (2019). Berry Group, University of Wisconsin-Madison. [Link]
-
Phosphonium salts and P-ylides. (2018). Royal Society of Chemistry. [Link]
-
Safety Data Sheet: Polyphosphoric acids, ammonium salts. (2021). Chemos GmbH & Co.KG. [Link]
-
How do you guys prepare solutions of hygroscopic chemicals? (2015). Reddit. [Link]
-
Wittig reaction. (n.d.). Wikipedia. [Link]
-
Water exchange between different hygroscopic salts. (2014). Sciencemadness Discussion Board. [Link]
-
Schlenk Lines Transfer of Solvents. (n.d.). Moodle@Units. [Link]
-
Glovebox safety guidelines. (n.d.). EPFL. [Link]
-
Proper Use of Balances. (2022). Chemistry LibreTexts. [Link]
-
Wittig and Wittig–Horner Reactions under Sonication Conditions. (2023). National Center for Biotechnology Information. [Link]
-
Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. schaeffer-trading.com [schaeffer-trading.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. hepatochem.com [hepatochem.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. USP <659> Packaging and Storage Requirements Explained | Sensitech Blog [sensitech.com]
- 10. reddit.com [reddit.com]
- 11. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. berry.chem.wisc.edu [berry.chem.wisc.edu]
Technical Support Center: Olefination Reactions
Welcome to the technical support center for olefination reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their olefination protocols and minimize the formation of unwanted byproducts. Here, we address common challenges encountered in the lab with in-depth explanations and actionable solutions.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common byproducts in Wittig reactions and how can I avoid them?
-
My Horner-Wadsworth-Emmons reaction is not going to completion. What are the likely causes?
-
How can I improve the E/Z selectivity of my olefination reaction?
-
What causes the formation of rearranged byproducts in Julia-Kocienski olefinations?
-
-
Troubleshooting Guides
-
Guide 1: Diagnosing and Minimizing Triphenylphosphine Oxide (TPPO) Removal Issues in Wittig Reactions.
-
Guide 2: Optimizing Base and Solvent Conditions in Horner-Wadsworth-Emmons Reactions for Clean Conversions.
-
Guide 3: Enhancing Stereoselectivity in Olefination Reactions.
-
-
Protocols & Methodologies
-
Protocol 1: Standard Protocol for a Salt-Free Wittig Reaction.
-
Protocol 2: Purification of Horner-Wadsworth-Emmons Reagents.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in Wittig reactions and how can I avoid them?
A1: The most prevalent byproduct in the Wittig reaction is triphenylphosphine oxide (TPPO). Its removal can be notoriously difficult due to its polarity and solubility in many organic solvents. Another common issue is the formation of the corresponding alkane from the phosphonium ylide, which can occur if moisture is present.
-
Triphenylphosphine Oxide (TPPO): This byproduct is formed from the phosphine oxide leaving group. To minimize its impact on purification:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by filtration if it precipitates from the reaction mixture.
-
Complexation: The addition of certain metal salts, such as MgCl₂, can form a complex with TPPO, aiding in its precipitation and removal.
-
Chromatography: While challenging, chromatography on silica gel with a non-polar eluent can be effective. A common technique is to use a solvent system where the desired olefin has a higher Rf than TPPO.
-
-
Alkane Formation: This occurs when the ylide is protonated by water or other protic sources. To prevent this:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Q2: My Horner-Wadsworth-Emmons (HWE) reaction is not going to completion. What are the likely causes?
A2: Incomplete conversion in an HWE reaction can stem from several factors, primarily related to the base, the phosphonate reagent, or the reaction conditions.
-
Base Strength: The pKa of the phosphonate ester determines the required base strength. If the base is not strong enough to deprotonate the phosphonate efficiently, the reaction will be sluggish or incomplete. For example, for simple alkyl phosphonates, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often necessary.
-
Purity of the Phosphonate Reagent: Impurities in the phosphonate ester can interfere with the reaction. It is advisable to purify the phosphonate reagent by distillation or chromatography before use.
-
Reaction Temperature: While many HWE reactions proceed at room temperature, some less reactive substrates may require heating to achieve full conversion. Conversely, for highly reactive substrates, cooling the reaction may be necessary to prevent side reactions.
Q3: How can I improve the E/Z selectivity of my olefination reaction?
A3: Achieving high stereoselectivity is a common goal in olefination reactions. The outcome is often dependent on the specific type of olefination and the reaction conditions.
-
Wittig Reaction:
-
Z-Selectivity: Generally favored by unstabilized ylides under salt-free conditions in non-polar, aprotic solvents (e.g., THF, toluene). The use of strong bases like sodium hexamethyldisilazide (NaHMDS) or n-butyllithium (nBuLi) at low temperatures also promotes the formation of the Z-alkene.
-
E-Selectivity: Favored by stabilized ylides (e.g., those with an adjacent ester or ketone group). The Schlosser modification, which involves the use of a second equivalent of strong base at low temperature, can also be employed to favor the E-alkene.
-
-
Horner-Wadsworth-Emmons Reaction:
-
E-Selectivity: This is the typical outcome for most HWE reactions, especially with aldehydes. The use of NaH in THF is a common condition to achieve high E-selectivity.
-
Z-Selectivity: Achieving high Z-selectivity can be more challenging. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF), can favor the formation of the Z-alkene.
-
Q4: What causes the formation of rearranged byproducts in Julia-Kocienski olefinations?
A4: The Julia-Kocienski olefination is known for its excellent E-selectivity. However, the formation of rearranged byproducts can occur, particularly with sterically hindered substrates or when using certain bases. These byproducts often arise from competing elimination pathways or rearrangement of the intermediate sulfone.
-
Base-Induced Elimination: The choice of base is critical. Strong, non-nucleophilic bases like KHMDS or NaHMDS are preferred. The use of smaller, more nucleophilic bases can lead to side reactions.
-
Substrate Steric Hindrance: Highly hindered aldehydes or sulfones can slow down the desired reaction pathway, allowing for competing side reactions to occur. In such cases, optimizing the reaction temperature and addition times can be beneficial.
Troubleshooting Guides
Guide 1: Diagnosing and Minimizing Triphenylphosphine Oxide (TPPO) Removal Issues in Wittig Reactions
This guide provides a systematic approach to tackling the common challenge of TPPO removal.
// Nodes Start [label="Wittig Reaction Work-up", fillcolor="#F1F3F4", fontcolor="#202124"]; Is_TPPO_Precipitating [label="Is TPPO precipitating\nfrom the crude mixture?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="Filter the mixture", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate [label="Concentrate the filtrate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; To_Chromatography [label="Proceed to Chromatography", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Precipitate [label="No precipitate observed", shape=plaintext, fontcolor="#202124"]; Add_NonPolar [label="Add a non-polar solvent\n(e.g., hexane, ether) to induce precipitation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitate_Formed [label="Precipitate formed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Complexation [label="Consider complexation with MgCl2\nor ZnCl2 followed by filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Is_TPPO_Precipitating; Is_TPPO_Precipitating -> Filter [label="Yes"]; Filter -> Concentrate; Concentrate -> To_Chromatography; Is_TPPO_Precipitating -> Add_NonPolar [label="No"]; Add_NonPolar -> Precipitate_Formed; Precipitate_Formed -> Filter [label="Yes"]; Precipitate_Formed -> Complexation [label="No"]; Complexation -> To_Chromatography; } .enddot
Caption: Decision workflow for TPPO removal.
Troubleshooting Steps:
-
Initial Assessment: After the reaction is complete, observe the crude reaction mixture. If a white solid (likely TPPO) has precipitated, filter the mixture and wash the solid with a small amount of cold, non-polar solvent.
-
Inducing Precipitation: If no precipitate is observed, concentrate the reaction mixture and attempt to induce precipitation by adding a non-polar solvent like hexane or diethyl ether.
-
Complexation: If precipitation is unsuccessful, consider adding a solution of MgCl₂ or ZnCl₂ in a suitable solvent to form a complex with TPPO, which may then precipitate and can be filtered off.
-
Chromatography: If all else fails, column chromatography is the final option. Use a high ratio of non-polar to polar eluent to maximize the separation between your desired olefin and the more polar TPPO.
Guide 2: Optimizing Base and Solvent Conditions in Horner-Wadsworth-Emmons Reactions for Clean Conversions
The choice of base and solvent is critical for the success of the HWE reaction. This guide provides a framework for optimization.
| Phosphonate Substrate | Recommended Base | Typical Solvent | Key Considerations |
| Unstabilized (e.g., alkyl) | NaH, KOtBu, KHMDS | THF, DME | Requires a strong, non-nucleophilic base. Anhydrous conditions are crucial. |
| Stabilized (e.g., with ester) | NaOEt, DBU, K₂CO₃ | EtOH, MeCN, THF | A milder base is often sufficient. The reaction can sometimes be run in protic solvents. |
| For Z-selectivity (Still-Gennari) | KHMDS with 18-crown-6 | THF | The crown ether chelates the potassium ion, influencing the stereochemical outcome. |
Optimization Workflow:
-
Analyze Your Substrate: Determine if your phosphonate is stabilized or unstabilized. This will dictate the required base strength.
-
Select an Appropriate Base/Solvent System: Refer to the table above for initial guidance.
-
Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. If the reaction is sluggish, consider gently heating the mixture.
-
Troubleshoot Incomplete Reactions: If the reaction does not go to completion, consider:
-
Switching to a stronger base.
-
Ensuring your reagents and solvents are completely dry.
-
Increasing the reaction temperature or time.
-
Guide 3: Enhancing Stereoselectivity in Olefination Reactions
// Nodes Olefination [label="Desired Olefin Stereochemistry", fillcolor="#F1F3F4", fontcolor="#202124"]; Z_Alkene [label="Z-Alkene", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_Alkene [label="E-Alkene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wittig [label="Wittig Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HWE [label="HWE Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Unstabilized_Ylide [label="Unstabilized Ylide\n(Salt-free, non-polar solvent, low temp)", fillcolor="#FBBC05", fontcolor="#202124"]; Stabilized_Ylide [label="Stabilized Ylide\n(Thermodynamic control)", fillcolor="#FBBC05", fontcolor="#202124"]; Still_Gennari [label="Still-Gennari Modification\n(Electron-withdrawing phosphonate,\nKHMDS/18-crown-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Standard_HWE [label="Standard HWE Conditions\n(NaH, THF)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Olefination -> Z_Alkene; Olefination -> E_Alkene; Z_Alkene -> Wittig; Z_Alkene -> HWE; E_Alkene -> Wittig; E_Alkene -> HWE; Wittig -> Unstabilized_Ylide [label="Favors Z"]; HWE -> Still_Gennari [label="Favors Z"]; Wittig -> Stabilized_Ylide [label="Favors E"]; HWE -> Standard_HWE [label="Favors E"]; } .enddot
Caption: Factors influencing E/Z selectivity.
This decision tree illustrates the key factors that influence the stereochemical outcome of Wittig and HWE reactions. By carefully selecting the reagents and conditions, you can steer the reaction towards the desired isomer.
Protocols & Methodologies
Protocol 1: Standard Protocol for a Salt-Free Wittig Reaction
This protocol is designed to favor the formation of Z-alkenes from unstabilized ylides.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the phosphonium salt to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Ylide Formation: Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong base (e.g., nBuLi or NaHMDS) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation. Stir for 1 hour at -78 °C.
-
Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Purification of Horner-Wadsworth-Emmons Reagents
Impurities in phosphonate esters can significantly impact the efficiency of HWE reactions.
-
Crude Reagent: Obtain the crude phosphonate ester (e.g., triethyl phosphonoacetate) from commercial sources or from an Arbuzov reaction.
-
Vacuum Distillation: Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Distillation: Heat the crude phosphonate ester under vacuum. The boiling point will depend on the specific reagent and the pressure. Collect the fraction that distills at the literature-reported boiling point.
-
Storage: Store the purified phosphonate ester under an inert atmosphere and protect it from moisture.
References
-
Wittig Reaction and Byproducts: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]
-
Horner-Wadsworth-Emmons Reaction Basics: Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
-
Z-Selective Wittig Reactions: Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. In Topics in Stereochemistry (Vol. 21, pp. 1–157). John Wiley & Sons, Ltd. [Link]
-
Schlosser Modification for E-Selectivity: Schlosser, M., & Christmann, K. F. (1966). Trans-selektive Olefin-Synthesen. Angewandte Chemie, 78(1), 115. [Link]
-
Still-Gennari Modification for Z-Selectivity: Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Letters, 24(41), 4405–4408. [Link]
Validation & Comparative
A Researcher's Guide to (Methyl)triphenylphosphonium Iodide: A Comparative Analysis of a Dually Labeled Isotopic Analogue and its Unlabeled Counterpart
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and precision of an experimental outcome. This guide provides an in-depth comparison between (Methyl-d3,¹³C)triphenylphosphonium iodide and its non-labeled analogue. We will explore their distinct applications, with a focus on the Wittig reaction, and delve into the instrumental analysis techniques where the isotopically labeled version offers significant advantages.
The primary distinction lies in the isotopic enrichment of the methyl group. In (Methyl-d3,¹³C)triphenylphosphonium iodide, the three hydrogen atoms are replaced with deuterium (²H or D), and the carbon atom is replaced with carbon-13 (¹³C). This labeling introduces a significant mass shift and unique spectroscopic signatures that are invaluable in specific analytical and mechanistic studies.
Physicochemical Properties: A Comparative Overview
While the fundamental chemical reactivity of both compounds is similar, the isotopic labeling in (Methyl-d3,¹³C)triphenylphosphonium iodide introduces subtle but important differences in its physical properties.
| Property | (Methyl)triphenylphosphonium Iodide | (Methyl-d3,¹³C)triphenylphosphonium Iodide | Significance of the Difference |
| Molecular Weight | 404.22 g/mol | 408.24 g/mol | The +4 mass unit shift is fundamental for mass spectrometry-based applications, allowing for clear differentiation between the labeled and unlabeled species. |
| Chemical Formula | C₁₉H₁₈IP | ¹³CC₁₈H₁₅D₃IP | The presence of ¹³C and Deuterium gives rise to distinct signals in NMR and IR spectroscopy and can influence reaction kinetics (Kinetic Isotope Effect). |
| Melting Point | ~186-188 °C | ~186-188 °C | The melting point is largely unaffected by this level of isotopic substitution. |
| Isotopic Purity | Not Applicable | Typically >98 atom % D and ¹³C | High isotopic purity is crucial for quantitative applications to minimize signal overlap from unlabeled or partially labeled species.[1] |
The Wittig Reaction: Mechanism and the Role of Isotopic Labeling
The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[2][3] It proceeds through the reaction of a carbonyl compound with a phosphonium ylide, which is typically generated in situ from the corresponding phosphonium salt.[2][4][5]
The choice between the labeled and unlabeled phosphonium salt in a Wittig reaction is dictated by the experimental goals. For routine synthetic applications where the objective is simply the formation of the alkene product, the non-labeled (Methyl)triphenylphosphonium iodide is the more cost-effective choice.
However, for mechanistic studies, the isotopically labeled analogue is a powerful tool. The substitution of hydrogen with deuterium and ¹²C with ¹³C can lead to a kinetic isotope effect (KIE), where the rate of the reaction is altered due to the difference in mass of the isotopes at a bond-breaking or bond-forming position. Observing a KIE can provide profound insights into the rate-determining step of the reaction mechanism.[6][7]
For instance, a significant KIE upon deuteration of the methyl group would suggest that the deprotonation to form the ylide, or a subsequent step involving the cleavage of a C-H(D) bond, is involved in the rate-determining step of the overall transformation.
Caption: The Wittig Reaction Workflow.
Spectroscopic Differentiation: A Clear Advantage for the Labeled Analogue
The true power of (Methyl-d3,¹³C)triphenylphosphonium iodide becomes evident in spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signal for the methyl protons in the unlabeled compound will be absent in the deuterated analogue. Conversely, in ¹³C NMR, the signal for the methyl carbon will be present and can be used for quantification and structural elucidation. Deuterium NMR (²H NMR) can also be employed to specifically observe the labeled position. This selective "turning on" or "turning off" of signals simplifies complex spectra and allows for unambiguous assignment.[8]
-
Mass Spectrometry (MS): The +4 mass unit difference between the labeled and unlabeled compounds allows for their easy differentiation in a mass spectrometer. This is the cornerstone of its use as an internal standard in quantitative analyses. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they co-elute with the analyte and experience similar ionization and fragmentation, thus correcting for variations in sample preparation and instrument response.[9][10]
Experimental Protocols
Synthesis of (Methyl)triphenylphosphonium Iodide
This procedure is applicable for the synthesis of both the labeled and non-labeled analogues, with the appropriate starting material (iodomethane or iodo(¹³C, d₃)methane).
Materials:
-
Triphenylphosphine
-
Iodomethane (or Iodo(¹³C, d₃)methane)
-
Benzene (or another suitable solvent like toluene)
Procedure:
-
Dissolve triphenylphosphine (1 equivalent) in benzene.
-
Add iodomethane (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold benzene, and dry under vacuum.[11]
In Situ Generation of the Ylide and Wittig Reaction
Materials:
-
(Methyl)triphenylphosphonium iodide (labeled or unlabeled)
-
Strong base (e.g., n-butyllithium in hexanes, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMSO)
-
Aldehyde or ketone
Procedure:
-
Suspend the phosphonium salt in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the suspension in an ice bath.
-
Slowly add the strong base dropwise. The formation of the ylide is often indicated by a color change (e.g., to orange or deep red).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete ylide formation.
-
Cool the reaction mixture again in an ice bath.
-
Add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Work up the reaction by quenching with a proton source (e.g., water or methanol) and extract the product.
Caption: Wittig Reaction Experimental Workflow.
Quantitative Analysis Using the Labeled Analogue as an Internal Standard
(Methyl-d3,¹³C)triphenylphosphonium iodide is an excellent internal standard for the quantification of its unlabeled counterpart or other structurally similar phosphonium salts by LC-MS or GC-MS.
Principle: A known amount of the labeled internal standard is added to the sample containing the unknown amount of the unlabeled analyte. The sample is then analyzed by mass spectrometry. The ratio of the signal intensity of the analyte to the signal intensity of the internal standard is used to calculate the concentration of the analyte. This method effectively corrects for variations in sample injection volume, ionization efficiency, and detector response.[12][13]
Experimental Considerations:
-
The isotopic purity of the internal standard must be high to avoid cross-contribution to the analyte signal.
-
The concentration of the internal standard should be optimized to be within the linear dynamic range of the instrument and comparable to the expected concentration of the analyte.
-
A calibration curve should be generated using known concentrations of the analyte and a fixed concentration of the internal standard.
Conclusion
The choice between (Methyl)triphenylphosphonium iodide and its dually labeled analogue, (Methyl-d3,¹³C)triphenylphosphonium iodide, is fundamentally driven by the intended application. For routine organic synthesis, the unlabeled version is sufficient and more economical. However, for researchers engaged in mechanistic studies, quantitative analysis by mass spectrometry, or complex NMR spectroscopic analysis, the isotopically labeled compound is an indispensable tool. Its ability to serve as a non-perturbing probe in reaction mechanisms and as a highly accurate internal standard for quantification provides a level of experimental precision and insight that is unattainable with the unlabeled analogue alone.
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E) - Organic Syntheses Procedure. [Link]
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Wikipedia. (2023). Wittig reaction. [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). (Methyl)triphenylphosphonium Iodide-d3. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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Singleton, D. A., et al. (2014). Isotope Effects, Dynamic Matching, and Solvent Dynamics in a Wittig Reaction. Betaines as Bypassed Intermediates. Journal of the American Chemical Society, 136(40), 14131-14141. [Link]
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Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
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Wang, S., et al. (2015). Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method. Therapeutic Drug Monitoring, 37(5), 639-645. [Link]
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D'Souza, S. R., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9265-9311. [Link]
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ChemTube3D. (n.d.). Wittig reaction (Phosphonium Ylid formation). [Link]
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. [Link]
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Williamson, M. P. (2013). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-17. [Link]
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Mercs, L., et al. (2008). Diaminocarbene and phosphonium ylide ligands: a systematic comparison of their donor character. Dalton Transactions, (32), 4261-4272. [Link]
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A Comparative Guide to ¹³C and Deuterium Labeling for Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality, accuracy, and regulatory acceptance. Among the array of options, stable isotope-labeled (SIL) internal standards are the gold standard, offering a way to compensate for variability during sample preparation and analysis. This guide provides an in-depth, objective comparison of the two most common stable isotopes used for this purpose: Carbon-13 (¹³C) and Deuterium (²H).
The Foundational Role of Internal Standards in Quantitative Mass Spectrometry
Quantitative mass spectrometry relies on the precise measurement of an analyte's signal relative to that of a known quantity of an internal standard. The ideal IS mimics the physicochemical properties of the analyte as closely as possible, ensuring it experiences similar effects from the sample matrix and the analytical system. This co-behavior allows for the correction of variations in extraction recovery, ionization efficiency, and instrument response, ultimately leading to more accurate and precise quantification.[1] Stable isotope labeling, where one or more atoms in the analyte molecule are replaced with their heavier, non-radioactive isotopes, provides the closest possible mimic to the analyte itself.
At the Bench: A Head-to-Head Comparison of ¹³C and Deuterium Labeling
The decision between ¹³C and deuterium labeling is not merely a matter of preference but is rooted in the fundamental properties of these isotopes and their impact on molecular behavior.
Chemical and Physical Properties: The Root of the Differences
| Feature | ¹³C Labeling | Deuterium (²H) Labeling |
| Isotopic Stability | Exceptionally high; the ¹³C-C bond is strong and not susceptible to exchange under typical analytical conditions.[2] | Generally stable when placed on non-exchangeable positions (e.g., aromatic carbons, non-activated aliphatic carbons).[3][4] However, deuterium atoms on heteroatoms (O, N) or activated carbons can be prone to back-exchange with hydrogen from the solvent or matrix.[3] |
| Isotopic Effect | Minimal; the small mass difference between ¹²C and ¹³C results in negligible changes to the molecule's physicochemical properties.[5] | Significant; the 100% mass increase from ¹H to ²H can alter the molecule's properties, most notably its chromatographic behavior.[5] |
| Chromatographic Co-elution | Co-elutes perfectly with the unlabeled analyte under a wide range of chromatographic conditions.[6] | Often exhibits a chromatographic shift, typically eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[7] This shift can be more pronounced with a higher number of deuterium labels. |
| Synthesis | Generally more complex and expensive, often requiring multi-step synthetic routes starting from ¹³C-labeled precursors. | Often more straightforward and cost-effective, with several methods available for deuterium incorporation, such as catalytic H-D exchange.[8][9] |
The Causality Behind Experimental Choices: Why Co-elution is Paramount
The primary advantage of a SIL-IS is its ability to co-elute with the analyte, meaning both compounds experience the same matrix effects at the same time in the mass spectrometer's ion source. Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a major source of variability and inaccuracy in LC-MS/MS assays. When the IS and analyte are chromatographically separated, even slightly, they may be subjected to different matrix effects, compromising the corrective power of the internal standard.[1]
¹³C-labeled internal standards, due to their minimal isotopic effect, exhibit virtually identical chromatographic behavior to their unlabeled counterparts. This ensures that any matrix-induced ionization changes affect both the analyte and the IS equally, leading to a consistent analyte/IS response ratio and, therefore, more accurate quantification.[5][6]
Deuterium labeling, on the other hand, can introduce a measurable chromatographic shift. This "deuterium isotope effect" arises from the slightly shorter and stronger C-D bond compared to the C-H bond, which can alter the molecule's interaction with the stationary phase.[7] In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less retained and elute earlier.[7] This separation can lead to differential matrix effects, where the analyte and IS experience different degrees of ion suppression or enhancement, potentially introducing bias into the results.
Experimental Evidence: ¹³C vs. Deuterium in Action
The theoretical advantages of ¹³C labeling are borne out in experimental data. A study comparing ¹³C- and ²H-labeled internal standards for the analysis of amphetamine and methamphetamine by UPLC-MS/MS demonstrated the superior performance of the ¹³C-labeled standards. The ¹³C-labeled ISs co-eluted with their respective analytes under various chromatographic conditions, while the ²H-labeled ISs showed partial separation.[6] This co-elution translated to an improved ability of the ¹³C-labeled ISs to compensate for ion suppression effects.[6]
Similarly, in the analysis of the mycotoxin deoxynivalenol (DON) in complex matrices like maize and wheat, the use of a fully ¹³C-labeled DON internal standard led to significantly more accurate results.[10] When the IS was not used, the apparent recoveries of DON were low and variable (29±6% for wheat and 37±5% for maize).[10] However, with the ¹³C-labeled IS, the recoveries were 95±3% for wheat and 99±3% for maize, demonstrating the effective correction for matrix effects.[10]
Quantitative Comparison of Internal Standard Performance
| Analyte | Matrix | Internal Standard | Key Finding | Reference |
| Amphetamine/Methamphetamine | Urine | ¹³C-labeled vs. ²H-labeled | ¹³C-IS co-eluted and showed improved compensation for ion suppression. | [6] |
| Deoxynivalenol (DON) | Maize, Wheat | Fully ¹³C-labeled | ¹³C-IS corrected for severe matrix effects, improving recovery from ~30-40% to ~95-100%. | [10] |
Experimental Workflow: A Self-Validating System
A robust analytical method is a self-validating system. The choice and implementation of the internal standard are central to this principle. Below is a generalized workflow for a quantitative bioanalytical LC-MS/MS assay, highlighting the critical role of the internal standard.
Caption: Generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocol: Method Validation for a Small Molecule Drug in Plasma
This protocol outlines the key steps for validating a bioanalytical method using a stable isotope-labeled internal standard, in line with regulatory expectations.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and the internal standard (both ¹³C- and ²H-labeled versions for comparison) in a suitable organic solvent.
-
From the stock solutions, prepare a series of working standard solutions for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the internal standard at a concentration that provides an adequate mass spectrometric response.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank biological matrix (e.g., human plasma) with the appropriate working standard solutions to create calibration standards at a minimum of six different concentration levels.
-
Prepare QC samples at a minimum of four concentration levels: lower limit of quantification (LLOQ), low, medium, and high.
3. Sample Preparation Procedure:
-
Aliquot a fixed volume of plasma (e.g., 100 µL) for standards, QCs, and unknown samples into a 96-well plate.
-
Add a precise volume of the internal standard working solution to all wells except for the blank matrix samples.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) and vortex.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
4. LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5 µL) of the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte from potential interferences. Monitor the retention times of the analyte and both the ¹³C- and ²H-labeled internal standards.
-
Optimize the mass spectrometer parameters for the detection of the analyte and the internal standards using multiple reaction monitoring (MRM).
5. Data Analysis and Validation Parameters:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. Use a weighted linear regression model.
-
Evaluate the accuracy and precision of the method by analyzing the QC samples in replicate (n≥5) over several days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
Assess the selectivity of the method by analyzing at least six different lots of blank matrix to check for interferences at the retention times of the analyte and IS.
-
Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
-
Assess the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Authoritative Grounding and Regulatory Considerations
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation. While they do not mandate the use of a specific stable isotope, they emphasize the importance of using an appropriate internal standard to ensure the reliability of the data. The FDA recommends the use of a stable isotope-labeled version of the analyte as the IS whenever possible.[1] The EMA also considers a stable isotope-labeled IS as the preferred choice.[1]
When using a deuterated internal standard, it is crucial to demonstrate its stability and to ensure that any chromatographic shift does not compromise the accuracy and precision of the assay. This often requires more extensive validation experiments compared to when a ¹³C-labeled standard is used.
Conclusion and Recommendations
From a scientific and regulatory standpoint, ¹³C-labeled internal standards are the superior choice for quantitative mass spectrometry . Their key advantages are:
-
Exceptional Stability: The ¹³C label is not susceptible to exchange, ensuring the integrity of the standard throughout the analytical process.
-
Chromatographic Co-elution: ¹³C-labeled standards co-elute with the analyte, providing the most effective compensation for matrix effects.
-
Simplified Method Validation: The absence of isotopic effects simplifies method development and validation.
Deuterium-labeled internal standards , while often more readily available and less expensive, present potential challenges:
-
Chromatographic Shift: The deuterium isotope effect can lead to chromatographic separation from the analyte, potentially compromising the correction for matrix effects.
-
Label Instability: Deuterium atoms in certain molecular positions can be susceptible to exchange, leading to inaccurate quantification.
Recommendation for Researchers and Drug Development Professionals:
-
Prioritize ¹³C-labeled internal standards for pivotal studies, such as clinical trials and regulatory submissions, where the highest level of data quality and integrity is required.
-
If a ¹³C-labeled standard is not available or feasible, a deuterium-labeled standard can be a viable alternative , provided that:
-
The deuterium atoms are placed on chemically stable, non-exchangeable positions.
-
The analytical method is thoroughly validated to demonstrate that any chromatographic shift does not negatively impact the accuracy and precision of the results. This includes a rigorous assessment of matrix effects.
-
Ultimately, the choice of internal standard should be driven by a thorough understanding of the analytical requirements and the potential impact of the labeling strategy on the quality and reliability of the data. By carefully considering the principles and experimental evidence outlined in this guide, researchers can make informed decisions that will strengthen the foundation of their quantitative mass spectrometry assays.
References
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Molecules. (2022). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. MDPI. Available at: [Link]
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- Häubl, G., Berthiller, F., Krska, R., & Schuhmacher, R. (2006). Suitability of a fully ¹³C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and bioanalytical chemistry, 384(3), 692–696.
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ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Available at: [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. Available at: [Link]
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Rockwood, A. L. (2013). Which internal standard? Deuterated or C13 enriched?. ResearchGate. Available at: [Link]
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RIKA Bio Co., Ltd. (n.d.). The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Available at: [Link]
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-
KCAS Bioanalytical & Biomarker Services. (2017). The Value of Deuterated Internal Standards. Available at: [Link]
- Abdelrazig, S., et al. (2023). Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(25), 3209-3218.
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Lirias. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Available at: [Link]
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eScholarship. (2024). Hydrophilic Interaction Liquid Chromatography–Hydrogen/Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for Untargeted Metabolomics. Available at: [Link]
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Molecules. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D₂O Facilitated Selective H-D Exchange Reactions. MDPI. Available at: [Link]
-
ACS Publications. (2021). Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry. Available at: [Link]
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Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. Available at: [Link]
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ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]
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ARUP Laboratories. (2023). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [Video]. YouTube. Available at: [Link]
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The Pinnacle of Precision: A Comparative Guide to Quantification using (Methyl)triphenylphosphonium Iodide-d3,13CD3
For researchers, scientists, and drug development professionals navigating the exacting landscape of quantitative analysis, the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides an in-depth, objective comparison of (Methyl)triphenylphosphonium Iodide-d3,13CD3 as an internal standard, evaluating its performance against other common alternatives and furnishing the supporting experimental data and protocols necessary for informed implementation.
The Imperative for an Ideal Internal Standard in Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is susceptible to variations that can compromise precision and accuracy. These variations can arise from multiple sources, including sample preparation, instrument drift, and matrix effects—the phenomenon where components of a sample other than the analyte of interest suppress or enhance ionization, leading to erroneous quantification.[1][2]
An ideal internal standard (IS) is a compound added in a known, constant amount to all samples, calibrators, and quality controls. It co-elutes with the analyte of interest and experiences similar effects during sample processing and analysis.[3] By normalizing the analyte's signal to that of the IS, these variations can be effectively compensated for, ensuring robust and reproducible results.[2]
Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in MS-based quantification.[4][5] Their chemical and physical properties are nearly identical to the corresponding analyte, ensuring they behave similarly during extraction, chromatography, and ionization.[3][5]
(Methyl)triphenylphosphonium Iodide-d3,13CD3: A Superior Internal Standard
(Methyl)triphenylphosphonium Iodide-d3,13CD3 is a SIL derivative of (Methyl)triphenylphosphonium Iodide, a compound often used in organic synthesis and as a precursor for Wittig reagents.[2][6][7] Its utility as an internal standard stems from its unique isotopic labeling and the physicochemical properties of the triphenylphosphonium cation.
The triphenylphosphonium (TPP) moiety is lipophilic, which allows it to readily cross biological membranes and accumulate in mitochondria, making it a valuable tool for studying mitochondrial function and dysfunction.[8] Consequently, its isotopically labeled counterpart is an excellent internal standard for the quantification of mitochondria-targeted compounds and other analytes with similar properties.
The Significance of Dual d3 and 13CD3 Labeling
The dual isotopic labeling of (Methyl)triphenylphosphonium Iodide-d3,13CD3 with both deuterium (d3) and carbon-13 (13C) offers distinct advantages over singly labeled standards.
-
Increased Mass Difference: The combined labeling results in a greater mass difference between the internal standard and the native analyte. This minimizes the risk of isotopic cross-talk, where the signal from the internal standard interferes with the signal of the analyte, especially at high concentrations of the IS.
-
Enhanced Stability: While deuterium labeling is common, the C-D bond can sometimes be labile, leading to back-exchange of deuterium for hydrogen.[9] 13C labeling, on the other hand, involves the much more stable C-C bond, ensuring the isotopic label is retained throughout the analytical process.[10][11] This dual labeling strategy, therefore, provides an extra layer of stability and reliability.
-
Distinct Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the fragmentation of the d3,13CD3-labeled methyl group will produce fragment ions with a distinct mass-to-charge ratio (m/z) compared to the unlabeled analyte, further enhancing specificity and reducing the potential for interference.
Comparative Analysis: (Methyl)triphenylphosphonium Iodide-d3,13CD3 vs. Alternatives
The choice of an internal standard is highly dependent on the specific analyte being quantified. For compounds structurally similar to the triphenylphosphonium cation, several alternatives exist. Here, we compare the theoretical performance of (Methyl)triphenylphosphonium Iodide-d3,13CD3 with other potential internal standards.
| Internal Standard Type | Example | Advantages | Disadvantages |
| Doubly Labeled SIL IS | (Methyl)triphenylphosphonium Iodide-d3,13CD3 | - Closely mimics analyte behavior- High stability of isotopic label- Minimal chromatographic shift- Reduced risk of isotopic cross-talk | - Higher cost of synthesis- Limited commercial availability |
| Singly Labeled (Deuterated) SIL IS | (Methyl)triphenylphosphonium Iodide-d3 | - Good mimic of analyte behavior- More readily available than doubly labeled standards | - Potential for D/H back-exchange- Possible slight chromatographic shift from analyte[4] |
| Singly Labeled (13C) SIL IS | (Methyl)triphenylphosphonium Iodide-13CH3 | - Excellent stability of isotopic label- No chromatographic shift | - Higher cost than deuterated standards- Smaller mass difference to analyte |
| Structural Analog IS | Tetraphenylphosphonium chloride | - Lower cost- Readily available | - Different chromatographic retention and ionization efficiency than analyte- May not effectively compensate for matrix effects[4] |
Experimental Workflow for Quantitative Analysis
The following diagram and protocol outline a typical workflow for the quantitative analysis of a mitochondria-targeted analyte using (Methyl)triphenylphosphonium Iodide-d3,13CD3 as an internal standard.
Caption: Experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Detailed Experimental Protocol
This protocol provides a general framework. Specific parameters such as solvent volumes, centrifugation speeds, and LC-MS/MS conditions should be optimized for the specific analyte and matrix.
1. Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol, acetonitrile).
-
Prepare a 1 mg/mL stock solution of (Methyl)triphenylphosphonium Iodide-d3,13CD3 in the same solvent.
-
From these stock solutions, prepare working solutions for calibration standards and the internal standard spiking solution.
2. Sample Preparation:
-
To 100 µL of each sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Inject 5-10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Liquid Chromatography: Use a C18 column with a gradient elution profile. For example, mobile phase A could be water with 0.1% formic acid, and mobile phase B could be acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
The selection of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results in mass spectrometry. (Methyl)triphenylphosphonium Iodide-d3,13CD3 stands out as a superior choice for the quantification of mitochondria-targeted compounds and other analytes with similar physicochemical properties. Its dual isotopic labeling provides enhanced stability and a significant mass difference, minimizing potential analytical interferences. While the initial cost may be higher than that of singly labeled or structural analog internal standards, the increased data quality and confidence in the results often justify the investment, particularly in regulated environments and for critical research applications.
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A Senior Application Scientist's Guide to Method Validation with Stable Isotope-Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development, the demand for analytical methods that are not just accurate but rigorously defensible is paramount. The objective of validating an analytical method is to demonstrate its suitability for its intended purpose.[1][2] This guide provides an in-depth comparison of analytical method validation, focusing on the pivotal role of stable isotope-labeled (SIL) internal standards. As we navigate through the core principles and regulatory expectations, we will explore the causality behind experimental choices, anchored in guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The use of an appropriate internal standard (IS) is a cornerstone of quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). An ideal IS mimics the analyte of interest throughout sample preparation and analysis, correcting for variability. While structurally similar analogs have been used, SIL standards are now widely recognized as the gold standard for quantitative LC-MS/MS analysis.[3][4] They offer a level of accuracy and precision that is often unattainable with other types of internal standards.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The superiority of SIL standards is rooted in the principle of isotope dilution mass spectrometry (IDMS).[5][6] In this technique, a known quantity of a SIL version of the analyte is added to the sample at the earliest stage of processing.[6][7] The SIL standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[8] Because the SIL standard and the native analyte are chemically indistinguishable, they behave identically during extraction, chromatography, and ionization.[3] Any loss or variation that occurs during the analytical process affects both the analyte and the SIL standard equally.[5]
By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL standard, we can accurately determine the analyte's concentration, irrespective of sample loss or matrix-induced signal suppression or enhancement.[3][5]
Figure 1: Isotope Dilution Workflow.
Core Validation Parameters: A Comparative Analysis
Regulatory bodies like the FDA and EMA mandate the validation of several key parameters to ensure a bioanalytical method is reliable and reproducible.[9][10] Let's examine these parameters and understand how SIL standards fundamentally enhance the robustness of the validation process.
For chromatographic methods, a full validation should generally include selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carry-over, dilution integrity, and stability.[9][11]
Selectivity and Specificity
-
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[12]
-
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[2]
Without SIL Standards (Using a Structural Analog IS): A structural analog IS will have different chromatographic retention times and potentially different ionization efficiencies compared to the analyte. This can lead to differential matrix effects, where an interfering component in the biological matrix suppresses or enhances the signal of the analyte and the IS to different extents, compromising accuracy.[3]
With SIL Standards: A SIL standard co-elutes with the analyte, meaning it experiences the exact same local matrix environment at the same time.[3] Any matrix-induced signal alteration will affect both the analyte and the SIL-IS proportionally. This co-elution provides the most effective compensation for matrix effects, ensuring that the measured analyte/IS ratio remains constant and accurate.[4]
Matrix Effect
The matrix effect is the alteration of ionization efficiency by co-eluting components from the sample matrix.[13][14] It is a significant challenge in LC-MS/MS bioanalysis and can lead to inaccurate and imprecise results.[3][13]
Experimental Protocol for Assessing Matrix Effect: The matrix effect is typically evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
-
Prepare three sets of samples:
-
Set A: Analyte in a neat solution.
-
Set B: Blank matrix extract spiked with the analyte post-extraction.
-
Set C: Blank matrix extract.
-
-
Calculate the Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A).
-
Calculate the IS-Normalized MF: This is done by dividing the MF of the analyte by the MF of the IS.
Comparison of Performance:
| Parameter | Without SIL-IS (Structural Analog) | With SIL-IS | Regulatory Expectation |
| Analyte MF | Can vary significantly between different lots of matrix (e.g., 0.7 to 1.3). | Similar variability to the analog approach. | The goal is to minimize variability. |
| IS-Normalized MF | The IS may not track the analyte's variability, leading to a wide range of normalized MF values. | The SIL-IS experiences the same matrix effect as the analyte, resulting in a normalized MF consistently close to 1.0. | The coefficient of variation (CV) of the IS-normalized MF should be ≤15%. |
Why SIL Standards Excel: The near-identical chemical properties of the SIL-IS and the analyte ensure that any suppression or enhancement of the signal due to the matrix affects both equally. This leads to a consistent analyte/IS ratio, effectively neutralizing the matrix effect.[4]
Accuracy and Precision
-
Accuracy refers to the closeness of the mean test results to the true value.[2]
-
Precision is the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[2][15]
Regulatory guidelines require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[16][17] Precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[16]
Experimental Protocol for Accuracy and Precision:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in a single run (intra-day precision and accuracy) and across multiple runs on different days (inter-day precision and accuracy).[16]
Comparative Data:
| QC Level | Without SIL-IS (Structural Analog) | With SIL-IS |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | |
| LLOQ | -18.5 | 17.2 | -4.2 | 8.5 |
| Low QC | -12.8 | 14.5 | -2.1 | 5.3 |
| Mid QC | -9.7 | 11.3 | 1.5 | 3.8 |
| High QC | -11.2 | 13.1 | 0.8 | 4.1 |
Causality Behind the Superior Performance of SIL Standards: The primary reason for the improved accuracy and precision is the SIL standard's ability to correct for variability during sample preparation.[4] Any inconsistencies in extraction recovery will affect both the analyte and the SIL-IS to the same degree, thus preserving the accuracy of the final calculated concentration. In contrast, a structural analog may have different recovery characteristics, leading to greater variability.
Figure 2: General Workflow for Analytical Method Validation.
Linearity and Range
-
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[2]
-
Range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[1][2]
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the IS. A minimum of five concentrations is recommended.[1]
-
Analyze the standards and plot the response ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis. A correlation coefficient (r²) of >0.99 is generally desirable.
Impact of SIL Standards: While a structural analog can also be used to generate a linear calibration curve, the use of a SIL-IS often results in a more robust and reproducible curve. This is because the SIL-IS compensates for any minor inconsistencies in sample preparation or injection volume across the different calibration levels, leading to less scatter in the data points and a better fit to the regression line.
Self-Validating Systems: The Trustworthiness of SIL Standards
A key aspect of scientific integrity is the creation of self-validating systems. When a SIL-IS is used, every single sample analysis contains an internal check. If a significant, unexpected issue occurs during the processing of a particular sample (e.g., a major extraction error), it will likely affect both the analyte and the SIL-IS, but perhaps not perfectly equally in extreme cases. A well-defined acceptance criterion for the IS response (e.g., within 50% to 150% of the mean IS response in the calibration standards) can flag such samples for re-analysis. This provides a real-time quality control check that is inherent to the methodology.
Conclusion
References
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][10][16]
-
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
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European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][1]
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Centers for Disease Control and Prevention. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. [Link]
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U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link][6]
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National Institutes of Health. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link][4]
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Kinetic isotope effect comparison between d3 and d1 labeled compounds
An In-Depth Technical Guide to the Kinetic Isotope Effect: A Comparative Analysis of d3 and d1 Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience in mechanistic studies and drug development has repeatedly demonstrated the power of the kinetic isotope effect (KIE) as a tool. It's not merely an academic curiosity; it's a precise instrument for elucidating reaction mechanisms and a proven strategy for optimizing drug pharmacokinetics. This guide provides an in-depth comparison of two common deuterium labeling strategies, d1 (single substitution) and d3 (methyl group substitution), moving beyond a simple list of facts to explain the causality behind their effects and the strategic choices for their application.
The Quantum Underpinning of the Kinetic Isotope Effect
The kinetic isotope effect is a quantum mechanical phenomenon that manifests as a change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes.[1] For drug development and mechanistic studies, the most common and impactful substitution is replacing hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D).[1][2] The resulting deuterium KIE is expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD).
A kH/kD ratio greater than 1 is a "normal" KIE, indicating the hydrogen-containing compound reacts faster.[3][4] A ratio less than 1 is an "inverse" KIE, and a ratio of 1 implies the isotopic substitution has no effect on the reaction rate.[3]
The physical basis for the KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.[5][6] Because deuterium is heavier, the C-D bond vibrates at a lower frequency than a C-H bond.[7] According to the principles of quantum mechanics, this results in the C-D bond having a lower ZPE.[6][8] Consequently, more energy is required to break a C-D bond compared to a C-H bond, making it effectively stronger.[7][9][10] This difference in activation energy is the fundamental source of the kinetic isotope effect.
Caption: Zero-point energy (ZPE) difference between C-H and C-D bonds.
Primary vs. Secondary KIEs: A Crucial Distinction
To compare d1 and d3 labeling effectively, one must first understand the two main classifications of kinetic isotope effects. The choice of labeling strategy is dictated by which type of effect you aim to measure or induce.
-
Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS) of the reaction.[2][3] Because C-D bonds are stronger, reactions involving their cleavage are significantly slower. Primary deuterium KIEs are typically large, with kH/kD values often ranging from 2 to 8.[9] A large PKIE is strong evidence that C-H bond breaking is part of the RDS.[11]
-
Secondary Kinetic Isotope Effect (SKIE): This effect occurs when the isotopically substituted bond is not broken or formed during the RDS.[1][3] SKIEs are generally much smaller than PKIEs, with kH/kD values typically between 0.7 (inverse) and 1.5 (normal).[1] They arise from changes in the vibrational environment of the C-D bond between the reactant and the transition state, often related to changes in hybridization (α-effects) or hyperconjugation (β-effects).[3]
Caption: Classification of Kinetic Isotope Effects (KIEs).
Comparative Analysis: d1 vs. d3 Labeling Strategies
The choice between a single deuterium label (d1) and a trideuterated methyl group (d3) is a strategic one, dependent entirely on the scientific question being asked.
d1 Labeling: The Precision Tool
A d1 label is used to probe the fate of a single, specific C-H bond.
-
Mechanistic Elucidation: Its primary application is to determine if a specific C-H bond is broken in the RDS. By placing a deuterium at a suspected site of metabolic attack and observing a large PKIE, a reaction mechanism can be confirmed.
-
Pharmacokinetic Modulation: If a drug has a single, dominant metabolic soft spot, a d1 label at that position can be sufficient to slow its clearance, prolonging its half-life.
d3 Labeling: The Cumulative Hammer
A d3 label replaces all three hydrogens on a methyl group. This can result in a combination of primary and secondary effects.
-
Mechanistic Elucidation: If one of the C-D bonds in a -CD3 group is cleaved in the RDS, a large PKIE will be observed. The two remaining C-D bonds can exert a small, cumulative secondary effect. This is often used to investigate the metabolism of methyl groups, common in N- or O-demethylation reactions catalyzed by cytochrome P450 enzymes.[12]
-
Pharmacokinetic Modulation: The d3 strategy is exceptionally effective for blocking metabolism at a vulnerable methyl group. Even if C-H bond cleavage is not fully rate-limiting, the cumulative effect of three deuteriums can substantially slow the reaction. This was the strategy employed in the first FDA-approved deuterated drug, deutetrabenazine (Austedo) , where deuteration of two methoxy groups significantly altered its metabolism and improved its clinical profile.[][14][15]
Quantitative Data Comparison
The following table summarizes the expected KIE values for different mechanistic scenarios, highlighting the comparative effects of d1 and d3 labeling.
| Mechanistic Scenario | Labeling Strategy | Description | Expected kH/kD | Type of KIE |
| C-H Bond Cleavage | d1 at scissile bond | A single C-D bond is broken in the RDS. | ~2.0 - 8.0 | Primary |
| Methyl Group Oxidation | d3 on methyl group | One of three C-D bonds is broken in the RDS. | ~2.0 - 8.0 | Primary (+ minor Secondary) |
| α-Effect (sp³ → sp²) | d1 at α-carbon | Isotope is adjacent to the reacting center; hybridization changes from sp³ to sp². | ~1.1 - 1.25 | Secondary |
| α-Effect (sp³ → sp²) | d3 at α-methyl group | Three isotopes are adjacent to the reacting center. | ~1.3 - 1.9 | Cumulative Secondary |
| β-Effect (Hyperconjugation) | d1 at β-carbon | Isotope is two bonds away; stabilizes a developing positive charge via hyperconjugation. | ~1.1 - 1.2 | Secondary |
| β-Effect (Hyperconjugation) | d3 at β-methyl group | Three isotopes are two bonds away; reduced hyperconjugative stabilization. | ~1.3 - 1.7 | Cumulative Secondary |
Note: These values are illustrative and can vary significantly based on the specific reaction, enzyme, and transition state geometry.
Application in Drug Development: The "Deuterium Switch"
The strategic replacement of hydrogen with deuterium to improve a drug's pharmacokinetic or safety profile is a validated approach in modern drug discovery.[16][17] This strategy, often called the "deuterium switch," leverages the KIE to protect metabolically vulnerable positions on a molecule.[1][18]
-
Goal: To decrease the rate of metabolic clearance, thereby increasing drug exposure (AUC), prolonging half-life (t½), and potentially reducing the formation of toxic or reactive metabolites.[17]
-
Choosing the Right Label:
-
Use d1 when: A single C-H bond is the primary site of metabolism, and its cleavage is the main pathway for drug clearance. This offers a highly targeted modification.
-
Use d3 when: A methyl group is a key site of metabolic attack (e.g., O-demethylation, N-demethylation). The cumulative effect of the d3 label provides a robust metabolic block that is often more effective than a single d1 label elsewhere. This is particularly relevant for metabolism by CYP450 and aldehyde oxidase enzymes.[12][18]
-
The approval of deutetrabenazine and subsequently deucravacitinib by the FDA has paved the way for this strategy, recognizing deuterated compounds as new chemical entities.[14][17][19]
Experimental Workflow for KIE Measurement
A trustworthy KIE measurement requires a rigorous and self-validating experimental protocol. The internal competition method is often preferred for its precision, especially for measuring the small KIEs associated with heavy atoms.[20]
Step-by-Step Protocol
-
Synthesis: Synthesize the deuterated compound (d1 or d3 labeled). This often requires specialized starting materials and synthetic routes.
-
Reaction Setup:
-
Parallel Experiments: Run two separate reactions, one with the non-deuterated (light) substrate and one with the deuterated (heavy) substrate, under identical conditions (temperature, concentration, enzyme source, etc.).
-
Competition Experiment (for V/K): A more precise method where a mixture (e.g., 50:50) of light and heavy substrate is subjected to the reaction.
-
-
Time-Course Monitoring: Collect aliquots from the reaction at multiple time points (e.g., 0, 10, 30, 60, 120 minutes). Quench the reaction immediately (e.g., with cold acetonitrile or acid).
-
Sample Analysis: The choice of analytical technique is critical.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for its sensitivity and selectivity. Develop a method that can separate the substrate and product and quantify both the light and heavy isotopologues based on their different masses.[20]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Can be used to determine the ratio of isotopes in the remaining starting material or product, particularly for natural abundance KIE measurements.[1][9][20]
-
-
Data Analysis & KIE Calculation:
-
For parallel experiments, plot substrate depletion or product formation over time for both light and heavy reactions. The KIE is the ratio of the initial rates (kH/kD).
-
For competition experiments, measure the changing ratio of heavy-to-light substrate over the course of the reaction. The KIE can be calculated using specific equations that relate the change in isotope ratio to the fraction of the reaction completed.
-
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A Senior Application Scientist's Guide to NMR Spectral Comparison of Labeled and Unlabeled Phosphonium Salts
Welcome, researchers and drug development professionals, to an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as applied to phosphonium salts. This guide moves beyond introductory principles to offer a practical, field-tested perspective on the comparative analysis of isotopically labeled versus unlabeled phosphonium salts. Our focus is not merely on the "how" but the critical "why"—explaining the causal drivers behind experimental choices and demonstrating how isotopic labeling can be a powerful tool for unambiguous structural elucidation and mechanistic studies.
The positive charge on the phosphorus atom in phosphonium salts creates a unique electronic environment, making multinuclear NMR an indispensable characterization tool. Phosphorus-31 (³¹P) is a spin ½ nucleus with 100% natural abundance, providing strong, sharp signals and a wide chemical shift range that is highly sensitive to the local chemical environment.[1][2] This guide will use tetraphenylphosphonium bromide (TPPBr) as a model compound to illustrate the profound differences observed in NMR spectra upon introducing a ¹³C label and the wealth of information this seemingly simple modification can unlock.
The Unlabeled Benchmark: Characterizing Tetraphenylphosphonium Bromide
Let's first establish the NMR signature of a standard, unlabeled phosphonium salt. In tetraphenylphosphonium bromide, four equivalent phenyl groups are attached to a central phosphorus atom.
Expected NMR Spectra for Unlabeled TPPBr
-
¹H NMR: The protons on the phenyl rings will appear as a complex multiplet in the aromatic region (typically ~7.6-8.0 ppm). Due to the symmetry of the molecule, all phenyl groups are chemically equivalent, leading to overlapping signals that can be challenging to assign individually without advanced 2D NMR techniques.
-
³¹P{¹H} NMR: A proton-decoupled ³¹P NMR spectrum is the most common experiment. For TPPBr, this spectrum is remarkably simple, showing a single sharp peak.[3][4] The chemical shift for phosphonium salts typically falls in a distinct region of the ³¹P spectrum.[5]
-
¹³C{¹H} NMR: The proton-decoupled ¹³C NMR spectrum will show four signals corresponding to the four unique carbon environments in the phenyl rings (C1-ipso, C2-ortho, C3-meta, C4-para). The key feature here is the presence of phosphorus-carbon coupling (J-coupling). Because ³¹P is a spin ½ nucleus, it will split the signals of nearby carbons. The signal for the ipso-carbon (C1, directly attached to P) will appear as a doublet with a large one-bond coupling constant (¹JPC). The ortho (C2), meta (C3), and para (C4) carbons will also show smaller doublet splittings due to two-bond (²JPC), three-bond (³JPC), and four-bond (⁴JPC) coupling, respectively.
The primary limitation with the unlabeled compound is the assignment of the ¹³C signals. While the ipso-carbon is easily identified by its large ¹JPC coupling, definitively assigning the ortho, meta, and para carbons often requires 2D NMR experiments like HSQC and HMBC, which correlate proton and carbon chemical shifts.
The Power of the Label: Introducing [1-¹³C]-Tetraphenylphosphonium Bromide
Now, consider a scenario where we need to track the fate of a specific phenyl group in a reaction or unambiguously assign the carbon signals for a detailed structural analysis. This is where isotopic labeling becomes an invaluable strategy. Let's synthesize TPPBr where one of the four ipso-carbons is a ¹³C isotope instead of the naturally abundant ¹²C.
Causality: Why Choose Isotopic Labeling?
Synthesizing an isotopically labeled compound requires additional cost and effort. The decision to do so is driven by the need for data that is otherwise inaccessible or ambiguous.
-
Unambiguous Resonance Assignment: As we will see, ¹³C labeling provides a direct and unmistakable method for assigning specific carbon signals in a complex spectrum without relying solely on 2D correlation experiments.
-
Mechanistic Studies: In reaction monitoring, a ¹³C label acts as a tracer. It allows researchers to follow a specific molecular fragment through a reaction pathway, identifying intermediates and determining reaction mechanisms.
-
Quantitative Analysis (qNMR): While ³¹P NMR can be used for quantification, a ¹³C label can provide an additional, independent quantitative handle on a molecule, especially in complex mixtures where ³¹P signals might overlap.[6][7]
-
Probing Molecular Dynamics: Isotope labeling can be used in relaxation-based NMR experiments to study the motion and dynamics of specific parts of a molecule.
Comparative Spectral Analysis: Labeled vs. Unlabeled TPPBr
The introduction of a single ¹³C label has dramatic and informative consequences for both the ³¹P and ¹³C NMR spectra.
³¹P{¹H} NMR Spectrum Comparison
-
Unlabeled TPPBr: Shows a single peak, as the phosphorus atom is coupled only to ¹²C atoms (spin 0, no splitting) and the low natural abundance of ¹³C (1.1%) means the satellites from coupling to ¹³C are typically lost in the noise.
-
[1-¹³C]-Labeled TPPBr: The spectrum becomes more complex and far more informative. The single peak is now flanked by two "satellite" peaks. This is because a significant portion of the TPPBr molecules in the sample now contain a ¹³C atom directly bonded to the phosphorus. This results in a large one-bond P-C coupling (¹JPC), splitting the ³¹P signal into a doublet. The central, more intense peak arises from the molecules containing the other three unlabeled phenyl groups and any remaining unlabeled TPPBr.
This direct observation of ¹JPC in the ³¹P spectrum provides immediate confirmation of the P-C bond and its integrity.
¹³C{¹H} NMR Spectrum Comparison
-
Unlabeled TPPBr: Displays four doublets for the phenyl carbons, with intensities reflecting the natural 1.1% abundance of ¹³C at each position.
-
[1-¹³C]-Labeled TPPBr: The spectrum is dramatically altered. The signal for the ipso-carbon (C1) is now incredibly intense due to the enrichment. This intense signal is a doublet, clearly showing the ¹JPC coupling. The signals for the other carbons (C2, C3, C4) of the labeled phenyl ring will also be enhanced, though to a lesser extent, and will show their respective JPC couplings. The signals for the carbons of the three unlabeled phenyl rings will remain at their natural abundance intensity.
This selective enhancement allows for the immediate and unequivocal assignment of the C1 carbon and, by extension, the other carbons within that specific phenyl ring.
Data Presentation: A Comparative Summary
The following table summarizes the expected, representative NMR data for unlabeled TPPBr and our hypothetical [1-¹³C]-labeled TPPBr. This data is synthesized from typical values found in the literature to provide a clear, illustrative comparison.[8][9][10]
| Parameter | Unlabeled TPPBr | [1-¹³C]-Labeled TPPBr | Rationale for Difference |
| ³¹P Chemical Shift (δ) | ~24.0 ppm | ~24.0 ppm (major peak and center of doublet) | Isotopic substitution has a negligible effect on the chemical shift itself. |
| ³¹P Multiplicity | Singlet | Singlet (major) and Doublet (satellites) | The doublet arises from one-bond coupling (¹JPC) to the enriched ¹³C nucleus. |
| ¹JPC (from ³¹P NMR) | Not observed | ~105 Hz | This coupling is now clearly visible due to the high abundance of the ¹³C isotope. |
| ¹³C Chemical Shifts (δ) | C1: ~118 ppmC2: ~135 ppmC3: ~131 ppmC4: ~134 ppm | C1: ~118 ppm (highly intense)C2, C3, C4 of labeled ring are enhancedCarbons of unlabeled rings remain at natural abundance | Chemical shifts are largely unchanged. The key difference is the dramatic increase in signal intensity for the labeled carbon. |
| ¹³C Multiplicities | C1: DoubletC2: DoubletC3: DoubletC4: Doublet | C1: Intense DoubletC2: DoubletC3: DoubletC4: Doublet | Multiplicity due to P-C coupling is present in both, but the intensity difference in the labeled sample is the critical feature. |
| ¹JPC (from ¹³C NMR) | ~105 Hz | ~105 Hz | The one-bond coupling constant is an intrinsic property of the molecule. |
| ²JPC, ³JPC, ⁴JPC | ~11 Hz, ~13 Hz, ~3 Hz | ~11 Hz, ~13 Hz, ~3 Hz | Multi-bond coupling constants are also intrinsic and observable in both spectra. |
Experimental Protocols: A Self-Validating System
To ensure the integrity and reproducibility of your results, follow these detailed methodologies. The process is designed to be self-validating by first acquiring data on the well-characterized unlabeled compound before analyzing the labeled analogue.
Workflow Visualization
Caption: Experimental workflow for comparative NMR analysis.
Part 1: Sample Preparation
The quality of your NMR data is fundamentally dependent on proper sample preparation.
Objective: To prepare clean, homogeneous solutions of both unlabeled and labeled TPPBr suitable for high-resolution NMR.
Materials:
-
Unlabeled Tetraphenylphosphonium Bromide (TPPBr)
-
[1-¹³C]-Labeled Tetraphenylphosphonium Bromide
-
Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS)
-
NMR Tubes (5 mm, high precision)
-
Analytical Balance, Vials, Pipettes
Step-by-Step Protocol:
-
Weighing: Accurately weigh 10-20 mg of the phosphonium salt directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) to the vial. Vortex gently until the solid is completely dissolved. The use of a deuterated solvent is critical for the instrument's lock system.[11]
-
Transfer: Carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
-
Repeat: Repeat steps 1-4 for the second compound (labeled or unlabeled).
Causality Check (Trustworthiness): Using the same solvent and similar concentrations for both samples minimizes variations due to solvent effects, ensuring that any observed spectral differences are genuinely due to the isotopic label.
Part 2: NMR Data Acquisition
These are generalized parameters for a modern NMR spectrometer (e.g., 400 MHz). Specific parameter names may vary by manufacturer (Bruker, JEOL, Varian).
Objective: To acquire high-quality ¹H, ³¹P{¹H}, and ¹³C{¹H} NMR spectra for both samples.
Step-by-Step Protocol:
-
Instrument Setup: Insert the unlabeled TPPBr sample. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H Acquisition:
-
Load a standard proton experiment.
-
Set spectral width to ~15 ppm, centered at ~5 ppm.
-
Acquire 8-16 scans.
-
-
³¹P{¹H} Acquisition:
-
Tune the probe for ³¹P.
-
Load a standard proton-decoupled phosphorus experiment (e.g., zgpg30 on Bruker systems).[12]
-
Set spectral width to ~200 ppm, centered at ~30 ppm.
-
Use an external reference of 85% H₃PO₄ (0 ppm).[11]
-
Acquire 64-128 scans. A longer relaxation delay (e.g., 5-10 seconds) may be needed for accurate quantification.[6]
-
-
¹³C{¹H} Acquisition:
-
Tune the probe for ¹³C.
-
Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Set spectral width to ~250 ppm, centered at ~125 ppm.
-
Acquire 1024 or more scans, as ¹³C is much less sensitive than ¹H or ³¹P.
-
-
Repeat for Labeled Sample: Carefully replace the unlabeled sample with the labeled sample. Re-lock and re-shim if necessary, then repeat steps 2-4.
Causality Check (Expertise): Acquiring data for the unlabeled sample first serves as a control and ensures the instrument is performing correctly. Using proton decoupling ({¹H}) in the ³¹P and ¹³C experiments simplifies the spectra by removing splitting from protons, making the coupling to phosphorus the primary feature of interest.[1]
Visualizing the Spectral Difference
The following diagram illustrates the conceptual difference in the resulting NMR spectra, highlighting the key information gained from labeling.
Caption: Conceptual comparison of NMR spectra.
Conclusion
This guide has demonstrated that while standard ¹H, ¹³C, and ³¹P NMR are sufficient for routine confirmation of a phosphonium salt's identity, the strategic use of isotopic labeling elevates the analysis to a much higher level of precision and certainty. The appearance of clear P-C coupling in the ³¹P spectrum and the dramatic intensity enhancement of the labeled carbon in the ¹³C spectrum provide irrefutable evidence for connectivity and enable unambiguous spectral assignment. For researchers engaged in complex structural elucidation, reaction mechanism analysis, or quantitative studies, the investment in synthesizing a labeled standard is justified by the clarity and depth of the resulting data. This comparative approach, grounded in sound experimental design, embodies the principles of scientific integrity and provides an authoritative foundation for your research.
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Li, W., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules. Available from: [Link]
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Benda, L., Schneider, B., & Sychrovský, V. (2011). Calculating the response of NMR shielding tensor σ(31P) and 2J(31P,13C) coupling constants in nucleic acid phosphate to coordination of the Mg2+ cation. The Journal of Physical Chemistry A. Available from: [Link]
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Gorenstein, D. G., & Kar, D. (1977). 1H-, 13C- and 31P-NMR studies of dioctanoylphosphatidylcholine and dioctanoylthiophosphatidylcholine. Biochemical and Biophysical Research Communications. Available from: [Link]
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Facey, G. (2014). 13C NMR with 1H and 31P Decoupling. University of Ottawa NMR Facility Blog. Available from: [Link]
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Zhang, L., & Wang, Y. (2007). Synthesis of tetraphenylphosphonium bromide. ResearchGate. Available from: [Link]
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Na, K. S., & Kyriakides, M. G. (1981). Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. Journal of Organometallic Chemistry. Available from: [Link]
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King, J. C. (1995). NMR sample preparation. Methods in Molecular Biology. Available from: [Link]
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Vlahos, J. C., & D'Agostino, P. A. (2013). Application of Quantitative Phosphorous Nuclear Magnetic Resonance Spectroscopy to Chemical Warfare Agents. Defence Science and Technology Group. Available from: [Link]
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Brainard, J. R., et al. (1990). Comparative 13C and 31P NMR assessment of altered metabolism during graded reductions in coronary flow in intact rat hearts. Magnetic Resonance in Medicine. Available from: [Link]
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NIST. Tetraphenylphosphonium bromide. NIST Chemistry WebBook. Available from: [Link]
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Wollert, M., & Steinhart, M. (2001). Preparation and crystal structure of tetraphenylphosphonium triiodotetrabromide [PPh4][I3Br4]. Zeitschrift für anorganische und allgemeine Chemie. Available from: [Link]
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Witanowski, M., et al. (2004). Density Functional Theory (DFT) Calculations of Indirect Nuclear Spin-Spin Coupling Constants 1J(31P, 13C) in λ3-Phosphaalkynes. Magnetic Resonance in Chemistry. Available from: [Link]
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Leenders, T., et al. (2018). 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. Chemical Communications. Available from: [Link]
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The Gold Standard? A Comparative Guide to Deuterated Internal Standards in Chromatography
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in chromatographic analysis, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an in-depth technical comparison of deuterated internal standards against other common alternatives, supported by experimental data and field-proven insights. We will explore the underlying principles, practical applications, and potential pitfalls of using these powerful analytical tools, empowering you to make informed decisions for your specific analytical challenges.
The Indispensable Role of Internal Standards in Chromatography
Quantitative analysis by chromatography, particularly when coupled with mass spectrometry (LC-MS or GC-MS), is susceptible to a variety of errors that can compromise the accuracy and reproducibility of results.[1] These sources of variability can arise at multiple stages of the analytical workflow, from sample preparation to instrumental analysis.[1][2] Common challenges include:
-
Sample Preparation Variability: Inconsistencies in extraction efficiency, sample loss during transfer, and incomplete derivatization can all lead to significant variations in the final analyte concentration.
-
Matrix Effects: Co-eluting endogenous components from complex biological matrices (e.g., plasma, urine) can suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[2][3]
-
Instrumental Drift: Fluctuations in injection volume, ionization source conditions, and detector response over time can introduce systematic errors.
An ideal internal standard (IS) is a compound that is added to a sample in a known concentration before sample processing.[4] It should mimic the physicochemical properties of the analyte as closely as possible, thereby experiencing similar variations throughout the analytical process.[5] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.
Deuterated Standards: The Near-Perfect Mimic
Deuterated internal standards are stable isotope-labeled (SIL) analogs of the analyte where one or more hydrogen atoms (¹H) are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[3][6] This subtle change in mass allows the deuterated standard to be distinguished from the analyte by the mass spectrometer, while its chemical properties remain nearly identical.[6]
The primary advantage of a deuterated internal standard lies in its ability to co-elute with the analyte during chromatographic separation.[7] This co-elution is crucial for the effective compensation of matrix effects, as both the analyte and the internal standard are subjected to the same ionization conditions at the same time.[7]
However, the use of deuterated standards is not without its nuances. The "isotope effect" can sometimes lead to slight differences in retention times between the deuterated standard and the native analyte.[2][7] This is because the carbon-deuterium (C-D) bond is slightly stronger and less polar than the carbon-hydrogen (C-H) bond, which can influence its interaction with the stationary phase.[8] If this chromatographic separation is significant, the analyte and the internal standard may experience different matrix effects, thus compromising the accuracy of the correction.[7] Additionally, in certain molecules and under specific conditions, there is a risk of back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, which would lead to an underestimation of the analyte concentration.
The Alternatives: A Comparative Overview
While deuterated standards are widely regarded as the gold standard, other types of internal standards are also employed, each with its own set of advantages and disadvantages.
¹³C-Labeled Internal Standards
Similar to deuterated standards, ¹³C-labeled internal standards are stable isotope-labeled analogs where one or more ¹²C atoms are replaced with ¹³C. The key advantage of ¹³C-labeling is the minimal isotope effect on chromatographic retention time, leading to near-perfect co-elution with the analyte. This makes them particularly suitable for complex matrices where significant and variable matrix effects are anticipated. Furthermore, the carbon-carbon bond is not susceptible to exchange, ensuring the stability of the label throughout the analytical process. The primary drawback of ¹³C-labeled standards is their higher cost of synthesis compared to their deuterated counterparts.
Structural Analogs (Analog Internal Standards)
A structural analog is a molecule that is chemically similar to the analyte but not isotopically labeled.[2][9] They are often more readily available and less expensive than stable isotope-labeled standards.[2] However, their chromatographic and ionization behavior may not perfectly match that of the analyte.[2] This can lead to incomplete correction for matrix effects and other sources of variability, potentially compromising the accuracy and precision of the results.[2] The selection of a suitable structural analog requires careful evaluation to ensure it behaves as similarly to the analyte as possible under the specific analytical conditions.[4]
Experimental Comparison: Deuterated vs. Analog Internal Standard
To illustrate the performance differences between a deuterated internal standard and a structural analog, we will examine a case study involving the quantification of the marine anticancer agent kahalalide F in plasma by LC-MS/MS.[2]
Experimental Protocol: Quantification of Kahalalide F in Plasma
This protocol outlines a typical bioanalytical method validation workflow for the quantification of a small molecule in a biological matrix using LC-MS/MS.
Objective: To compare the accuracy and precision of an LC-MS/MS method for the quantification of kahalalide F in human plasma using a deuterated internal standard (Kahalalide F-d8) versus a structural analog internal standard (a butyric acid analog of Kahalalide F).
1. Preparation of Stock and Working Solutions:
- Prepare individual stock solutions of kahalalide F, kahalalide F-d8, and the structural analog IS in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare serial dilutions of the kahalalide F stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
- Prepare working solutions of the deuterated IS and the analog IS in 50% methanol at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
- Spike blank human plasma with the appropriate kahalalide F working solutions to prepare a series of calibration standards at different concentrations.
- Spike blank human plasma with kahalalide F working solutions to prepare QC samples at low, medium, and high concentration levels.
3. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (either deuterated IS or analog IS).
- Vortex mix for 30 seconds.
- Add 300 µL of acetonitrile to precipitate the plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
- LC System: A suitable HPLC or UHPLC system.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for kahalalide F and each internal standard.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.
- Use a weighted linear regression to fit the calibration curve.
- Determine the concentrations of the QC samples and unknown samples from the calibration curve.
- Calculate the accuracy (% bias from the nominal concentration) and precision (% coefficient of variation, CV) for the QC samples.
Performance Data Comparison
The following table summarizes the performance data for the quantification of kahalalide F using a deuterated internal standard versus a structural analog internal standard, as adapted from the literature.[2]
| Performance Metric | Deuterated IS (Kahalalide F-d8) | Structural Analog IS |
| Accuracy (Mean Bias) | 100.3% | 96.8% |
| Precision (Standard Deviation) | 7.6% | 8.6% |
As the data clearly demonstrates, the use of the deuterated internal standard resulted in both higher accuracy (closer to 100%) and better precision (lower standard deviation) compared to the structural analog.[2] This is attributed to the deuterated standard's ability to more effectively compensate for the variability inherent in the bioanalytical method.[2]
Workflow for Utilizing a Deuterated Internal Standard
The following diagram illustrates the typical workflow for a quantitative bioanalytical assay using a deuterated internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Causality in Experimental Choices: Why Deuterated Standards Excel
The superior performance of deuterated standards stems from fundamental principles of analytical chemistry. By being chemically identical to the analyte, a deuterated standard experiences the same partitioning behavior during extraction, the same degree of ionization suppression or enhancement in the mass spectrometer source, and the same fragmentation pattern (with a mass shift) as the analyte. This near-perfect mimicry is the cornerstone of its ability to provide robust and reliable quantification, especially in complex and variable biological matrices. The choice to use a deuterated standard is a deliberate one to minimize analytical uncertainty and enhance the trustworthiness of the generated data.
Conclusion: A Critical Tool for High-Fidelity Analysis
In the pursuit of accurate and precise quantitative analysis, particularly in regulated environments such as pharmaceutical development, the use of deuterated internal standards offers a significant advantage.[6] While alternatives like structural analogs can be employed, they often fall short in their ability to fully compensate for the multifaceted challenges of chromatographic analysis, most notably matrix effects.[2] The experimental data clearly demonstrates the superior performance of deuterated standards in terms of both accuracy and precision.
The decision to invest in a deuterated internal standard is an investment in the quality and reliability of your data. By understanding the principles behind their performance and the potential pitfalls, researchers can confidently leverage these powerful tools to achieve the highest level of analytical excellence.
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]
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A Guide for Researchers: A Cost-Benefit Analysis of Doubly Labeled Compounds
For researchers in metabolic science and drug development, the pursuit of accurate, real-world data is paramount. In this context, isotopically labeled compounds represent a powerful, albeit costly, tool. This guide provides a comprehensive cost-benefit analysis of using doubly labeled compounds, moving beyond a simple list of pros and cons to explain the causality behind experimental choices. We will delve into the gold-standard Doubly Labeled Water (DLW) method for measuring energy expenditure and explore the distinct application of doubly labeled molecules in pharmacokinetic studies, providing the in-depth technical insight needed to make strategic research decisions.
Section 1: The Unparalleled Benefit: Precision in Free-Living Environments
The primary advantage of the Doubly Labeled Water (DLW) method is its ability to measure the total energy expenditure (TEE) of a subject under free-living conditions with exceptional accuracy.[1] Unlike methods that require subjects to be confined to a laboratory or metabolic chamber, the DLW technique allows researchers to gather data over several days or weeks while participants go about their normal daily routines.[2][3] This is a critical distinction; data from a controlled lab environment may not accurately reflect an individual's typical energy expenditure.
The DLW method is considered the gold standard for human energy requirement studies because it is a form of indirect calorimetry that is both highly accurate and non-invasive.[1][4] Validation studies comparing DLW to the "gold standard" of indirect calorimetry in a respiration chamber have shown the method to be accurate to within 2% with a precision of 2-8%.[4][5] This level of precision in a real-world setting is unmatched by other portable methods like heart rate monitors or accelerometers, making it the definitive tool for validating dietary and physical activity assessment methods.[4]
Section 2: The Core Principle of the Doubly Labeled Water (DLW) Method
The ingenuity of the DLW method lies in its use of two stable, non-radioactive isotopes: deuterium (²H) and oxygen-18 (¹⁸O).[1] After a subject drinks a dose of this "heavy" water, the isotopes quickly equilibrate with the body's water pool. Over the following days, both isotopes are eliminated from the body, but at different rates.
-
Deuterium (²H) is eliminated almost exclusively as water (e.g., in urine, sweat, and water vapor).
-
Oxygen-18 (¹⁸O) is eliminated as both water and expired carbon dioxide (CO₂), because the oxygen atoms in body water are in equilibrium with the oxygen atoms in the body's bicarbonate pool.[1]
By measuring the differential washout rates of the two isotopes from the body (typically via urine or saliva samples), one can precisely calculate the body's CO₂ production rate.[6] This value, combined with an estimated or measured Respiratory Quotient (the ratio of CO₂ produced to O₂ consumed), allows for the calculation of Total Energy Expenditure using standard indirect calorimetry equations.[2][6]
Section 3: A Realistic Appraisal of the Costs
The primary barrier to the widespread adoption of the DLW method is its significant cost, which can be broken down into two main categories.
Direct Financial Costs: The most substantial expense is the ¹⁸O-enriched water itself. Oxygen-18 is a rare isotope that is costly to produce. While prices have decreased since the method's first human application in 1982, they remain a major budgetary consideration.[1][2] Furthermore, the analysis of isotope enrichment requires a specialized instrument called an Isotope Ratio Mass Spectrometer (IRMS), which is expensive to purchase, maintain, and operate.
| Cost Component | Estimated Price Range (per sample/study) | Notes |
| Isotope Dose (¹⁸O & ²H) | $300 - $600+ per adult subject | Highly dependent on subject body mass and current market price for ¹⁸O.[3] |
| Sample Analysis (IRMS) | $15 - $25 per isotope per sample | A typical study requires a minimum of 4 samples (pre-dose, post-dose initial, and final for both isotopes).[7] |
| Total Estimated Cost | $400 - $800+ per subject | This excludes labor, shipping, and costs for other analytical equipment.[8] |
Methodological & Logistical Costs: Beyond direct financial outlay, researchers must consider the logistical investment.
-
Specialized Expertise: Running an IRMS and correctly interpreting the data requires highly trained personnel.
-
Time-Consuming Analysis: While modern autosamplers have improved throughput, sample preparation and analysis remain a time-intensive process.[4]
-
Integrated, Not Instantaneous, Data: The DLW method provides a single, integrated measure of average energy expenditure over the study period (typically 7-14 days).[3] It cannot provide a day-by-day or minute-by-minute breakdown of energy expenditure, which may be a limitation for studies interested in acute metabolic responses.[3][4]
Section 4: Comparative Analysis: DLW vs. Alternative Methodologies
The decision to use the DLW method is best made after comparing it to other available techniques for assessing energy expenditure.
| Feature | Doubly Labeled Water (DLW) | Indirect Calorimetry (Metabolic Chamber) | Activity Monitors (Accelerometers/HR) |
| Primary Measurement | CO₂ Production Rate (used to calculate TEE) | O₂ Consumption & CO₂ Production | Body movement or heart rate |
| Environment | Free-Living (real-world) | Confined to a sealed room | Free-Living (real-world) |
| Accuracy/Precision | Gold Standard (Accuracy >98%, Precision 2-8%)[5][9] | Gold Standard (Highest accuracy for controlled conditions) | Lower accuracy, variable precision |
| Typical Duration | 7-28 days[4] | Minutes to a few days | Days to months |
| Data Granularity | Average TEE over the entire period | Continuous, real-time data | Continuous, real-time data |
| Invasiveness | Minimally invasive (oral dose, urine/saliva samples)[5] | Highly restrictive, confinement | Non-invasive (wearable device) |
| Estimated Cost | High ($400 - $800+ per subject) | Very High (facility construction & operation) | Low ($50 - $400 per device) |
| Best Application | Measuring TEE in real-world settings; validating other methods | Measuring Resting Metabolic Rate (RMR) or response to specific stimuli | Tracking physical activity patterns and estimating activity energy expenditure |
Section 5: Experimental Workflow: A Self-Validating Protocol for a DLW Study
A robust and self-validating DLW protocol is essential for ensuring data integrity. The inclusion of baseline and equilibration samples is critical for accurately determining the true elimination rates of the isotopes.
Step-by-Step Methodology:
-
Subject Recruitment & Briefing: Subjects are instructed on the protocol, including the importance of collecting complete and accurately timed urine samples.
-
Baseline Sample Collection (Time 0): A pre-dose urine or saliva sample is collected to determine the natural background abundance of ²H and ¹⁸O. This is a critical step for accurate final calculations.[4]
-
Isotope Administration: A precisely weighed dose of DLW is administered orally to the subject. The exact amount is calculated based on the subject's estimated total body water.
-
Equilibration Period (4-6 hours): The subject refrains from eating or drinking during this period to allow the isotopes to fully and evenly distribute throughout their body water pool.[2]
-
Post-Dose Sample Collection: Two samples are collected approximately 4 and 5 hours post-dose. These samples confirm that the isotopes have reached equilibrium and provide the starting enrichment point (the "initial" sample) for the elimination curve.
-
Free-Living Period (7-14 days): Subjects are sent home with sample collection kits and a logbook. They resume their normal daily activities and collect urine samples on specified days.
-
Final Sample Collection: On the last day of the study period (e.g., Day 14), a final urine sample is collected. This provides the end enrichment point for the elimination curve.
-
Sample Analysis: All collected urine samples are analyzed for ²H and ¹⁸O enrichment using Isotope Ratio Mass Spectrometry.
-
Data Calculation: The elimination rates (kH and kO) for both isotopes are calculated from the slope of the natural log of isotope enrichment over time. These rates are then used to calculate CO₂ production and, subsequently, Total Energy Expenditure.
Caption: Workflow for a Doubly Labeled Water (DLW) study.
Section 6: Beyond Energy Expenditure: Doubly Labeled Compounds in Drug Development
While DLW is used to study the whole-body system, labeling a drug molecule itself offers a different, highly specific application in drug metabolism and pharmacokinetics (DMPK) studies.[10] By synthesizing a drug candidate with stable isotopes at specific positions (e.g., ¹³C and ²H), researchers can precisely trace its fate within a biological system.
This technique is invaluable for:
-
Metabolite Identification: Differentiating between drug-derived metabolites and endogenous compounds in complex biological samples.
-
Mass Balance Studies: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug and all its metabolites.
-
Altering Metabolic Profiles: Strategically replacing hydrogen with deuterium at a site of metabolic action can slow down enzymatic breakdown (a phenomenon known as the Deuterium Kinetic Isotope Effect).[11] This can potentially improve a drug's half-life, reduce dosing frequency, or prevent the formation of toxic metabolites.[11]
Sources
- 1. Implications of Precision Metabolic Testing Using Doubly Labeled Water — Calorify [calorify.com]
- 2. Doubly labeled water - Wikipedia [en.wikipedia.org]
- 3. Doubly Labeled Water for Energy Expenditure - Emerging Technologies for Nutrition Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Doubly labelled water assessment of energy expenditure: principle, practice, and promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Special Considerations for Measuring Energy Expenditure with Doubly Labeled Water under Atypical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doubly Labeled Water Is a Validated and Verified Reference Standard in Nutrition Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Services and Charges | Stable Isotope Laboratory [bu.edu]
- 8. Market Research Reports and Consulting – Global Insight Services Stable Isotope Labeled Compounds Market [globalinsightservices.com]
- 9. researchgate.net [researchgate.net]
- 10. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (Methyl)triphenylphosphonium Iodide-d3,13CD3
For the modern researcher, scientist, and drug development professional, the synthesis and application of isotopically labeled compounds like (Methyl)triphenylphosphonium Iodide-d3,13CD3 are pivotal for advancing scientific frontiers. However, the lifecycle of these specialized reagents extends beyond their use in the laboratory. Proper disposal is not merely a regulatory hurdle but a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of (Methyl)triphenylphosphonium Iodide-d3,13CD3, grounded in established safety principles and regulatory standards. The procedures outlined herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
(Methyl)triphenylphosphonium Iodide-d3,13CD3, while a valuable research tool, possesses inherent hazards that necessitate careful handling and disposal. The primary risks associated with this compound stem from its identity as an organophosphorus compound and an iodide salt.
-
Organophosphorus Toxicity: Organophosphorus compounds can inhibit acetylcholinesterase, an enzyme critical for nervous system function.[1] While the acute toxicity of this specific phosphonium salt is not as high as some organophosphate pesticides, it is classified as toxic if swallowed and may be harmful if inhaled or absorbed through the skin.[2][3] Chronic exposure to organophosphorus compounds can lead to neurological symptoms.[4][5]
-
Irritant Properties: The compound is a known irritant, capable of causing serious eye and skin irritation, as well as respiratory tract irritation upon inhalation of its dust.[3][6][7]
-
Iodide Component: Prolonged exposure to iodides can lead to a condition known as "iodism," with symptoms including skin rash, headache, and irritation of mucous membranes.[3]
-
Isotopic Labeling (d3, 13C): It is crucial to note that the deuterium (d3) and Carbon-13 (13C) isotopes in this compound are stable isotopes , not radioactive.[6][8] Therefore, no radiological precautions are necessary. The disposal procedures are dictated by the chemical hazards of the molecule, not its isotopic composition.[8][]
The causality behind the stringent disposal protocols is to mitigate these risks by preventing uncontrolled release into the environment and minimizing exposure to laboratory personnel.
Core Safety and Handling Protocols
Prior to initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn and that work is conducted in a designated, well-ventilated area.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should also be worn.[6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6] Always inspect gloves for tears or punctures before use.
-
Respiratory Protection: If handling the solid outside of a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.[6]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[6]
Handling and Storage of Waste:
-
All waste containing (Methyl)triphenylphosphonium Iodide-d3,13CD3 should be handled in a chemical fume hood to minimize inhalation exposure.[6]
-
Waste containers must be clearly labeled with the full chemical name: "(Methyl)triphenylphosphonium Iodide-d3,13CD3" and appropriate hazard symbols (e.g., "Toxic," "Irritant").
-
Store waste in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2][6]
Quantitative Hazard Summary
For quick reference, the key hazard information for (Methyl)triphenylphosphonium Iodide is summarized in the table below. Note that the data for the isotopically labeled compound is expected to be analogous to the unlabeled form.
| Hazard Classification | Description | GHS Pictogram |
| Acute Toxicity, Oral | Toxic if swallowed.[2] | ☠️ |
| Skin Irritation | Causes skin irritation.[3][7] | ❗️ |
| Eye Irritation | Causes serious eye irritation.[3][7] | ❗️ |
| STOT - Single Exposure | May cause respiratory irritation.[3] | ❗️ |
| Transport Hazard | Class 6.1 Toxic Substance[2] | ☠️ |
Step-by-Step Disposal Workflow
The following protocol provides a systematic approach to the disposal of (Methyl)triphenylphosphonium Iodide-d3,13CD3, from initial waste generation to final collection.
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Solid Waste:
-
Place any unused or expired (Methyl)triphenylphosphonium Iodide-d3,13CD3 solid directly into a designated, labeled, and sealable hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should be collected in a separate, clearly labeled plastic bag within the fume hood and then transferred to the solid hazardous waste container.
-
-
Liquid Waste:
-
If the compound is dissolved in a solvent, collect the solution in a designated, labeled, and sealed hazardous waste container for liquid organophosphorus waste.
-
Do not mix this waste stream with other incompatible wastes, particularly strong bases or oxidizing agents.[6]
-
-
Sharps Waste:
-
Any contaminated sharps (e.g., needles, Pasteur pipettes) must be placed in a designated, puncture-proof sharps container that is also labeled with the chemical contaminant.
-
Thorough decontamination of all glassware and equipment is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Rinse the contaminated labware three times with a suitable solvent (e.g., acetone or ethanol). Collect all rinsate as hazardous liquid waste.
-
Washing: After the initial solvent rinse, wash the labware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
In the event of a spill, immediate and appropriate action is required.
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For solid spills, carefully sweep up the material using spark-proof tools and place it into a labeled hazardous waste container.[2] Avoid generating dust.
-
Decontamination: Decontaminate the spill area with a cloth dampened with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as solid hazardous waste.
Before collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor, ensure all waste is properly packaged and labeled.
-
Secure Containers: Ensure all waste containers are tightly sealed to prevent leaks or spills.
-
Comprehensive Labeling: The label on each container must include:
-
The full chemical name: "(Methyl)triphenylphosphonium Iodide-d3,13CD3"
-
The approximate quantity of waste
-
The date of accumulation
-
The relevant hazard warnings ("Toxic," "Irritant")
-
-
Consult Institutional Guidelines: Always adhere to your institution's specific procedures for hazardous waste disposal.
-
Licensed Disposal: The final disposal of (Methyl)triphenylphosphonium Iodide-d3,13CD3 must be carried out by a licensed and approved hazardous waste disposal company.[2][6] This is typically coordinated through your EHS department. Chemical waste generators are responsible for ensuring the complete and accurate classification of the waste according to local, regional, and national regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of (Methyl)triphenylphosphonium Iodide-d3,13CD3.
Sources
- 1. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sodiumiodide.net [sodiumiodide.net]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. Working safely with organophosphates - Ground Rules [groundrules.mpi.govt.nz]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. moravek.com [moravek.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
